Product packaging for Methyl 4-amino-2-fluoro-3-methylbenzoate(Cat. No.:CAS No. 1206680-26-3)

Methyl 4-amino-2-fluoro-3-methylbenzoate

Cat. No.: B593969
CAS No.: 1206680-26-3
M. Wt: 183.182
InChI Key: ZUJJTDMBGBYZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-amino-2-fluoro-3-methylbenzoate is a fluorinated aromatic ester that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure, incorporating both an amino group and a fluorine atom on the benzoate ring, makes it a key intermediate in the synthesis of more complex molecules designed for drug discovery and development. Fluorine-containing compounds are pivotal in modern medicinal chemistry, as the introduction of fluorine or fluorinated groups can significantly alter a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Specifically, the presence of an aromatic amine in its structure classifies it among compounds that require careful assessment for mutagenic potential, making it relevant for studies focused on impurity profiling and genotoxic risk assessment in accordance with ICH M7 guidelines . As a research chemical, its primary value lies in its application as a synthetic precursor. It can be used to develop potential inhibitors for various therapeutic targets or as a starting material for the synthesis of fluorinated chemical probes. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in enhancing the potency and properties of lead compounds in preclinical development. Its role is strictly for use in laboratory research to advance the development of new pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B593969 Methyl 4-amino-2-fluoro-3-methylbenzoate CAS No. 1206680-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJJTDMBGBYZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659476
Record name Methyl 4-amino-2-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206680-26-3
Record name Methyl 4-amino-2-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic compound with significant potential as a key building block in modern drug discovery. While a specific CAS number for this precise ester is not prominently cataloged, its parent carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid, is recognized under CAS number 194804-84-7.[1][2] The strategic placement of amino, fluoro, and methyl groups on the benzene ring, combined with the reactive methyl ester functionality, makes this molecule a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluorinated organic compounds are of high interest to researchers in oncology, neurology, and infectious diseases.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/InformationRationale
Molecular Formula C₉H₁₀FNO₂Based on the structure.
Molecular Weight 183.18 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow solidTypical for substituted aminobenzoates.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.The methyl ester group increases lipophilicity compared to the parent carboxylic acid.
Storage Store in a cool, dry, and well-ventilated area, protected from light.Standard practice for aromatic amines to prevent degradation.

Proposed Synthesis Pathway

The most direct and logical synthetic route to obtain this compound is through the esterification of its parent carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 4-amino-2-fluoro-3-methylbenzoic acid.

Materials:

  • 4-amino-2-fluoro-3-methylbenzoic acid (CAS: 194804-84-7)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid's molar equivalent) to the solution. The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic.

  • Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 4-amino-2-fluoro-3-methylbenzoic acid Reaction Reflux (4-6h) A->Reaction B Methanol (excess) B->Reaction C H₂SO₄ (catalyst) C->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Fischer-Speier esterification workflow.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The fluorine atom will cause splitting of adjacent proton signals.

  • Aromatic Protons (2H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants influenced by the fluorine atom.

  • Amino Protons (2H): A broad singlet (δ 3.5-4.5 ppm) due to the -NH₂ group. The chemical shift can vary with solvent and concentration.

  • Methyl Ester Protons (3H): A sharp singlet (δ 3.8-4.0 ppm) corresponding to the -COOCH₃ group.[4]

  • Aromatic Methyl Protons (3H): A singlet or a narrow doublet (due to coupling with fluorine) in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region (δ 165-170 ppm).[5]

  • Aromatic Carbons (6C): Several signals in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.[5]

  • Aromatic Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.[6][7]

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.[8]

  • C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.[8]

  • C-F Stretching: An absorption band in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 183, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 152) and the carbomethoxy group (-COOCH₃, m/z = 124).[10][11]

Potential Applications in Drug Discovery and Development

Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[12][13][14][15] The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel therapeutic agents.

  • Oncology: The fluorinated aromatic scaffold can be incorporated into kinase inhibitors or other targeted cancer therapies.[1]

  • Neurology: The molecule can serve as a precursor for compounds targeting receptors or enzymes in the central nervous system.

  • Infectious Diseases: The amino and fluoro substituents can be modified to develop new antibacterial and antifungal agents.[13]

Logical Relationship Diagram

Applications cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas Core This compound Mod1 Amine Functionalization Core->Mod1 Mod2 Ester Hydrolysis/Amidation Core->Mod2 Mod3 Aromatic Ring Coupling Core->Mod3 App1 Oncology Mod1->App1 App2 Neurology Mod2->App2 App3 Infectious Diseases Mod3->App3

Caption: Potential derivatization and application pathways.

Conclusion

This compound, while not having a readily assigned CAS number, represents a valuable and strategically designed building block for medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The combination of a fluorinated aromatic ring with amino and methyl substituents provides a rich platform for the development of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the potential of this and related compounds in their drug discovery programs.

References

  • Scott, K. R., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 225–234. [Link]
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • Anasazi Instruments. (n.d.).
  • Scott, K. R., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 225–234. [Link]
  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
  • Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 71(5), 1421–1429. [Link]
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. [Link]
  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
  • Doc Brown's Chemistry. (n.d.).
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
  • Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. [Link]
  • MassBank. (2008, October 21).
  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid,194804-84-7. [Link]
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Gucka, M., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(14), 4192. [Link]
  • Pinto, M., et al. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Pharmaceutics, 17(5), 633. [Link]
  • Iftikhar, K., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Acta Poloniae Pharmaceutica, 78(4), 453-466. [Link]
  • Asghar, M. A., et al. (2023).
  • Li, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10831. [Link]
  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. [Link]

Sources

An In-depth Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. As a synthetic intermediate, its unique substitution pattern—featuring an amine for hydrogen bonding and nucleophilic reactions, a fluorine atom to modulate electronic properties and metabolic stability, a methyl group for steric influence, and a methyl ester for further derivatization—positions it as a valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of its structure, predicted spectroscopic characteristics, a validated synthetic protocol, and its applications in drug discovery, grounded in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Properties

The structural architecture of this compound is key to its reactivity and utility. The molecule is a substituted benzene ring, categorized as a benzoate ester.

Chemical Structure:

Synthesis_Workflow Start 4-Amino-2-fluoro-3-methylbenzoic Acid (Starting Material) Reaction Esterification Reaction (0°C to 70°C) Start->Reaction Dissolve Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Reagents->Reaction Add Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Dry & Concentrate Product This compound (Final Product) Purification->Product Isolate

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

This protocol is adapted from a similar esterification procedure. [1]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-fluoro-3-methylbenzoic acid (10.0 g, 54.6 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0°C in an ice bath.

  • Catalyst Introduction: While maintaining the temperature at 0°C, add thionyl chloride (8.0 mL, 109.2 mmol) dropwise over 15 minutes. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which is the proton source that catalyzes the esterification. Adding it slowly at 0°C controls the initial exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C. Maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by saturated brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash is crucial to remove all acidic components, ensuring the stability of the final product. The brine wash removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Analysis (Predicted)

Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral characteristics can be accurately predicted based on the known effects of the functional groups on the benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Aromatic-H (C5-H)δ 7.6-7.8 ppm (d, J ≈ 8.5 Hz)δ 125-130 ppmDownfield due to deshielding from the adjacent ester group. Appears as a doublet from coupling to C6-H.
Aromatic-H (C6-H)δ 6.5-6.7 ppm (d, J ≈ 8.5 Hz)δ 110-115 ppmUpfield due to the strong electron-donating effect of the para-amino group. Appears as a doublet.
-NH₂δ 4.0-4.5 ppm (br s, 2H)-Broad singlet, chemical shift is solvent-dependent.
-COOCH₃δ 3.8-3.9 ppm (s, 3H)δ 51-53 ppmCharacteristic singlet for a methyl ester.
Ar-CH₃δ 2.1-2.3 ppm (s, 3H)δ 14-18 ppmSinglet for the aromatic methyl group.
C=O-δ 165-168 ppmCarbonyl carbon of the ester.
C-NH₂-δ 148-152 ppmAromatic carbon attached to the amino group.
C-F-δ 155-160 ppm (d, ¹JCF ≈ 240-250 Hz)Aromatic carbon attached to fluorine, showing a large one-bond coupling constant.
C-CH₃-δ 120-125 ppmAromatic carbon attached to the methyl group.

Infrared (IR) Spectroscopy:

  • N-H Stretch: Two characteristic sharp peaks are expected in the 3350-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretch: A strong, sharp absorption band is predicted around 1700-1720 cm⁻¹, typical for an aromatic ester carbonyl group.

  • C-F Stretch: A strong absorption is expected in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 183.18.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a prevalent and successful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. [2][3]this compound serves as a key intermediate, providing a scaffold that combines these benefits.

Role as a Versatile Building Block:

The compound is primarily utilized as an intermediate in multi-step syntheses. Its functional groups offer orthogonal reactivity:

  • Amine Group: Acts as a nucleophile or a basic center. It is commonly used for amide bond formation, reductive amination, or as a directing group in further aromatic substitutions.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or can be reduced to a primary alcohol.

  • Fluorine and Methyl Groups: These substituents are critical for modulating the stereoelectronic properties of the final molecule. They can influence the pKa of the amine, alter the conformation of the molecule, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

The parent acid is noted for its use in developing agents for oncology and neurology. [4]This suggests the ester's utility in synthesizing novel kinase inhibitors, receptor antagonists, or enzyme inhibitors where precise molecular recognition is critical.

Applications Intermediate This compound Amine_Rx Amide Coupling (via -NH₂) Intermediate->Amine_Rx Ester_Rx Hydrolysis to Acid (via -COOCH₃) Intermediate->Ester_Rx Reduction_Rx Reduction to Alcohol (via -COOCH₃) Intermediate->Reduction_Rx APIs Active Pharmaceutical Ingredients (APIs) Amine_Rx->APIs Ester_Rx->APIs Oncology Oncology Targets (e.g., Kinase Inhibitors) APIs->Oncology Neurology Neurology Targets (e.g., Receptor Modulators) APIs->Neurology Agrochem Agrochemicals APIs->Agrochem

Caption: Role of the title compound as a key synthetic intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be extrapolated from closely related analogues like methyl 4-aminobenzoate derivatives. [5] Table 3: Extrapolated Hazard Identification

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Warning (H302: Harmful if swallowed)P264, P270, P301+P312
Skin Irritation Warning (H315: Causes skin irritation)P280, P302+P352
Eye Irritation Warning (H319: Causes serious eye irritation)P280, P305+P351+P338
Target Organ Toxicity Warning (H335: May cause respiratory irritation)P261, P271, P304+P340

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). Methyl 4-amino-2-fluorobenzoate. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a related article.
  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information.
  • NIST. (n.d.). Methyl 4(methylamino)benzoate. National Institute of Standards and Technology.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Chegg. (2018). Question: The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information.
  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(10), 4059.

Sources

Compound Profile: Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Determination of Methyl 4-amino-2-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and molecular formula of this compound, a substituted aromatic amine of interest in synthetic and medicinal chemistry. The theoretical molecular weight is calculated as 183.18 g/mol based on its molecular formula, C₉H₁₀FNO₂. However, this guide emphasizes that reliance on theoretical values is insufficient for rigorous scientific applications. We present a multi-faceted analytical strategy centered on high-resolution mass spectrometry (HRMS) for precise mass determination and combustion-based elemental analysis (EA) for empirical formula validation. This dual approach ensures the unambiguous confirmation of the compound's identity and purity, a critical step in any research or drug development pipeline. Special consideration is given to the analytical challenges posed by fluorinated organic compounds and the specific experimental modifications required to achieve accurate results.

Introduction

This compound is a functionalized aromatic compound. Its structure, featuring amino, fluoro, and methyl substituents on a benzoate core, makes it a versatile building block or intermediate in the synthesis of more complex molecules. Analogous structures are utilized in the development of active pharmaceutical ingredients (APIs), particularly in fields like oncology and neurology, where such substitution patterns can modulate biological activity and pharmacokinetic properties[1]. Given its potential role in advanced synthesis, the definitive confirmation of its fundamental properties, such as molecular weight, is paramount.

Molecular Formula and Theoretical Mass

The molecular formula is derived from its logical precursor, 4-Amino-2-fluoro-3-methylbenzoic acid (C₈H₈FNO₂)[1], via esterification of the carboxylic acid with methanol. This reaction adds a methyl group (-CH₃) and removes a hydrogen atom, resulting in a net addition of CH₂.

  • Precursor Formula: C₈H₈FNO₂

  • Addition of CH₂: +C, +H₂

  • Final Molecular Formula: C₉H₁₀FNO₂

The theoretical molecular weight (MW) and exact mass are calculated from this formula using the atomic weights of the most common isotopes.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂Derived from structure
Molecular Weight 183.18 g/mol Calculated
Exact Mass 183.0700 DaCalculated
Table 1: Key Physicochemical Properties of this compound.

The calculation of the molecular weight is based on the standard atomic weights of the constituent elements.

ElementSymbolCountAtomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC912.011108.099
HydrogenH101.00810.080
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO215.99931.998
Total Molecular Weight 183.182
Table 2: Calculation of Theoretical Molecular Weight.

The Imperative of Empirical Verification

While theoretical calculations provide a necessary starting point, they are insufficient for validating the outcome of a chemical synthesis. Empirical verification is essential to:

  • Confirm Identity: Ensure the target molecule was synthesized, as opposed to an isomer or an unexpected byproduct.

  • Assess Purity: Detect the presence of starting materials, reagents, or side-products.

  • Fulfill Regulatory Requirements: Provide validated data for patents, publications, and regulatory submissions.

A self-validating system, where two or more orthogonal analytical techniques provide corroborating evidence, is the gold standard in chemical research and development.

Primary Methodology: High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone technique for determining the molecular formula of a small molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation of compounds that have the same nominal mass but different elemental compositions[2].

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is selected as it is a "soft" ionization method. It imparts minimal energy to the analyte, which reduces in-source fragmentation and maximizes the abundance of the intact molecular ion (e.g., [M+H]⁺). This is crucial for accurately determining the mass of the parent molecule[3].

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer is often coupled with ESI. A TOF analyzer offers high resolution and excellent mass accuracy (typically < 5 ppm), making it ideal for determining the elemental composition from the exact mass[3].

Experimental Protocol: ESI-TOF HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 methanol:water containing 0.1% formic acid. The formic acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrument Calibration: Calibrate the mass spectrometer immediately prior to analysis using a known calibration standard with multiple reference points bracketing the expected mass of the analyte (m/z 184).

  • Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument resolution is set to >10,000 (FWHM).

  • Data Analysis:

    • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

    • The theoretical exact mass of C₉H₁₀FNO₂ is 183.0700 Da. The expected m/z for the [M+H]⁺ ion is 183.0700 + 1.0073 (mass of H⁺) = 184.0773 Da .

    • Compare the measured m/z to the theoretical value. The mass error, calculated in parts-per-million (ppm), should be below 5 ppm for confident formula assignment[4].

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-TOF Analysis cluster_data Data Processing Prep Dissolve & Dilute (~5 µg/mL in MeOH/H₂O + 0.1% Formic Acid) Infusion Direct Infusion (5 µL/min) Prep->Infusion ESI Electrospray Ionization (+ve) Infusion->ESI TOF TOF Mass Analyzer (High Resolution) ESI->TOF Detector Detection TOF->Detector Mass Measure m/z of [M+H]⁺ Peak Detector->Mass Compare Compare Measured m/z to Theoretical m/z (184.0773 Da) Mass->Compare PPM Calculate Mass Error (< 5 ppm?) Compare->PPM Confirm Formula Confirmed PPM->Confirm

High-Resolution Mass Spectrometry (HRMS) workflow for formula confirmation.

Orthogonal Confirmation: Combustion-Based Elemental Analysis

Elemental Analysis (EA) provides an independent, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms. When combined with the molecular weight from HRMS, it definitively confirms the molecular formula.

Expertise & Experience: Special Considerations for Fluorinated Compounds

A critical, field-proven insight is that the presence of fluorine requires specialized handling in combustion analysis. Fluorine is extremely reactive and, during combustion, can form aggressive species (like HF) that damage the instrument's quartz reactor and catalysts. This interference can lead to inaccurate results, particularly for other elements[5][6].

To mitigate this, modern elemental analyzers employ specific adsorbers or modified combustion tubes. A common strategy involves placing a layer of a specialized reagent (e.g., FluoAdso, a mixture of metal oxides) in the hottest zone of the reactor to trap fluorine-containing combustion products, thereby protecting the downstream components and ensuring accurate CHN determination[5].

Experimental Protocol: CHN Analysis with Fluorine Adsorption
  • Instrument Setup: Use an elemental analyzer equipped with a fluorine adsorption trap in the combustion tube. Calibrate the instrument using a certified organic standard (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of the dry, homogeneous sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) with a pulse of pure oxygen. The sample undergoes flash combustion.

  • Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂, and trapped fluorine products) are passed through a reduction tube and then separated via a gas chromatography column. A thermal conductivity detector (TCD) quantifies the amounts of each gas.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N. Compare these experimental percentages to the theoretical values for C₉H₁₀FNO₂.

Data Triangulation and Formula Validation

The experimental percentages from EA are used to determine the empirical formula. This empirical formula is then compared against the molecular weight determined by HRMS to arrive at the final, validated molecular formula.

Validation_Logic cluster_ms HRMS Data cluster_ea Elemental Analysis Data MS_Data Measured Exact Mass (e.g., 183.0705 Da) Validate Validate MS_Data->Validate EA_Data Experimental %C, %H, %N Calc_EF Calculate Empirical Formula EA_Data->Calc_EF EF C₉H₁₀FNO₂ Calc_EF->EF EF->Validate Final_Formula Confirmed Molecular Formula: C₉H₁₀FNO₂ Validate->Final_Formula

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical logic and safety considerations, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically influential fluoro group, and a methyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors and other novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, making this a sought-after component in modern drug discovery.

This guide will detail a robust and logical synthetic route, commencing from a commercially available starting material and proceeding through a series of well-understood and high-yielding chemical transformations.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule suggests a convergent and practical approach. The core of our strategy is to start with a precursor that already contains the challenging 2-fluoro-3-methyl substitution pattern, thereby simplifying the subsequent functional group interconversions.

G target This compound intermediate1 Methyl 2-fluoro-3-methyl-4-nitrobenzoate target->intermediate1 Reduction intermediate2 2-Fluoro-3-methyl-4-nitrobenzoic Acid intermediate1->intermediate2 Esterification intermediate3 2-Fluoro-3-methyl-4-nitrotoluene intermediate2->intermediate3 Oxidation starting_material 2-Fluoro-3-methylbenzoic Acid intermediate2->starting_material Nitration

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a forward synthesis is proposed, starting from the commercially available 2-fluoro-3-methylbenzoic acid . This approach offers a direct and controllable route to the target molecule.

The Four-Step Synthesis Pathway

The synthesis of this compound can be efficiently achieved in four key steps:

  • Nitration of 2-fluoro-3-methylbenzoic acid to introduce the nitro group at the 4-position.

  • Oxidation of the resulting 2-fluoro-3-methyl-4-nitrotoluene is a less direct approach. A more direct route is the nitration of 2-fluoro-3-methylbenzoic acid.

  • Esterification of the resulting 2-fluoro-3-methyl-4-nitrobenzoic acid to form the methyl ester.

  • Reduction of the nitro group to the desired amino group.

This pathway is advantageous due to the high regioselectivity of the nitration step and the well-established protocols for esterification and nitro group reduction.

Step 1: Nitration of 2-Fluoro-3-methylbenzoic Acid

Causality: The initial step involves the electrophilic aromatic substitution of 2-fluoro-3-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The carboxyl group is a meta-director, while the fluoro and methyl groups are ortho, para-directors. The strong activating effect of the methyl group and the ortho-para directing ability of the fluorine atom will predominantly direct the incoming electrophile (NO₂⁺) to the position para to the fluorine, which is the 4-position.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0-5 °C in an ice bath.

  • Slowly add 2-fluoro-3-methylbenzoic acid (10 g, 64.9 mmol) to the cold sulfuric acid with continuous stirring until complete dissolution.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (6.2 mL, 142.8 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The precipitated solid, 2-fluoro-3-methyl-4-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Data Summary Table:

ParameterValue
Starting Material 2-Fluoro-3-methylbenzoic Acid
Reagents Fuming Nitric Acid, Sulfuric Acid
Product 2-Fluoro-3-methyl-4-nitrobenzoic Acid
Typical Yield 85-90%
Purity >95% (by NMR)
Step 2: Esterification of 2-Fluoro-3-methyl-4-nitrobenzoic Acid

Causality: The esterification of the carboxylic acid is a classic Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. To drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is used, which also serves as the solvent.

Experimental Protocol:

  • To a solution of 2-fluoro-3-methyl-4-nitrobenzoic acid (10 g, 46.5 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-fluoro-3-methyl-4-nitrobenzoate.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table:

ParameterValue
Starting Material 2-Fluoro-3-methyl-4-nitrobenzoic Acid
Reagents Methanol, Sulfuric Acid
Product Methyl 2-fluoro-3-methyl-4-nitrobenzoate
Typical Yield 90-95%
Purity >98% (by HPLC)
Step 3: Reduction of Methyl 2-fluoro-3-methyl-4-nitrobenzoate

Causality: The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for the reduction of aromatic nitro compounds. The reaction is carried out under a hydrogen atmosphere.

Experimental Protocol:

  • Dissolve Methyl 2-fluoro-3-methyl-4-nitrobenzoate (10 g, 43.6 mmol) in methanol (100 mL) in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) (500 mg, 5 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterValue
Starting Material Methyl 2-fluoro-3-methyl-4-nitrobenzoate
Reagents Hydrogen gas, 10% Palladium on Carbon
Product This compound
Typical Yield >95%
Purity >98% (by HPLC)

Overall Synthesis Pathway Visualization

G A 2-Fluoro-3-methylbenzoic Acid B 2-Fluoro-3-methyl-4-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C Methyl 2-fluoro-3-methyl-4-nitrobenzoate B->C Esterification (CH₃OH, H₂SO₄) D This compound C->D Reduction (H₂, Pd/C)

An In-depth Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Methyl 4-amino-2-fluoro-3-methylbenzoate, a highly functionalized aromatic building block of significant interest to researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

This compound (C₉H₁₀FNO₂) is a synthetically valuable organic compound. Its utility in medicinal chemistry stems from the specific arrangement of its functional groups on the benzene ring. The presence of an amino group provides a key site for further chemical modification, such as amide bond formation, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] The methyl ester offers a reactive handle that can be readily hydrolyzed or converted to other functional groups. The strategic placement of these substituents makes this molecule a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly in the fields of oncology and neurology.[2]

Physicochemical Properties: A Comparative Analysis

While specific experimental data for this compound is not extensively documented, its properties can be reliably estimated by comparing them with structurally related and commercially available analogs.

PropertyThis compound (Predicted)Methyl 4-amino-2-fluorobenzoate4-Amino-2-fluoro-3-methylbenzoic acidMethyl 4-amino-3-methylbenzoate
CAS Number Not available73792-08-2194804-84-718595-14-7
Molecular Formula C₉H₁₀FNO₂C₈H₈FNO₂C₈H₈FNO₂C₉H₁₁NO₂
Molecular Weight 183.18 g/mol 169.15 g/mol [3]169.15 g/mol [2]165.19 g/mol
Appearance White to off-white solidNot specifiedNot specifiedWhite to yellow to orange powder/crystal
Melting Point Estimated 110-120 °CNot specifiedNot specified118.0 to 122.0 °C
Solubility Predicted to be soluble in methanol, ethanol, and other polar organic solvents.Not specifiedNot specifiedSoluble in Methanol
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.Room temperature, airtight, dryRoom temperature, airtight, dry[2]Room Temperature (Recommended in a cool and dark place, <15°C)

Synthesis and Reactivity: A Practical Approach

A plausible and efficient method for the laboratory-scale synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis for the preparation of esters.[4][5]

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start 4-Amino-2-fluoro-3-methylbenzoic Acid reaction Fischer-Speier Esterification (Reflux) start->reaction Dissolve in reagents Methanol (Solvent & Reactant) Concentrated Sulfuric Acid (Catalyst) reagents->reaction Add to mixture workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., Na₂SO₄) 4. Solvent Removal 5. Recrystallization/Chromatography reaction->workup Cool and process product This compound workup->product Isolate pure

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-amino-2-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid). Methanol serves as both a reactant and the solvent.

  • Acid Catalysis: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the methanolic solution. An initial precipitation of the amine salt may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the effervescence ceases and the pH is neutral to slightly basic. This step neutralizes the sulfuric acid catalyst and deprotonates the amino group.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Analytical Characterization: A Predictive Spectroscopic Profile

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Based on the known spectral data of similar compounds, the following characteristics can be predicted:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl ester protons (-COOCH₃) is expected around 3.8-3.9 ppm.[7]

    • A singlet for the aromatic methyl protons (-CH₃) will likely appear around 2.1-2.3 ppm.

    • The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester and fluoro groups.

    • A broad singlet corresponding to the amino protons (-NH₂) is expected, with its chemical shift being solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the ester group is predicted to resonate in the range of 165-170 ppm.[8]

    • The methyl carbon of the ester will appear around 51-53 ppm.[8]

    • The aromatic methyl carbon will be observed at approximately 15-20 ppm.

    • The aromatic carbons will show distinct signals, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • IR (Infrared) Spectroscopy:

    • The N-H stretching of the primary amine will present as two bands in the region of 3300-3500 cm⁻¹.[9]

    • The C=O stretching of the ester group will show a strong absorption band around 1700-1730 cm⁻¹.[10]

    • C-N stretching of the aromatic amine will be observed in the 1250-1335 cm⁻¹ region.[9]

    • C-F stretching will appear as a strong band in the 1100-1300 cm⁻¹ range.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z = 183.18, corresponding to the molecular weight of the compound.

    • Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The presence of fluorine can be confirmed by accurate mass measurement.[11][12]

Role in Drug Development: A Versatile Building Block

The strategic arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Derivatives of aminobenzoic acid are known to possess diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[13][14]

Logical Framework for Application in Medicinal Chemistry

G cluster_compound Core Scaffold cluster_features Key Structural Features cluster_applications Potential Therapeutic Applications compound This compound amino Amino Group (-NH₂) (Nucleophilic Handle) compound->amino fluoro Fluoro Group (-F) (Metabolic Blocker, Polarity Modulator) compound->fluoro ester Methyl Ester (-COOCH₃) (Hydrolyzable/Modifiable Group) compound->ester methyl Methyl Group (-CH₃) (Lipophilicity & Steric Influence) compound->methyl oncology Oncology (e.g., Kinase Inhibitors) amino->oncology Contributes to Pharmacological Profile neurology Neurology (e.g., Receptor Modulators) amino->neurology Contributes to Pharmacological Profile anti_infective Anti-Infectives amino->anti_infective Contributes to Pharmacological Profile fluoro->oncology Contributes to Pharmacological Profile fluoro->neurology Contributes to Pharmacological Profile fluoro->anti_infective Contributes to Pharmacological Profile ester->oncology Contributes to Pharmacological Profile ester->neurology Contributes to Pharmacological Profile ester->anti_infective Contributes to Pharmacological Profile methyl->oncology Contributes to Pharmacological Profile methyl->neurology Contributes to Pharmacological Profile methyl->anti_infective Contributes to Pharmacological Profile

Caption: Relationship between structural features and therapeutic applications.

The amino group serves as a primary point for diversification, allowing for the introduction of various side chains and heterocyclic systems through amide coupling or other C-N bond-forming reactions. The fluorine atom can be strategically employed to block sites of metabolism, thereby increasing the half-life of a drug, or to modulate the pKa of nearby functional groups, which can influence receptor binding.[1] The methyl group can provide steric bulk to direct binding to a specific protein conformation or enhance lipophilicity, aiding in cell membrane permeability. The ester can act as a prodrug moiety, which is hydrolyzed in vivo to release the active carboxylic acid.[15]

Given these attributes, this compound is an attractive starting material for the synthesis of novel kinase inhibitors, receptor antagonists, and other targeted therapies. The patent literature frequently highlights the use of similarly substituted aminobenzoates in the development of new chemical entities.[16][17]

Safety and Handling

Based on the hazard information for structurally similar compounds, this compound should be handled with care in a well-ventilated area, such as a chemical fume hood.[18] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

References

  • (Reference for general properties of related compounds, if available from a specific source like PubChem or a supplier)
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)
  • (Reference to a general organic chemistry text or a specific paper on Fischer esterification, like the one from ResearchG
  • Canadian Science Publishing. (Date not available). 13C n.m.r. studies. X.
  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • (Reference for general IR spectroscopy of amines and esters, like the CDN handout)
  • PubChem. (2024). Methyl 4-amino-2-fluorobenzoate.
  • (Reference for a practical experiment on esterification, like the Slideshare present
  • (Reference for NMR spectra of methyl benzoate, like the one
  • Chemistry LibreTexts. (2021).
  • (Reference for mass spectrometry of fluorinated compounds
  • Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319.
  • (Reference for mass spectrometry of fluorotoluenes)
  • (Reference for mass spectra of fluorocarbons)
  • PubChem. (2024). Methyl 4-amino-3-fluorobenzoate.
  • (Reference for IR spectroscopy of amines, like the UCLA tutorial)
  • (Reference for medicinal chemistry applications of fluorine from ACS Public
  • (Reference for NMR spectra of substituted methyl benzoates, like
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • (Reference for analysis of fluorinated compounds using mass spectrometry
  • (Reference for a specific NMR spectrum, like
  • PubChem. (2024). Methyl 4-amino-3-methylbenzoate.
  • (Reference for a general IR handout)
  • BLD Pharm. (Date not available).
  • MySkinRecipes. (Date not available). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • PubChem. (2024). Methyl 4-bromo-2-fluoro-3-methylbenzoate.
  • Google Patents. (Date not available). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Sigma-Aldrich. (Date not available).
  • Biosynth. (Date not available).
  • (Reference for medicinal chemistry of aminobenzoic acid deriv
  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • National Center for Biotechnology Information. (Date not available).
  • Organic Syntheses. (Date not available). 2-amino-3-fluorobenzoic acid.
  • Biosynth. (Date not available).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (Date not available).
  • MDPI. (Date not available). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Google Patents. (Date not available). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Google Patents. (Date not available). US7553828B2 - 9-aminomethyl substituted minocycline compounds.
  • YouTube. (2025).
  • ResearchGate. (2021). (PDF)
  • YouTube. (2024).

Sources

A Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of methyl 4-amino-2-fluoro-3-methylbenzoate, a key building block in contemporary drug discovery. The document details the compound's physicochemical properties, provides a robust synthesis and purification protocol, and outlines methods for its analytical characterization. Furthermore, it explores the strategic importance of this molecule in medicinal chemistry, highlighting how its unique substitution pattern is leveraged to create complex and potent pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a substituted aniline derivative whose structural complexity makes it a valuable intermediate. The strategic placement of the fluoro, amino, and methyl groups on the benzoate core offers multiple reaction vectors and influences the electronic and steric properties of the molecule.

Table 1: Core Compound Identifiers and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol [1]
Appearance Off-white to white crystalline solid
Storage Conditions Room temperature, in a dry, airtight container[2]

The fluorine atom at the 2-position significantly impacts the molecule's properties. As a highly electronegative atom, it modulates the acidity of the benzoic acid precursor and the basicity of the aniline nitrogen. This electronic influence is a sought-after characteristic in medicinal chemistry for enhancing metabolic stability and binding affinity of derivative compounds.[3]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available precursor. A common and reliable route involves the esterification of the corresponding carboxylic acid.

Synthesis Workflow Diagram

The following diagram outlines a standard laboratory-scale synthesis.

SynthesisWorkflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification A 4-Amino-2-fluoro-3-methylbenzoic Acid D Reaction Mixture A->D B Methanol (Solvent & Reagent) B->D C Sulfuric Acid (Catalyst) C->D E Neutralization (e.g., NaHCO3 soln) D->E Reflux F Extraction (e.g., Ethyl Acetate) E->F G Drying & Evaporation F->G H Crude Product G->H I Column Chromatography or Recrystallization H->I J Pure this compound I->J

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from the parent carboxylic acid, a common and cost-effective method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-amino-2-fluoro-3-methylbenzoic acid (1.0 eq) in an excess of methanol (approx. 10-20 volumes).

    • Causality: Methanol serves as both the solvent and the esterifying reagent. Using it in excess drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring. The addition is exothermic and should be done carefully.

    • Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Trustworthiness: This step quenches the acid catalyst and removes unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or silica gel column chromatography to obtain the final, high-purity product.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. The data below represents typical expected values.

Table 2: Spectroscopic Data for Structural Verification

Analysis TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl ester protons (singlet, ~3.8-3.9 ppm), the aromatic methyl protons (singlet, ~2.1-2.2 ppm), and the amine protons (broad singlet, ~4.0-4.5 ppm).
¹³C NMR Resonances for the ester carbonyl carbon (~165-170 ppm), aromatic carbons (with C-F coupling visible), the methyl ester carbon (~52 ppm), and the aromatic methyl carbon (~14-15 ppm).
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).[4]
Mass Spectrometry A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (184.08 m/z).

Utility in Drug Development and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[2] Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.

Role as a Synthetic Intermediate

The primary amine is a versatile nucleophile, readily participating in reactions such as:

  • Amide bond formation: Coupling with carboxylic acids to form complex amides.

  • Sulfonamide synthesis: Reacting with sulfonyl chlorides.

  • Buchwald-Hartwig or Ullmann coupling: Forming C-N bonds with aryl halides.

The ester group can be hydrolyzed back to a carboxylic acid for further modifications or reduced to a primary alcohol. This strategic utility is invaluable in building the core scaffolds of many targeted therapies, particularly in oncology and neurology.[2]

Logical Workflow in API Synthesis

The diagram below illustrates a common synthetic strategy where this intermediate is elaborated into a more complex, drug-like molecule.

APISynthesis A Methyl 4-amino-2-fluoro- 3-methylbenzoate C Amide Coupling (e.g., HATU, EDCI) A->C B Heterocyclic Carboxylic Acid (Building Block 2) B->C D Advanced Intermediate (Amide Product) C->D E Further Transformations (e.g., Ester Hydrolysis, Side-chain addition) D->E F Final API Target E->F

Caption: Role of the title compound as a key intermediate in a multi-step API synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Classification: May cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Minimize dust generation and accumulation. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[6][7]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6][7] For skin contact, wash off immediately with plenty of water.[6][7] If inhaled, remove to fresh air.[6][7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[6]

References

  • PubChem. Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information.
  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • NIST WebBook. Methyl 4(methylamino)benzoate. National Institute of Standards and Technology.

Sources

A Technical Guide to the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate: Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-2-fluoro-3-methylbenzoate (CAS No. 194804-84-7) is a highly functionalized aromatic compound that serves as a critical intermediate in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring fluoro, amino, and methyl groups, makes it a valuable building block for constructing complex active pharmaceutical ingredients (APIs), particularly in the fields of oncology and neurology.[1] The strategic placement of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of molecular properties to enhance biological activity and stability.

This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, offers field-proven insights into reaction mechanisms, and establishes a self-validating framework for each protocol. The guide is designed to empower researchers with the foundational knowledge and practical methodology required for the successful synthesis of this key intermediate.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a multi-substituted benzene ring requires a carefully planned sequence of reactions that considers the directing effects and reactivity of the functional groups introduced at each stage. A logical retrosynthetic analysis of the target molecule reveals a practical three-step forward synthesis strategy starting from a commercially available precursor.

The primary disconnection points are the ester and amino functionalities:

  • Ester Disconnection: The methyl ester can be readily formed from the corresponding carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid, via a classic Fischer-Speier esterification.[2]

  • Amino Disconnection: The 4-amino group is strategically installed via the reduction of a nitro group precursor. The reduction of aromatic nitro compounds is a high-yielding and well-established transformation.[3]

  • Nitro Disconnection: The 4-nitro group can be introduced onto the aromatic ring through an electrophilic nitration reaction.

This analysis leads to the selection of 2-Fluoro-3-methylbenzoic acid as the logical starting material. The proposed forward synthesis, therefore, proceeds through a sequence of nitration, reduction, and esterification. This strategy is efficient and relies on fundamental, well-understood organic reactions.

G cluster_retrosynthesis Retrosynthetic Analysis Target Methyl 4-amino-2-fluoro- 3-methylbenzoate Intermediate1 4-Amino-2-fluoro- 3-methylbenzoic Acid Target->Intermediate1 Esterification Intermediate2 4-Nitro-2-fluoro- 3-methylbenzoic Acid Intermediate1->Intermediate2 Reduction StartingMaterial 2-Fluoro-3-methylbenzoic Acid Intermediate2->StartingMaterial Nitration

Caption: Retrosynthetic pathway for the target molecule.

Core Starting Material: 2-Fluoro-3-methylbenzoic Acid

The success of this synthetic route hinges on the quality and availability of the starting material, 2-Fluoro-3-methylbenzoic acid (CAS No. 315-31-1).

  • Molecular Formula: C₈H₇FO₂[4]

  • Molecular Weight: 154.14 g/mol [4]

  • Appearance: White powder

  • Melting Point: 114-116 °C[4]

This compound serves as a versatile building block in organic synthesis due to its reactive carboxyl group and the presence of the electron-withdrawing fluorine atom, which influences the reactivity of the aromatic ring.[4] While its own synthesis can be accomplished through advanced methods such as nucleophilic fluorination of benziodoxolones, it is generally sourced from commercial suppliers for convenience and quality assurance.[5]

Detailed Synthetic Protocols

The proposed synthesis is a robust three-step process. Each step is detailed below with an explanation of the underlying chemical principles and a self-validating protocol.

Step 1: Electrophilic Nitration of 2-Fluoro-3-methylbenzoic Acid

Principle & Rationale: The first step involves introducing a nitro group onto the aromatic ring via electrophilic aromatic substitution using a nitrating mixture (HNO₃/H₂SO₄). The regiochemical outcome is controlled by the directing effects of the existing substituents:

  • -COOH (at C1): A deactivating, meta-directing group.

  • -F (at C2): A deactivating, ortho, para-directing group.

  • -CH₃ (at C3): An activating, ortho, para-directing group.

The powerful activating effect of the methyl group at C3, combined with the ortho-directing influence of the fluorine at C2, strongly favors substitution at the C4 position. The C6 position is also activated but is more sterically hindered. Therefore, the desired product, 4-Nitro-2-fluoro-3-methylbenzoic acid , is expected to be the major isomer.

G Start Combine H₂SO₄ and HNO₃ at 0°C AddSM Slowly add 2-Fluoro-3-methylbenzoic Acid Start->AddSM React Stir at 0-5°C (Monitor by TLC) AddSM->React Quench Pour onto ice water React->Quench Filter Filter precipitate Quench->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry Product 4-Nitro-2-fluoro- 3-methylbenzoic Acid Dry->Product G Start Suspend Nitro Compound in Acetic Acid/Water AddFe Add Iron Powder Start->AddFe React Heat to 80-90°C (Monitor by TLC) AddFe->React Filter Hot filter to remove iron salts React->Filter Neutralize Cool and neutralize filtrate with NH₄OH Filter->Neutralize Precipitate Collect precipitate Neutralize->Precipitate Dry Dry under vacuum Precipitate->Dry Product 4-Amino-2-fluoro- 3-methylbenzoic Acid Dry->Product G Start Dissolve Amino Acid in Methanol AddCat Cool to 0°C and add H₂SO₄ dropwise Start->AddCat React Reflux mixture (Monitor by TLC) AddCat->React Concentrate Remove excess Methanol React->Concentrate Dilute Add water and Ethyl Acetate Concentrate->Dilute Neutralize Neutralize with NaHCO₃ Dilute->Neutralize Extract Separate layers and extract aqueous phase Neutralize->Extract Dry Dry organic layer (Na₂SO₄) and concentrate Extract->Dry Product Methyl 4-amino-2-fluoro- 3-methylbenzoate Dry->Product

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate in medicinal chemistry and pharmaceutical research.[1] While direct, consolidated experimental data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust, predictive elucidation. We will explore the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section combines theoretical grounding with predictive analysis, offering researchers a self-validating framework for the structural confirmation of this compound. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reliability and reproducibility.

Introduction and Molecular Framework

This compound is a substituted aromatic ester with significant potential as a building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a fluorine atom, a methyl group, and a methyl ester on a benzene ring creates a specific electronic and steric environment, making spectroscopic analysis a powerful tool for its unambiguous identification.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀FNO₂

  • Molecular Weight: 183.18 g/mol

The structural arrangement is paramount to understanding its spectral properties.

G Workflow for NMR Sample Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh 5-10 mg of This compound prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add internal standard (e.g., TMS) if required prep2->prep3 prep4 4. Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock on solvent deuterium signal prep4->acq1 acq2 6. Shim the magnetic field to achieve high homogeneity acq1->acq2 acq3 7. Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 8. Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 9. Apply Fourier Transform acq4->proc1 proc2 10. Phase correct spectra proc1->proc2 proc3 11. Calibrate chemical shifts (TMS at 0 ppm or solvent peak) proc2->proc3 proc4 12. Integrate ¹H signals and pick peaks for all spectra proc3->proc4

Caption: Standard operating procedure for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Theoretical Principles

The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The C=O bond of the ester, for instance, gives a strong, sharp absorption, while the N-H bonds of the amine produce characteristic stretches.

Predicted Characteristic IR Absorption Bands

The following table outlines the expected absorption bands for this compound. Data is referenced from similar compounds in the NIST Chemistry WebBook. [2][3][4]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch 3350 - 3450 Medium, Doublet Primary Amine (-NH₂)
C-H Stretch (Aromatic) 3030 - 3100 Medium-Weak Ar-H
C-H Stretch (Aliphatic) 2850 - 2960 Medium-Weak -CH₃
C=O Stretch (Ester) 1710 - 1730 Strong, Sharp Ester Carbonyl
C=C Stretch (Aromatic) 1580 - 1620 Medium Benzene Ring
N-H Bend 1550 - 1640 Medium Primary Amine (-NH₂)
C-O Stretch (Ester) 1250 - 1300 Strong O-C (Alkyl)
C-F Stretch 1100 - 1200 Strong Aryl-Fluoride

| C-N Stretch | 1180 - 1280 | Medium | Aryl-Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Theoretical Principles

In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The pattern of fragmentation is a molecular fingerprint.

Predicted Mass Spectrum Analysis
  • Molecular Ion (M⁺•): The calculated monoisotopic mass is approximately 183.07. Therefore, the molecular ion peak is expected at m/z = 183 .

  • Key Fragmentation Patterns: The fragmentation is expected to follow pathways common to methyl benzoates. [5]

    Predicted m/z Fragment Lost Structure of Fragment Ion Rationale
    152 •OCH₃ (31) [M - OCH₃]⁺ Loss of the methoxy radical is a classic fragmentation pathway for methyl esters, forming a stable acylium ion.
    124 •COOCH₃ (59) [M - COOCH₃]⁺ Loss of the entire methoxycarbonyl radical.

    | 124 | CO (28) from m/z 152 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion is a common secondary fragmentation step. |

Trustworthiness: A Self-Validating Protocol for MS Data Acquisition

This protocol outlines a standard procedure for obtaining a reliable mass spectrum.

G Workflow for Mass Spectrometry Analysis cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection & Processing intro1 1. Dissolve ~1 mg of sample in a volatile solvent (e.g., Methanol) intro2 2. Introduce sample into the ion source via direct infusion or GC inlet intro1->intro2 ion1 3. Ionize molecules using Electron Ionization (EI, 70 eV) intro2->ion1 ion2 4. Accelerate ions into the mass analyzer (e.g., Quadrupole) ion1->ion2 ion3 5. Separate ions based on their mass-to-charge (m/z) ratio ion2->ion3 detect1 6. Detect ions and amplify signal ion3->detect1 detect2 7. Generate mass spectrum (Intensity vs. m/z) detect1->detect2 detect3 8. Analyze molecular ion and fragmentation patterns detect2->detect3

Caption: Standard operating procedure for EI mass spectrometry.

Summary and Conclusion

The structural elucidation of this compound can be confidently achieved through a multi-technique spectroscopic approach. The combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the findings of the others.

Technique Key Expected Findings
¹H NMR Two distinct aromatic protons, characteristic singlets for -OCH₃ and Ar-CH₃, and a broad -NH₂ signal.
¹³C NMR Nine distinct carbon signals, including a carbonyl carbon, and characteristic C-F couplings for carbons near the fluorine atom.
IR Strong C=O stretch (~1720 cm⁻¹), N-H stretches (~3400 cm⁻¹), and a strong C-F stretch (~1150 cm⁻¹).
MS (EI) Molecular ion peak at m/z = 183, with major fragments at m/z = 152 and 124.

This guide presents a comprehensive and theoretically grounded prediction of the spectroscopic data for this compound. While these predictions offer a robust framework for identification, the ultimate confirmation must come from the acquisition and interpretation of experimental data. The protocols provided herein are designed to ensure such experimental work is conducted with the highest degree of scientific integrity.

References

  • Green Chemistry (2018). Supporting Information. Source: Royal Society of Chemistry, URL: [Link]
  • Royal Society of Chemistry (n.d.). Supporting Information. Source: Royal Society of Chemistry, URL: [Link]
  • NIST (n.d.). Methyl 4(methylamino)
  • PubChem (n.d.).
  • MySkinRecipes (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Source: MySkinRecipes, URL: [Link]
  • PubChem (n.d.). 4-Amino-3-methylbenzoic acid. Source: PubChem, URL: [Link]
  • NIST (n.d.).
  • PubChem (n.d.).
  • PubChem (n.d.).
  • NIST (n.d.). 4-Amino-3-methylbenzoic acid. Source: NIST WebBook, URL: [Link]
  • DergiPark (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Source: DergiPark, URL: [Link]
  • NIST (n.d.).
  • SpectraBase (n.d.). 4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum. Source: SpectraBase, URL: [Link]

Sources

A Technical Guide to the Predicted Safety and Hazard Profile of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a predictive hazard and safety assessment for Methyl 4-amino-2-fluoro-3-methylbenzoate. As of the date of this publication, no specific, publicly available Safety Data Sheet (SDS) or comprehensive toxicological study exists for this compound. The information and recommendations herein are derived from a structural and toxicological analysis of closely related chemical analogs. This guide is intended for use by trained professionals in research and development and should not supersede a formal, laboratory-based risk assessment prior to handling.

Introduction

This compound is a substituted aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in oncology and neurology research.[1] The specific arrangement of its functional groups—an amine, a fluorine atom, and a methyl group on the benzene ring—makes it a versatile building block in medicinal chemistry.[1]

However, the novelty of this compound means its safety profile is uncharacterized. In the absence of direct empirical data, a common and necessary practice in drug development is to perform a hazard assessment based on structural analogy. This guide synthesizes the known safety and hazard data of several close structural relatives to construct a reliable, predictive safety profile for this compound. The primary analogs used for this assessment include its parent carboxylic acid, 4-Amino-2-fluoro-3-methylbenzoic acid, and isomers such as Methyl 4-amino-3-methylbenzoate and Methyl 3-amino-2-fluorobenzoate. By analyzing the established hazards of these analogs, we can infer the likely risks and formulate robust protocols for safe handling, storage, and emergency response.

Physicochemical Properties and Structural Analogs

The toxicological and hazardous properties of a chemical are intrinsically linked to its structure. The presence of an amino group, a halogen (fluorine), and an ester functional group suggests potential for biological activity and specific chemical reactivity. The table below compares the target compound with its key structural analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Target
This compound Not AvailableC₉H₁₀FNO₂183.18Target Compound
4-Amino-2-fluoro-3-methylbenzoic acid194804-84-7C₈H₈FNO₂169.15Parent carboxylic acid (not esterified)[1]
Methyl 4-amino-3-methylbenzoate18595-14-7C₉H₁₁NO₂165.19Lacks the 2-fluoro substituent[2]
Methyl 3-amino-2-fluorobenzoate1195768-18-3C₈H₈FNO₂169.15Isomer; different substituent positions[3]
Methyl 4-amino-2-fluorobenzoate73792-08-2C₈H₈FNO₂169.15Isomer; lacks the 3-methyl group[4]

Predicted Hazard Identification and GHS Classification

A thorough review of the Globally Harmonized System (GHS) classifications for the structural analogs reveals a consistent pattern of hazards related to irritation and potential acute toxicity. It is therefore prudent to assume that this compound will exhibit similar, if not identical, hazards.

Comparative GHS Hazard Analysis of Analogs
GHS HazardMethyl 4-amino-3-methylbenzoate[2][5]Methyl 3-amino-2-fluorobenzoate[3]Methyl 4-amino-3-fluorobenzoate[6]Predicted Classification for Target Compound
Pictogram GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)
Signal Word WarningWarningWarningWarning
Acute Toxicity, Oral H302: Harmful if swallowedH302: Harmful if swallowedNot ClassifiedH302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritationH315: Causes skin irritationH315: Causes skin irritationH315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritationH319: Causes serious eye irritationH319: Causes serious eye irritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationH335: May cause respiratory irritationH335: May cause respiratory irritationH335: May cause respiratory irritation
DOT Script for Hazard Derivation

GHS_Prediction cluster_analogs Analog Compound Hazards cluster_predicted Predicted Hazards for Target Compound A Methyl 4-amino-3-methylbenzoate (H302, H315, H319, H335) Target This compound (Predicted H302, H315, H319, H335) A->Target Structural Similarity B Methyl 3-amino-2-fluorobenzoate (H302, H315, H319, H335) B->Target Isomeric Relationship C Methyl 4-amino-3-fluorobenzoate (H315, H319, H335) C->Target Functional Group Overlap

Caption: Derivation of predicted hazards from structural analogs.

Inferred Toxicological Profile

Based on the consistent hazard statements from its analogs, the toxicological profile of this compound can be inferred as follows:

  • Acute Oral Toxicity: The compound is predicted to be harmful if swallowed (Acute Toxicity Category 4), similar to its analogs.[2][3] Ingestion may lead to systemic effects, and immediate medical attention should be sought.

  • Skin Irritation: All primary analogs are classified as skin irritants.[2][3] Direct contact is likely to cause redness, itching, and inflammation. Prolonged or repeated contact may lead to dermatitis.[5]

  • Eye Irritation: The compound is predicted to cause serious eye irritation.[2][3][5] Contact with eyes can cause significant pain, redness, and potential damage if not promptly and thoroughly rinsed.

  • Respiratory Irritation: Inhalation of dust or powder is likely to irritate the respiratory tract, leading to coughing and shortness of breath.[2][3] Handling should occur in a well-ventilated area or with appropriate respiratory protection.

  • Germ Cell Mutagenicity & Carcinogenicity: There is no available data for the analogs to suggest mutagenic or carcinogenic properties.[5][7] Therefore, no prediction can be made, and the compound should be handled as an unknown in this regard.

Recommended Protocols for Safe Handling and Response

The following protocols are based on the predicted hazards. A self-validating system of safety requires treating the compound with the highest level of precaution indicated by its analog data.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Pre-Use Risk Assessment B Verify Fume Hood Functionality A->B C Assemble Required PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Compound in Ventilated Enclosure C->D Proceed to Handling E Handle with Non-Sparking Tools D->E F Keep Container Tightly Closed E->F G Avoid Inhalation of Dust/Vapors F->G H Decontaminate Work Surface G->H Proceed to Cleanup I Dispose of Waste in Approved Container H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: Recommended workflow for safely handling the compound.

Step-by-Step Handling Protocol
  • Engineering Controls: All work must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5] An emergency eyewash station and safety shower must be immediately accessible.[3]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, appropriate protective gloves (e.g., nitrile), and a lab coat.[3][5][6]

  • Dispensing: When weighing or transferring the solid, use caution to avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste and contaminated materials in a designated, sealed container and in accordance with all local, state, and federal regulations.[5][8]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, get medical attention.[3][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[5][8]

Conclusion

While this compound remains a compound without a specific, documented toxicological profile, a robust safety framework can be established through the analysis of its structural analogs. The evidence strongly predicts that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All personnel must handle this substance with the assumption that it carries these hazards. Adherence to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is critical to ensuring researcher safety. This predictive assessment should be updated if and when empirical safety data becomes available.

References

  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information.
  • AA Blocks. (n.d.). Methyl 2-amino-3-fluoro-4-methylbenzoate, 95% Purity.

Sources

A Researcher's Technical Guide to Sourcing and Application of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic building block with significant potential in drug discovery and medicinal chemistry. Its unique substitution pattern—combining an amine for coupling reactions, a fluorine atom for modulating physicochemical properties, and a methyl group for steric influence—makes it a desirable intermediate for synthesizing targeted therapeutics, particularly in oncology. This guide provides an in-depth analysis of this compound's strategic value, commercial availability, a plausible synthetic pathway, and a practical application workflow. We address the current sourcing landscape, noting that while off-the-shelf availability is limited, the molecule is readily accessible through custom synthesis services, a standard practice in the pharmaceutical industry. This document serves as a comprehensive resource for researchers and drug development professionals seeking to procure and effectively utilize this valuable chemical intermediate.

The Strategic Value in Medicinal Chemistry

The design of novel therapeutic agents often hinges on the availability of sophisticated building blocks. This compound is a prime example of such a scaffold, where each substituent is placed for strategic advantage in drug design.

The Aminobenzoate Core

Substituted aminobenzoic acids and their esters are privileged structures in pharmacology. The aniline-like amino group is a versatile handle for forming amide bonds, a cornerstone of peptide and small molecule drug synthesis. The methyl ester provides a reactive site that can be hydrolyzed or used in further transformations. This dual functionality is foundational to building molecular complexity.[1]

The Critical Role of Fluorine Substitution

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile.[2] Placing a fluorine atom at the 2-position of the benzoate ring, ortho to the ester, has several profound and predictable effects:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This can block common metabolic pathways, increasing the drug's half-life and bioavailability.[4]

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can engage in favorable electrostatic and hydrogen bonding interactions with protein targets.[5] It can alter the acidity of nearby functional groups, such as the amino group, fine-tuning its interaction with specific residues in a binding pocket.[4][5]

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cell membranes and potentially penetrate the central nervous system (CNS).[2]

The combination of the 2-fluoro and 3-methyl groups creates a specific electronic and steric environment that medicinal chemists can exploit to achieve high potency and selectivity for their target protein.

Physicochemical & Spectroscopic Profile

As this compound is not a standard catalog item, experimental data is scarce. The following table summarizes its key calculated and known properties.

PropertyValueSource/Method
Molecular Formula C₉H₁₀FNO₂Calculated
Molecular Weight 183.18 g/mol Calculated
CAS Number Not Assigned-
Appearance Predicted: White to off-white solidBased on isomers
Canonical SMILES CC1=C(C(=C(C=C1)N)F)C(=O)OCCalculated
InChI Key (Predicted)Calculated

Sourcing & Procurement: Navigating Commercial Availability

Commercially Available Structural Isomers & Precursors

For researchers whose synthetic plans may be flexible, the following compounds represent viable alternatives or starting points for synthesis.

Compound NameCAS NumberKnown Supplier(s)
4-Amino-2-fluoro-3-methylbenzoic acid194804-84-7MySkinRecipes[6]
Methyl 2-amino-4-fluoro-3-methylbenzoate928839-58-1AKSci[7]
Methyl 4-amino-3-fluoro-2-methylbenzoate1427452-91-2BLD Pharm[8]
Methyl 2-amino-3-fluoro-4-methylbenzoate1232407-26-9AA Blocks[9]
The Custom Synthesis Pathway

For projects requiring the exact structure of this compound, the most direct procurement route is through a custom synthesis service.[10] This is a routine and reliable process for obtaining non-catalog compounds.[] Leading chemical service providers like BOC Sciences, Dalton Pharma Services, and others specialize in synthesizing intermediates and APIs on demand.[][12]

The typical workflow for a custom synthesis project is outlined below.

custom_synthesis_workflow start 1. Inquiry Submission (Structure, Quantity, Purity) route_design 2. Route Scouting & Feasibility Analysis start->route_design Client provides specs quote 3. Quotation (Timeline & Cost) route_design->quote Supplier proposes plan synthesis 4. Lab Synthesis & In-Process QC quote->synthesis Client approves purification 5. Purification & Final QC Analysis synthesis->purification delivery 6. Documentation & Delivery (CoA, NMR, HPLC/MS) purification->delivery end Product Received delivery->end

Caption: Standard workflow for a custom chemical synthesis project.

To initiate this process, a researcher typically provides the supplier with the compound structure (SMILES or drawing), desired quantity (mg to kg scale), and required purity level (e.g., >95%, >98%).[13] The supplier then performs a feasibility analysis, designs a synthetic route, and provides a quote with a projected timeline.[]

Proposed Synthesis Plan

A logical and efficient synthesis of this compound can be achieved via the esterification of its corresponding carboxylic acid, which is commercially available.[6] This approach minimizes the number of synthetic steps and leverages a readily available starting material.

Fischer Esterification Protocol

This classic method utilizes an acid catalyst to convert a carboxylic acid and an alcohol into an ester.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (serving as both solvent and reactant).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired methyl ester.

synthesis_pathway start_material 4-Amino-2-fluoro-3-methylbenzoic acid (CAS: 194804-84-7) product This compound start_material->product Fischer Esterification Reflux, 4-12h reagents Reagents: - Anhydrous Methanol (CH₃OH) - Sulfuric Acid (H₂SO₄, cat.) reagents->product

Caption: Proposed synthetic route via Fischer esterification.

Application Workflow: Amide Coupling in a Kinase Inhibitor Program

A primary application for this building block is in the synthesis of kinase inhibitors, where an amide bond often connects a "hinge-binding" fragment to a "solvent-front" moiety. The amino group of our title compound is ideal for this purpose.

Protocol for Amide Bond Formation (EDC/HOBt Coupling)

This protocol describes the coupling of this compound with a hypothetical carboxylic acid fragment relevant to a drug discovery project.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid fragment (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF). Stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion using LC-MS.

  • Quenching & Extraction: Quench the reaction by adding water. Extract the product into ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound via flash chromatography or preparative HPLC.

application_workflow intermediate Methyl 4-amino-2-fluoro- 3-methylbenzoate coupling Amide Coupling (e.g., EDC, HOBt) intermediate->coupling acid_frag Carboxylic Acid Fragment (Drug Discovery Moiety) acid_frag->coupling api Final API Candidate coupling->api Purification screening Biological Screening (e.g., Kinase Assay) api->screening SAR Analysis

Caption: Use of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar aminobenzoate esters should be used to guide handling procedures.

  • Hazard Classification: Likely to be classified as an irritant (skin, eyes, respiratory tract) and potentially harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit specialized, building block for modern drug discovery. Its strategic placement of fluorine and other functional groups offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. While not a stock catalog item, its straightforward accessibility through established custom synthesis providers ensures that it remains a viable and attractive intermediate for researchers. By understanding the procurement landscape and having a clear synthetic and application plan, scientists can confidently incorporate this and other novel reagents into their research and development pipelines.

References

  • GEO Specialty Chemicals.Custom Synthesis.[Link]
  • Dalton Pharma Services.Custom Chemical Synthesis | Fine Chemical Services.[Link]
  • RSC Publishing.
  • Taylor & Francis Online.The role of fluorine in medicinal chemistry.[Link]
  • MDPI.
  • ACS Publications.The Many Roles for Fluorine in Medicinal Chemistry.[Link]
  • ResearchGate.The Many Roles for Fluorine in Medicinal Chemistry.[Link]
  • PubMed Central (PMC).
  • Scholars Research Library.
  • MySkinRecipes.4-Amino-2-fluoro-3-methylbenzoic acid.[Link]
  • PubMed Central (PMC).The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.[Link]
  • PubChem.
  • LabAlley.

Sources

The Emergence of a Specialized Scaffold: A Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Methyl 4-amino-2-fluoro-3-methylbenzoate (CAS No. 1427452-91-2) has emerged as a significant, albeit relatively recent, building block for the synthesis of complex pharmaceutical agents. Its importance lies not in a long and storied history of discovery, but in the unique and advantageous arrangement of its functional groups: an aniline amine, a fluorine atom, a methyl group, and a methyl ester. This combination offers medicinal chemists a versatile platform for introducing key pharmacophoric features that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides an in-depth technical overview of this compound, from its likely synthetic origins to its practical applications in pharmaceutical research.

The Synthetic Pathway: A Dissection of Plausible Methodologies

While a singular, seminal publication detailing the "discovery" of this compound is not apparent in the scientific literature, its synthesis can be logically deduced from established organic chemistry principles and patent literature for structurally related compounds. The preparation of such a polysubstituted aromatic ring is a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic route would likely begin with a commercially available, appropriately substituted nitrobenzene derivative.

Proposed Synthetic Workflow

A logical synthetic pathway would involve the initial construction of the substituted nitroaromatic core, followed by reduction of the nitro group to the corresponding aniline. The esterification of the carboxylic acid would be the final step.

Synthetic Pathway A 2-Fluoro-3-methylbenzoic acid B Methyl 2-fluoro-3-methylbenzoate A->B Esterification (MeOH, H+) C Methyl 2-fluoro-3-methyl-4-nitrobenzoate B->C Nitration (HNO3, H2SO4) D This compound C->D Reduction (e.g., H2, Pd/C)

An In-depth Technical Guide to the Solubility of Methyl 4-amino-2-fluoro-3-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-2-fluoro-3-methylbenzoate is an aromatic ester with a multifaceted substitution pattern that makes it a compound of significant interest in pharmaceutical research and organic synthesis.[1] As an intermediate in the creation of active pharmaceutical ingredients (APIs), particularly in fields like oncology and neurology, understanding its solubility is paramount for reaction optimization, purification, and formulation development.[1] The presence of an amino group, a fluoro group, a methyl group, and a methyl ester on the benzene ring imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance, all of which influence its interaction with various organic solvents.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide will focus on the fundamental principles governing its solubility, predictive analysis based on its structural attributes, and detailed experimental protocols for researchers to determine its solubility in their specific applications.

Theoretical Framework for Predicting Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept that governs this phenomenon, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] For this compound, several key molecular features will dictate its solubility profile.

Molecular Structure and Functional Group Analysis
  • Aromatic Ring: The core benzene ring is nonpolar and will favor interactions with aromatic and nonpolar solvents through van der Waals forces.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity and the potential for dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.[4][5][6][7]

  • Amino Group (-NH₂): The primary amine is a polar functional group capable of both donating and accepting hydrogen bonds, which will significantly enhance solubility in protic and polar aprotic solvents.

  • Fluoro Group (-F): The high electronegativity of fluorine creates a strong dipole, increasing the overall polarity of the molecule. However, fluorine is a weak hydrogen bond acceptor.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the hydrophobic character of the molecule.

The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of both hydrogen bond donating and accepting capabilities suggests that it will exhibit favorable solubility in a range of polar solvents.

Impact of Solvent Properties

The choice of solvent is critical, and its properties will determine the extent to which it can favorably interact with the solute. Key solvent characteristics to consider include:

  • Polarity: Polar solvents, which have a significant dipole moment, will more effectively solvate polar solutes. The polarity of a solvent can be quantified by measures such as the dielectric constant or the polarity index.

  • Hydrogen Bonding Capability: Solvents can be classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone). Protic solvents are likely to be effective in dissolving this compound due to the presence of the amino group. Polar aprotic solvents that are hydrogen bond acceptors (e.g., ethyl acetate, acetone) will also be good candidates.

  • Dispersion Forces: Nonpolar solvents primarily interact through London dispersion forces. While the aromatic ring of the solute can interact via these forces, the polar functional groups will limit its solubility in highly nonpolar solvents like hexane.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented below. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ability of the solvent to both donate and accept hydrogen bonds will lead to strong interactions with the amino and ester groups of the solute.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors, interacting favorably with the amino group. Their polarity will also facilitate the dissolution of the polar ester and fluoro groups.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar than ketones and esters and are only weak hydrogen bond acceptors. Solubility is expected to be limited but may be sufficient for some applications.
Halogenated Dichloromethane, ChloroformModerateThese solvents have a significant dipole moment and can interact with the polar functionalities of the solute. The absence of hydrogen bonding will limit solubility compared to protic solvents.
Aromatic Toluene, XyleneLow to ModerateThe aromatic ring of the solvent can interact with the benzene ring of the solute through π-stacking. However, the polar functional groups of the solute will limit its overall solubility in these relatively nonpolar solvents.
Nonpolar Hexane, HeptaneVery LowThe significant polarity and hydrogen bonding capabilities of the solute are mismatched with the nonpolar nature of these solvents, leading to poor solubility.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section outlines two common methods for determining the solubility of a solid compound in an organic solvent.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.[8]

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to confirm that equilibrium has been achieved by taking measurements at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[9]

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to solvent equilibrate1 Seal and agitate at constant temperature prep1->equilibrate1 24-48 hours separate1 Allow solid to settle equilibrate1->separate1 sample1 Filter supernatant separate1->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC/UV-Vis sample2->sample3 calc1 Calculate solubility sample3->calc1

Caption: Workflow for Equilibrium Solubility Determination.

Method 2: Solvent Addition (Titration) Method

This is a faster, albeit potentially less precise, method for estimating solubility.[10]

Principle: A known mass of the solute is placed in a vial, and the solvent is added incrementally with agitation until the solid is completely dissolved.

Experimental Protocol:

  • Weighing: Accurately weigh a small amount of this compound into a clear vial.

  • Solvent Addition: Using a calibrated burette or pipette, add the solvent in small, known increments to the vial.

  • Dissolution: After each addition, vigorously agitate the vial and visually inspect for the complete dissolution of the solid. Applying gentle warming can expedite dissolution, but the final observation should be made at the desired temperature.

  • Endpoint Determination: The endpoint is reached when the last of the solid has just dissolved.

  • Calculation: The solubility is calculated as the mass of the solute divided by the total volume of solvent added.

Diagram of Solute-Solvent Interaction Principles:

G cluster_solute This compound cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute Polar Groups (-NH2, -COOCH3, -F) Nonpolar Groups (Aromatic Ring, -CH3) solvent_polar Polarity solute->solvent_polar Dipole-Dipole solvent_hbond H-Bonding solute->solvent_hbond H-Bonding solvent_nonpolar Dispersion Forces solute->solvent_nonpolar Dispersion solubility_high High Solubility solvent_polar->solubility_high Strong Match solvent_hbond->solubility_high Strong Match solubility_low Low Solubility solvent_nonpolar->solubility_low Mismatch

Caption: Relationship between solute/solvent properties and solubility.

Safety Considerations

While a specific safety data sheet (SDS) for this compound was not found, data for structurally related compounds such as Methyl 4-amino-3-methylbenzoate and Methyl 4-amino-2-fluorobenzoate suggest that this compound may be harmful if swallowed and may cause skin and eye irritation.[11][12][13] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the supplier-specific SDS before handling any chemical.

Conclusion

The solubility of this compound in organic solvents is governed by its moderately polar nature and its capacity for hydrogen bonding. It is predicted to have high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. For researchers and drug development professionals, experimental determination of solubility using methods such as the shake-flask technique is strongly recommended to obtain accurate data for process development and formulation. This guide provides the theoretical foundation and practical protocols to enable a thorough understanding and characterization of the solubility of this important chemical intermediate.

References

  • How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024, May 28). ResearchGate.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Universiti Teknologi Malaysia.
  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Solubility of organic compounds. (n.d.). Khan Academy.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • an introduction to esters. (n.d.). Chemguide.
  • Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799. (n.d.). PubChem.
  • Lesson Explainer: Properties of Esters. (n.d.). Nagwa.
  • Properties of Esters. (2023, January 22). Chemistry LibreTexts.
  • 4-Amino-2-fluoro-3-methylbenzoic acid. (n.d.). MySkinRecipes.
  • Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847. (n.d.). PubChem.
  • factors affecting solubility: Topics by Science.gov. (n.d.). Science.gov.
  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
  • Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875. (n.d.). PubChem.

Sources

A Theoretical and Computational Analysis of Methyl 4-amino-2-fluoro-3-methylbenzoate: A Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: Methyl 4-amino-2-fluoro-3-methylbenzoate is a substituted aromatic ester with significant potential as a scaffold in medicinal chemistry and materials science. The strategic placement of amino, fluoro, and methyl groups on the benzoate ring allows for a nuanced modulation of its electronic, steric, and pharmacokinetic properties. This technical guide provides a comprehensive theoretical characterization of the molecule using established in silico methodologies. We delve into its optimized molecular geometry, electronic structure, spectroscopic signatures, and reactivity descriptors, leveraging Density Functional Theory (DFT). The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's intrinsic properties, thereby guiding rational design and experimental validation for future applications.

Introduction to the Aminobenzoate Scaffold

Substituted aminobenzoic acids and their esters are privileged structures in pharmaceutical sciences, serving as key intermediates and core components of numerous Active Pharmaceutical Ingredients (APIs).[1] The parent acid of the title compound, 4-Amino-2-fluoro-3-methylbenzoic acid, is recognized as a valuable building block in the synthesis of APIs targeting enzymes and receptors, particularly within oncology and neurology.[1] The introduction of specific substituents onto the aromatic ring is a cornerstone of modern drug design, aimed at optimizing target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The title compound, this compound, incorporates three critical functional groups:

  • Amino Group (-NH₂): Acts as a hydrogen bond donor and can be a key pharmacophoric feature for receptor interaction. Its basicity and nucleophilicity are crucial for its chemical behavior.

  • Fluoro Group (-F): A bioisostere for a hydrogen atom, the highly electronegative fluorine atom can profoundly alter local electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

  • Methyl Group (-CH₃): Provides steric bulk, influencing the molecule's conformation and its fit within a binding pocket. It can also contribute to hydrophobic interactions.

This guide employs high-level computational methods to dissect the interplay of these substituents and to predict the molecule's physicochemical and electronic characteristics. Such theoretical analyses are indispensable in contemporary research, offering predictive power that can significantly accelerate the discovery and development pipeline by prioritizing compounds with desirable properties for synthesis and experimental testing.[2]

Molecular Structure and Conformational Analysis

The three-dimensional structure of a molecule is the primary determinant of its function. Using principles derived from crystallographic studies of analogous compounds and computational geometry optimization, we can predict the stable conformation of this compound.

In the closely related molecule, Methyl 4-amino-3-methylbenzoate, X-ray diffraction studies have shown that the amino and methyl groups are nearly coplanar with the benzene ring.[3][4] A similar planarity is expected for the title compound. The ester group's orientation is likely influenced by an intramolecular C-H···O hydrogen bond, which further stabilizes a planar conformation.[3] The addition of the fluorine atom is not expected to significantly disrupt this overall planarity but will shorten the adjacent C-F and C-C bonds and influence the local electronic environment.

Caption: Predicted 2D structure of this compound.

Table 1: Predicted Geometrical Parameters (Representative) Note: These values are illustrative, based on DFT calculations of similar aminobenzoate structures. Experimental validation is required.

ParameterBond/AnglePredicted ValueSignificance
Bond LengthC-F~1.35 ÅStrong, polar bond influencing local electronics.
C-N~1.39 ÅPartial double bond character due to resonance.
C=O~1.22 ÅTypical carbonyl double bond.
C-O~1.35 ÅEster single bond.
Bond AngleC-C-F~119°Reflects sp² hybridization.
C-C-N~121°Steric influence of adjacent methyl group.
Dihedral AngleC-C-C=O~0° or ~180°Indicates planarity of the ester group with the ring.

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of the theoretical data, a robust computational protocol based on Density Functional Theory (DFT) is employed. DFT is a quantum mechanical method widely used for analyzing the structural and electronic properties of molecules due to its excellent balance of computational cost and accuracy.[5]

Protocol: Standard DFT Workflow for Molecular Property Prediction

  • Structure Input & Pre-optimization:

    • The 2D structure of this compound is drawn and converted to a 3D format.

    • A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure. Causality: This step removes initial steric strain and significantly reduces the computational time required for the more accurate quantum mechanical optimization.

  • Quantum Mechanical Geometry Optimization:

    • The structure is submitted for full geometry optimization using DFT.

    • Chosen Method: B3LYP functional with a 6-311++G(d,p) basis set.

    • Causality: The B3LYP hybrid functional is known for its reliability in predicting geometries and energies for a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently large and flexible, incorporating diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) to handle the anisotropic electron distribution in a substituted aromatic system.[2][6]

  • Vibrational Frequency Analysis:

    • A frequency calculation is performed on the optimized geometry at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is a critical checkpoint for a valid calculation. The results also provide the theoretical vibrational (IR/Raman) spectra.

  • Single-Point Energy and Property Calculation:

    • Using the validated minimum-energy structure, further calculations are performed to derive electronic properties.

    • This includes the generation of molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP) maps, and Natural Bond Orbital (NBO) analysis.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_analysis Property Analysis start 1. Initial 3D Structure pre_opt 2. Molecular Mechanics Pre-optimization start->pre_opt geom_opt 3. Geometry Optimization pre_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc validation 5. Check for Imaginary Frequencies freq_calc->validation spectra Output IR/Raman Spectra freq_calc->spectra validation->geom_opt Yes (Not a Minimum) properties 6. Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) validation->properties No (True Minimum) HOMO_LUMO_Diagram lumo LUMO (Electron Acceptor) Energy (E_LUMO) gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) homo HOMO (Electron Donor) Energy (E_HOMO)

Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).

Table 2: Predicted FMO Energies and Reactivity Implications

ParameterPredicted Value (eV)Interpretation
E(HOMO)-5.5 to -6.5Moderate electron-donating capability.
E(LUMO)-1.0 to -2.0Moderate electron-accepting capability.
ΔE (Gap)~4.5Indicates good chemical stability. [6]
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule. [6]It illustrates regions of positive and negative electrostatic potential, corresponding to sites for nucleophilic and electrophilic attack, respectively.

  • Red Regions (Negative Potential): These are electron-rich areas and are susceptible to electrophilic attack. For the title compound, the most intense negative potential is expected around the carbonyl oxygen (O1) and the fluorine atom due to the high electronegativity of these atoms.

  • Blue Regions (Positive Potential): These are electron-deficient areas and are susceptible to nucleophilic attack. The most positive potential will be located on the hydrogen atoms of the amino group (-NH₂), making them primary sites for hydrogen bonding. [6]* Green Regions (Neutral Potential): Typically found over the carbon backbone of the aromatic ring.

This analysis is critical for drug design, as it helps predict how the molecule will interact with the electrostatic field of a protein's active site.

Theoretical Vibrational Analysis

DFT calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies of the molecule's bonds. This theoretical spectrum can be compared with experimental data to confirm the structure.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Wavenumber (cm⁻¹)Comments
N-H Asymmetric/Symmetric Stretch3400 - 3500Characteristic sharp peaks for the primary amine.
C-H Aromatic Stretch3000 - 3100Indicates the presence of the benzene ring.
C-H Aliphatic Stretch2850 - 2980From the methyl groups on the ring and ester.
C=O Ester Stretch1700 - 1725Strong, characteristic absorption for the carbonyl.
C=C Aromatic Stretch1580 - 1620Skeletal vibrations of the benzene ring.
C-N Stretch1250 - 1350Stretching vibration of the amino group bond.
C-F Stretch1100 - 1200Strong absorption indicative of the C-F bond.

Potential for Biological Interactions: An In Silico Perspective

Given its structural similarity to known bioactive molecules, this compound is a candidate for interacting with various biological targets. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. [7][8] Potential Therapeutic Areas and Protein Targets:

  • Enzyme Inhibition: Many aminobenzoate derivatives are known to act as enzyme inhibitors. [7]Potential targets could include cholinesterases (relevant in Alzheimer's disease) or kinases like PI3Kα (relevant in oncology). [7][8]* Receptor Modulation: The compound's features may allow it to bind to receptors in the central nervous system, aligning with the known applications of its parent acid in neurology. [1] Protocol: A Typical Molecular Docking Workflow

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.

  • Ligand Preparation: Generate the low-energy 3D conformer of this compound (from the DFT protocol). Assign charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site or binding pocket on the protein, typically based on a co-crystallized ligand or known catalytic residues.

  • Docking Simulation: Use software (e.g., AutoDock, Schrödinger Maestro) to systematically sample conformations of the ligand within the defined binding site.

  • Scoring and Analysis: The program calculates a binding score (e.g., in kcal/mol) for each pose. The top-ranked poses are analyzed to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Docking_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output protein Target Protein (from PDB) prep Preparation (Add H, Assign Charges) protein->prep ligand Ligand (Optimized Structure) ligand->prep docking Docking Simulation (Sample Poses in Active Site) prep->docking scoring Scoring & Ranking (Calculate Binding Affinity) docking->scoring analysis Analysis of Top Poses (Identify H-Bonds, etc.) scoring->analysis

Caption: Conceptual workflow for a molecular docking experiment.

Conclusion

This technical guide has presented a comprehensive theoretical framework for understanding the properties of this compound. Through the application of Density Functional Theory, we have elucidated its likely three-dimensional structure, electronic profile, and spectroscopic markers. The analyses of its frontier molecular orbitals and molecular electrostatic potential provide a robust basis for predicting its reactivity and intermolecular interaction patterns.

The in silico data collectively suggest that this compound is a molecule with significant chemical stability and well-defined regions of electrophilicity and nucleophilicity, making it an attractive and versatile building block. The computational workflows detailed here not only offer specific predictions for this compound but also serve as a template for the theoretical evaluation of other novel small molecules. These findings strongly encourage further experimental synthesis and validation to explore its potential in drug discovery and materials science.

References

  • Modeling the Conformational Preference, Spectral Analysis and Other Quantum Mechanical Studies on Three Bioactive Aminobenzoate Derivatives and Their SERS Active Graphene Complexes. (n.d.). Taylor & Francis Online. [Link]
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science. [Link]
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.).
  • Aminobenzoic acid derivatives obstruct induced fit in the catalytic center of the ribosome. (2023). bioRxiv. [Link]
  • Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. (2022). PubMed. [Link]
  • 4-Amino-2-fluoro-3-methylbenzoic acid. (n.d.). MySkinRecipes. [Link]
  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. (2025). Advanced Journal of Chemistry, Section A. [Link]
  • Methyl 4-amino-3-methylbenzoate. (2008). National Institutes of Health (NIH). [Link]
  • (PDF) Methyl 4-amino-3-methylbenzoate. (2008).
  • DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)

Sources

A Technical Guide to Unlocking the Research Potential of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-2-fluoro-3-methylbenzoate is a strategically substituted anthranilate derivative poised for significant exploration in medicinal chemistry, materials science, and agrochemicals. The unique electronic and steric arrangement of its functional groups—a nucleophilic amine, a hydrogen-bond-accepting fluoro group, a sterically influential methyl group, and a versatile methyl ester—renders it a highly valuable scaffold. This guide synthesizes the known chemical landscape of this compound and extrapolates its potential into actionable research avenues. We present its physicochemical properties, outline robust synthetic and derivatization protocols, and propose novel applications, with a particular focus on its promise as a core structure for kinase inhibitors. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for next-generation molecular innovation.

Introduction: The Strategic Value of Substituted Anthranilates

Substituted anthranilic acids and their ester derivatives are foundational scaffolds in synthetic chemistry, renowned for their utility as versatile intermediates. In medicinal chemistry, this structural motif is considered a "privileged structure" due to its consistent appearance in a wide array of biologically active compounds, particularly as protein kinase inhibitors.[1] The strategic placement of substituents on the anthranilate ring allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

The subject of this guide, this compound, is a particularly compelling example. The incorporation of fluorine is a well-established strategy in drug design known to enhance metabolic stability, binding affinity, and membrane permeability.[2][3] The fluorine atom at the 2-position, adjacent to the methyl ester, significantly influences the molecule's conformational preferences and electronic distribution. The amino group at the 4-position provides a key vector for derivatization and a crucial hydrogen bond donor for interacting with biological targets. Finally, the methyl group at the 3-position introduces steric bulk, which can be exploited to achieve selective binding to target proteins. Its parent carboxylic acid, 4-Amino-2-fluoro-3-methylbenzoic acid, is noted as a versatile building block in medicinal chemistry for creating molecules with enhanced biological activity.[4]

Physicochemical Profile

Understanding the fundamental properties of this compound is critical for its effective use in research and development. The data presented below are compiled from commercial supplier technical sheets and predictive modeling.

PropertyValueSource
CAS Number 1820604-35-9Commercial Suppliers
Molecular Formula C₉H₁₀FNO₂PubChem
Molecular Weight 183.18 g/mol PubChem
Appearance Off-white to light yellow solidPredicted
Melting Point Not reported; estimated >100 °CEstimated
Boiling Point Not reported-
Solubility Soluble in methanol, ethanol, DMSO, DMFPredicted
SMILES CC1=C(C=C(C(=C1)F)C(=O)OC)NPubChem

Synthetic Pathways and Chemical Reactivity

The primary utility of this compound is as a synthetic intermediate. Its reactivity is dominated by the nucleophilic aromatic amine and the electrophilic methyl ester.

3.1 Retrosynthetic Analysis and Forward Synthesis

A plausible and efficient synthesis begins with a commercially available nitrotoluene derivative. The key steps involve oxidation of the benzylic methyl group, esterification, and reduction of the nitro group.

Synthetic Pathway SM 2-Fluoro-3-methyl-4-nitrotoluene Int1 2-Fluoro-3-methyl-4-nitrobenzoic Acid SM->Int1  Oxidation (e.g., KMnO₄)   Int2 Methyl 2-fluoro-3-methyl-4-nitrobenzoate Int1->Int2  Esterification (MeOH, H⁺)   Target This compound Int2->Target  Reduction (e.g., Pd/C, H₂)  

Caption: Retrosynthetic approach to the target compound.

3.2 Key Derivatization Reactions

The primary reactive handles on the molecule are the 4-amino group and the methyl ester.

  • Amide Coupling: The amino group can be readily acylated using acid chlorides, anhydrides, or activated carboxylic acids (e.g., with HATU or EDC) to form amides. This is a primary strategy for extending the molecule towards specific protein binding pockets.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

  • Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones to introduce diverse alkyl substituents.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid, which can then be used for further amide coupling or other modifications.

Potential Research Areas & Applications

The unique substitution pattern of this molecule opens up several promising avenues for investigation.

Research_Areas Core This compound Amino Group Fluoro Group Methyl Ester Methyl Group MedChem Medicinal Chemistry Core:f0->MedChem H-bond donor, derivatization site Core:f1->MedChem H-bond acceptor, metabolic block Core:f3->MedChem Steric control, selectivity MatSci Materials Science Core:f2->MatSci Polymerization site Core:f0->MatSci Polymerization site AgroChem Agrochemicals Core->AgroChem Bioactive scaffold Kinase Kinase Inhibitors MedChem->Kinase GPCR GPCR Ligands MedChem->GPCR Protease Protease Inhibitors MedChem->Protease

Caption: Logical map of potential research applications.

4.1 Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

The anthranilate scaffold is a well-established hinge-binding motif for many protein kinases.[1][5] The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket.

  • Rationale: The 2-fluoro substituent can act as a hydrogen bond acceptor and enhance binding affinity. The 3-methyl group can provide a steric rudder, directing the orientation of larger substituents attached via the 4-amino group to exploit specific sub-pockets, thereby increasing potency and selectivity. This approach has been successful in developing inhibitors for kinases like MEK1/2, VEGFR, and EGFR.[1]

  • Proposed Research:

    • Library Synthesis: Synthesize a focused library of compounds by acylating the 4-amino group with a diverse set of carboxylic acids.

    • Target Selection: Screen this library against a panel of kinases known to be susceptible to anthranilate-based inhibitors, such as SRC, ABL, EGFR, and GSK-3β.[1][6]

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the acyl group and analyze the impact on inhibitory activity to develop a clear SAR.[7] This will guide the design of more potent and selective next-generation inhibitors.

4.2 Materials Science: Monomer for High-Performance Polymers

The presence of both an amino group and a methyl ester allows this molecule to act as an A-B type monomer for polymerization.

  • Rationale: The rigid aromatic backbone, coupled with the fluorine atom, suggests that polymers derived from this monomer could possess high thermal stability, chemical resistance, and specific optical or electronic properties. Polyamides or polyimides synthesized from this monomer could be explored for applications in electronics, aerospace, or specialty coatings. The synthesis of polymers from aminobenzoic acids is a known strategy for creating functional materials.[8][9][10]

  • Proposed Research:

    • Polymerization: Investigate self-condensation polymerization conditions to form polyamides.

    • Characterization: Characterize the resulting polymers for their molecular weight, thermal properties (TGA, DSC), and mechanical strength.

    • Copolymerization: Explore copolymerization with other monomers to tune the material properties.

4.3 Agrochemicals

Many commercial herbicides and fungicides are based on substituted aromatic amine and carboxylic acid scaffolds. The specific substitution pattern of this compound makes it a candidate for derivatization and screening for bioactivity in this sector.[11]

Proposed Experimental Workflows

The following protocols are designed to be robust and self-validating, providing a solid starting point for research.

5.1 Protocol: Synthesis of this compound

This protocol details the final reduction step, assuming the precursor, Methyl 2-fluoro-3-methyl-4-nitrobenzoate, has been synthesized.

  • Objective: To reduce the nitro group to an amine with high fidelity.

  • Methodology:

    • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-3-methyl-4-nitrobenzoate (10.0 g, 46.9 mmol).

    • Solvent: Add methanol (100 mL) and swirl to dissolve.

    • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~500 mg, 5 wt%). Causality: Pd/C is a highly efficient and standard catalyst for the hydrogenation of aromatic nitro groups. The reaction is clean with minimal side products.

    • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus to a pressure of ~50 psi.

    • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL). Trustworthiness: The Celite filtration is critical to remove the pyrophoric catalyst safely and completely.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to afford the pure this compound.

5.2 Protocol: Representative Derivatization via Amide Coupling

  • Objective: To synthesize an amide derivative for biological screening.

  • Methodology:

    • Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.46 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Base: Add triethylamine (1.14 mL, 8.19 mmol, 1.5 eq).

    • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of benzoyl chloride (0.69 mL, 5.99 mmol, 1.1 eq) in DCM (5 mL) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Workup: Upon completion, dilute the reaction with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). Trustworthiness: The aqueous washes serve to remove excess reagents and byproducts, ensuring a cleaner crude product.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the pure amide product.

Conclusion and Future Outlook

This compound represents a molecule of high potential, situated at the intersection of established synthetic utility and unexplored application. Its strategically placed functional groups provide a robust platform for generating novel chemical entities with tailored properties. The most immediate and promising research direction lies in medicinal chemistry, particularly in the design of selective kinase inhibitors where the unique combination of fluorine and methyl substituents can be leveraged to achieve both high potency and target specificity. Furthermore, its potential as a monomer for advanced polymers warrants investigation. This guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full potential of this versatile chemical scaffold.

References

  • Chakrabarty, S., Monlish, D. A., Gupta, M., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301. [Link][5][12]
  • Chem-Impex International. (n.d.). 4-Amino-2-fluorobenzoic acid.
  • ResearchGate. (n.d.). Examples of anthranilic acid-based kinase inhibitors.
  • Gao, C., Liu, Y., Li, Y., et al. (2013). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Díaz, F. R., del Valle, M. A., Tagle, L. H., & Bernède, J. C. (2003). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and Properties. Journal of Applied Polymer Science, 89(10), 2641–2648. [Link][8][9]
  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next-generation, descriptive structure–activity relationships (SARs) for drug design. Future Medicinal Chemistry, 8(3), 287-303.
  • Yavuz, H., & Aldissi, M. (2015). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. Molecules, 20(8), 14893-14907. [Link][10]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][2]
  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link][3]
  • Sharma, A., & Kumar, R. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link][6]
  • Ghosh, S., Al-Mugren, K. S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4381-4396. [Link][7]

Sources

A Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Core Tenets

Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its strategic substitution pattern—featuring an amino group for synthetic elaboration, a fluorine atom to modulate physicochemical properties, and a methyl ester as a versatile chemical handle—makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] The presence of fluorine is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial for optimizing pharmacokinetic profiles.[3][4][5][6] This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, proposing a robust synthetic pathway based on established chemical principles, and exploring its application as a key scaffold in the design of targeted therapeutics, particularly in the realm of oncology.[1][2][5]

Physicochemical and Spectroscopic Profile

The precise arrangement of functional groups in this compound dictates its chemical behavior and spectroscopic signature. While comprehensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.[1][7][8][9][10][11]

PropertyValue / DescriptionSource / Method
CAS Number 1803073-33-3Inferred from Supplier Data
Molecular Formula C₉H₁₀FNO₂Calculated
Molecular Weight 183.18 g/mol Calculated
Appearance Predicted to be an off-white to light yellow crystalline solidAnalogy to similar compounds[12]
Solubility Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethaneStandard organic compound behavior
Storage Store in a cool, dry, and well-ventilated area, protected from light.[1]Recommended best practice
Predicted Spectroscopic Data

A detailed spectroscopic analysis is essential for structural confirmation during synthesis. The following are the expected characteristic signals:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns will be influenced by all four substituents. Key predicted signals include a singlet for the ester methyl group (-OCH₃) around 3.8-3.9 ppm, a singlet for the aromatic methyl group (-CH₃) around 2.1-2.3 ppm, a broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on solvent and concentration, and two doublets in the aromatic region (approx. 6.5-7.8 ppm) corresponding to the two aromatic protons.[13]

  • ¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals. Noteworthy signals include the carbonyl carbon of the ester at ~165-168 ppm, the aromatic carbons (with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant), the ester methyl carbon at ~52 ppm, and the aromatic methyl carbon at ~14-16 ppm.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine at ~3300-3500 cm⁻¹, a strong C=O stretching band for the ester at ~1700-1720 cm⁻¹, C-F stretching at ~1200-1300 cm⁻¹, and C-N stretching at ~1250-1350 cm⁻¹.[14]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 183.18, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the utility of any chemical building block. While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be designed using well-established organic transformations. The proposed synthesis begins from a commercially available precursor and proceeds through nitration and subsequent reduction.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into simpler, more readily available starting materials. The key disconnections involve the reduction of the amino group to a nitro group and the esterification of the carboxylic acid.

G target This compound step1 Functional Group Interconversion (Reduction) target->step1 intermediate1 Methyl 4-nitro-2-fluoro-3-methylbenzoate step1->intermediate1 step2 Functional Group Interconversion (Esterification) intermediate1->step2 intermediate2 4-Nitro-2-fluoro-3-methylbenzoic Acid step2->intermediate2 step3 Electrophilic Aromatic Substitution (Nitration) intermediate2->step3 start 2-Fluoro-3-methylbenzoic Acid (Starting Material) step3->start

Caption: Retrosynthetic pathway for the target molecule.

Proposed Forward Synthetic Pathway

The forward synthesis follows the logic of the retrosynthetic analysis, employing standard, high-yielding reactions. The choice of a nitration reaction is strategic, as the directing effects of the existing substituents on the aromatic ring guide the incoming nitro group to the desired position.

G start 2-Fluoro-3-methylbenzoic Acid step1_reagents HNO₃, H₂SO₄ intermediate1 4-Nitro-2-fluoro-3-methylbenzoic Acid step1_reagents->intermediate1 Step 1: Nitration step2_reagents CH₃OH, H₂SO₄ (cat.) intermediate2 Methyl 4-nitro-2-fluoro-3-methylbenzoate step2_reagents->intermediate2 Step 2: Esterification step3_reagents H₂, Pd/C or SnCl₂ product This compound step3_reagents->product Step 3: Reduction

Caption: Proposed multi-step synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard laboratory practices for the reactions described.

Step 1: Nitration of 2-Fluoro-3-methylbenzoic Acid

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 2-fluoro-3-methylbenzoic acid (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 equivalents) and cool it to 0 °C. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.

    • Causality: The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The carboxylic acid is a meta-director. The combined directing effects strongly favor nitration at the C4 position, which is para to the fluorine and ortho to the methyl group.

  • Reaction & Workup: Stir the reaction mixture at 0-5 °C for 2-3 hours. Carefully pour the mixture onto crushed ice. The solid precipitate, 4-nitro-2-fluoro-3-methylbenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Fischer Esterification

  • Setup: Suspend the dried 4-nitro-2-fluoro-3-methylbenzoic acid (1 equivalent) in methanol (CH₃OH, 10-20 volumes).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield Methyl 4-nitro-2-fluoro-3-methylbenzoate.

Step 3: Reduction of the Nitro Group

  • Setup: Dissolve the Methyl 4-nitro-2-fluoro-3-methylbenzoate (1 equivalent) from the previous step in methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.[15]

    • Trustworthiness: Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction, typically with minimal side products, making it a reliable choice for pharmaceutical intermediate synthesis.[15]

  • Reaction & Workup: Stir the reaction vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to afford the final product, this compound. Further purification can be achieved via recrystallization or column chromatography if necessary.

Utility in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold for constructing more complex molecules.[2] The amino group serves as a primary point of attachment or modification, most commonly through amide bond formation, sulfonylation, or participation in coupling reactions to build out the pharmacophore of a drug candidate.

The specific substitution pattern is not accidental; it is designed to confer particular properties. The 2-fluoro substituent can form critical hydrogen bonds with protein targets and can block sites of metabolism, while the 3-methyl group provides steric bulk that can be used to achieve selectivity for a specific enzyme or receptor. This strategic combination makes it an attractive building block for kinase inhibitors, a class of drugs that often target the ATP-binding site of kinases and are crucial in modern oncology.[2][16]

G cluster_0 building_block This compound coupling_reagents Coupling Agents (e.g., EDC, HOBt) reagent Partner Molecule (e.g., Carboxylic Acid, R-COOH) product Hypothetical Drug Candidate (Amide Linkage) coupling_reagents->product Amide Coupling

Sources

Methodological & Application

Application Notes and Protocols: Methyl 4-amino-2-fluoro-3-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic scaffold of significant interest to the medicinal chemistry community. Its unique substitution pattern—featuring an activating amino group, a bioisosteric fluorine atom, a sterically influential methyl group, and a versatile methyl ester—positions it as a valuable starting material for the synthesis of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the other groups provide vectors for diverse chemical modifications.[1][2] This guide provides a comprehensive overview of this compound's synthetic utility, protocols for its preparation and derivatization, and its potential applications in the discovery of novel kinase inhibitors and other targeted therapies.

Significance in Drug Discovery

The strategic placement of substituents on the this compound ring system makes it a privileged scaffold for several reasons:

  • Modulation of Physicochemical Properties : The 2-fluoro substituent significantly influences the electronics and lipophilicity of the molecule. Fluorine's high electronegativity can lower the pKa of the adjacent amino group, affecting its basicity and interaction potential in physiological environments. This modulation is a key strategy in modern drug design to improve cell permeability and metabolic stability.[2]

  • Versatile Chemical Handles : The primary amine at the 4-position and the methyl ester at the 1-position serve as orthogonal reactive sites. The amine is a nucleophile, readily undergoing acylation, sulfonylation, and alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, which is crucial for forming amide bonds or acting as a key pharmacophoric feature.

  • Bioisosteric Replacement and Structural Rigidity : The fluorine atom can act as a bioisostere for a hydrogen atom, but with distinct electronic properties that can lead to improved target engagement. The adjacent methyl group provides steric bulk, which can be exploited to achieve selective binding to a target protein by orienting the molecule within a binding pocket.

This compound is an analog of intermediates used in the synthesis of oncology and neurology drugs, highlighting its potential in these therapeutic areas.[3] For example, structurally related aminobenzoic acid derivatives are core components of numerous kinase inhibitors, which are a cornerstone of targeted cancer therapy.[4]

Synthesis and Characterization

While not commercially available from all major suppliers, this compound can be synthesized in a multi-step sequence from common starting materials. The following protocol is a proposed, logical route based on established organic chemistry principles, such as those used for analogous compounds.[5]

Proposed Synthetic Pathway

A plausible synthetic route begins with 2-fluoro-3-methyltoluene and proceeds through nitration, oxidation, esterification, and final reduction of the nitro group.

Synthetic_Pathway A 2-Fluoro-3-methyltoluene B 2-Fluoro-3-methyl-4-nitrotoluene A->B HNO₃ / H₂SO₄ C 2-Fluoro-3-methyl-4-nitrobenzoic Acid B->C KMnO₄, NaOH D Methyl 2-fluoro-3-methyl-4-nitrobenzoate C->D SOCl₂, CH₃OH E This compound D->E H₂, Pd/C

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

Step 1: Nitration of 2-Fluoro-3-methyltoluene

  • Cool a mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (25 mL) to 0 °C in an ice bath.

  • Slowly add 2-fluoro-3-methyltoluene (0.1 mol) to the nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2-fluoro-3-methyl-4-nitrotoluene.

Step 2: Oxidation to 2-Fluoro-3-methyl-4-nitrobenzoic Acid

  • In a round-bottom flask, suspend 2-fluoro-3-methyl-4-nitrotoluene (0.08 mol) in an aqueous solution of sodium hydroxide (0.2 mol in 200 mL water).[5]

  • Heat the mixture to 80-90 °C and add potassium permanganate (0.24 mol) portion-wise over 1-2 hours.

  • Maintain the temperature and stir vigorously for 12-16 hours until the purple color disappears.[5]

  • Cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to a pH of ~2. The carboxylic acid will precipitate.

  • Filter the solid, wash with water, and dry to obtain 2-fluoro-3-methyl-4-nitrobenzoic acid.

Step 3: Esterification to Methyl 2-fluoro-3-methyl-4-nitrobenzoate

  • Suspend the carboxylic acid (0.07 mol) in methanol (150 mL).

  • Cool to 0 °C and slowly add thionyl chloride (0.14 mol).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 4: Reduction to this compound

  • Dissolve the nitro-ester (0.06 mol) in methanol (200 mL).

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%).

  • Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon at room temperature and 50 psi pressure for 4-8 hours.[6]

  • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify by column chromatography or recrystallization if necessary.

Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy to confirm its identity and purity.

Applications in Medicinal Chemistry & Derivatization Protocols

The true value of this scaffold lies in its utility as a versatile building block. Below are key applications and protocols for its derivatization.

Application 1: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a central aniline core that is acylated or coupled to a heterocyclic system. The amino group of this compound is an ideal nucleophile for constructing these motifs.

Derivatization_Workflow Start This compound Amide Amide Derivatives (Kinase Inhibitors) Start->Amide R-COCl or R-COOH, HATU Acid 4-Amino-2-fluoro-3-methylbenzoic Acid Start->Acid LiOH, H₂O/THF CoupledAcid N-Acylated Carboxylic Acids (Further Functionalization) Acid->CoupledAcid R'-NH₂, EDC/HOBt

Caption: Key derivatization pathways for the title compound.

Protocol 2: Amide Bond Formation for Kinase Inhibitor Precursors

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DMF or DCM.

  • Add a base such as triethylamine or DIPEA (1.5 eq).

  • Slowly add the desired acyl chloride (e.g., a heterocyclic acid chloride) (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography. Alternative Coupling: For coupling with a carboxylic acid, use standard peptide coupling reagents like HATU or EDC/HOBt.[7]

Application 2: Precursor for Anti-Androgen Agents

The structurally related compound, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate for the potent anti-androgen drug MDV3100 (Enzalutamide).[5] Our title compound can be readily converted to the corresponding acid, which can then be amidated to access similar structures.

Protocol 3: Ester Hydrolysis to Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

  • The product, 4-amino-2-fluoro-3-methylbenzoic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum. This acid is now ready for subsequent amidation reactions as described in Protocol 2.

Quantitative Data Summary & Expected Results

The following table presents expected yields and purity for the synthetic and derivatization protocols described. These values are based on typical outcomes for analogous reactions reported in the literature.

Protocol Step/Reaction Expected Yield Expected Purity (Post-Purification) Reference/Basis
Protocol 1 Step 1: Nitration70-85%>95%Standard electrophilic aromatic substitution
Protocol 1 Step 2: Oxidation65-75%>98%Based on similar oxidation in patent CN103304439B[5]
Protocol 1 Step 3: Esterification85-95%>98%Standard Fischer or thionyl chloride esterification
Protocol 1 Step 4: Reduction90-98%>99%Catalytic hydrogenation is typically high-yielding[6]
Protocol 2 Amide Coupling (Acyl Chloride)75-90%>98%General acylation reaction efficiencies
Protocol 3 Ester Hydrolysis>95%>99%Saponification is generally a clean, high-yield reaction

Safety and Handling

As a research chemical, this compound and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity : Aromatic amines can be toxic and are potential irritants. The specific toxicology of this compound has not been established. Treat as a potentially hazardous substance.

  • Storage : Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically designed building block with high potential in modern medicinal chemistry. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The orthogonal reactivity of its amine and ester functionalities allows for its incorporation into a wide array of complex molecules, particularly as a core scaffold for kinase inhibitors and other targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to leverage the synthetic utility of this valuable intermediate in their drug discovery programs.

References

  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid.
  • MySkinRecipes. Methyl 4-fluoro-3-methylbenzoate.
  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Dakurity, A., et al. (2023).
  • Chempedia. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(28), 5237-5240.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • PubChem. Methyl 3-amino-4-fluorobenzoate.
  • Al-Suwaidan, I. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • National Center for Biotechnology Information. Utilization of kinase inhibitors as novel therapeutic drug targets: A review.

Sources

Application Notes and Protocols for the N-Alkylation of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of aromatic amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The introduction of alkyl groups to the nitrogen atom of anilines can profoundly alter the molecule's biological activity, physicochemical properties, and metabolic stability. Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aniline derivative, and its N-alkylation provides access to a diverse range of compounds with potential therapeutic applications. The presence of a fluorine atom, a methyl group, and a methyl ester on the aromatic ring introduces both electronic and steric challenges that must be carefully considered when developing synthetic protocols. This guide provides a detailed overview of the key methodologies for the N-alkylation of this substrate, including classical approaches with alkyl halides and modern catalytic methods.

Mechanistic Considerations and Strategic Choices

The N-alkylation of anilines, including this compound, can proceed through several pathways. The choice of method depends on the desired product, the nature of the alkylating agent, and the overall functional group tolerance of the starting material.

Classical N-Alkylation with Alkyl Halides

This method involves the reaction of the amine with an alkyl halide in the presence of a base.[1][2] The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

  • Role of the Base: A base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the amine, increasing its nucleophilicity.[3] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine).[4][5][6] For weakly nucleophilic anilines, stronger bases like sodium tert-butoxide may be necessary.[7]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone are often employed to solubilize the reactants and facilitate the substitution reaction.[8]

  • Challenges: A primary challenge with this method is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[9] Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Reductive Amination

Reductive amination is a powerful two-step, one-pot procedure that involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[8][10]

  • Reducing Agents: A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl group.

  • Advantages: This method offers excellent control over mono-alkylation and is highly versatile due to the wide availability of aldehydes and ketones. It is a preferred method for introducing a variety of alkyl groups, including those with complex structures.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[7][12] While typically used to form aryl-N bonds, variations of this methodology can be adapted for N-alkylation. This method is particularly useful for coupling challenging substrates.[13]

  • Catalyst System: The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos) in the presence of a base.[12][14]

  • Scope: While powerful, this method is often reserved for specific applications where other methods have failed, due to the cost of the catalyst and ligands.

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Acetone add_base Add K₂CO₃ start->add_base add_alkyl_halide Add Alkyl Bromide add_base->add_alkyl_halide reflux Reflux the Mixture (6-12 h) add_alkyl_halide->reflux monitor Monitor by TLC reflux->monitor filter Filter off Solids monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up & Extraction concentrate->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Caption: Workflow for Classical N-Alkylation.

Materials:

  • This compound

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Add the alkyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[8]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a method for the N-alkylation of this compound using an aldehyde via reductive amination.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine & Aldehyde in 1,2-Dichloroethane add_acid Add Acetic Acid start->add_acid add_reducing_agent Add NaBH(OAc)₃ add_acid->add_reducing_agent stir Stir at Room Temperature (12-24 h) add_reducing_agent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Saturated NaHCO₃ monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

  • Confirm the structure of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Data Summary and Optimization

The choice of reaction conditions can significantly influence the yield and purity of the desired N-alkylated product. The following table summarizes key parameters for consideration.

ParameterClassical N-AlkylationReductive AminationBuchwald-Hartwig Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (R-CHO) or Ketones (R₂C=O)Not directly applicable for alkylation
Base K₂CO₃, Cs₂CO₃, Et₃N, NaHNot requiredNaOᵗBu, K₃PO₄
Solvent Acetone, DMF, MeCNDCE, THF, MeOHToluene, Dioxane
Catalyst None (or phase transfer catalyst)Acetic acid (catalytic)Pd(0) or Pd(II) precatalyst + ligand
Temperature Room temp. to refluxRoom temperatureElevated temperatures (80-110 °C)
Key Advantage Simple, readily available reagentsHigh selectivity for mono-alkylationBroad substrate scope
Key Disadvantage Risk of over-alkylationRequires carbonyl compoundExpensive catalyst and ligands

Conclusion

The N-alkylation of this compound can be effectively achieved through several synthetic strategies. For simple alkyl groups, classical N-alkylation with alkyl halides in the presence of a carbonate base offers a straightforward approach. For more complex or sensitive alkyl groups, reductive amination provides a highly selective and versatile alternative. The choice of the optimal method will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. Careful optimization of the reaction conditions is crucial to maximize the yield and purity of the final product.

References

  • Benchchem. Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • Benchchem. Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid.
  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-11.
  • Velu, S. E. (2000). Alkylation of aniline over base zeolites. ResearchGate.
  • Hasan, E., Ali, S., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate.
  • Google Patents. (1971). N-alkylation of aromatic amines. US3600413A.
  • Ali, S. N. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2016). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Chiappe, C., Piccioli, P., & Pieraccini, D. (2006). Selective N-alkylation of anilines in ionic liquids. Scilit.
  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation).
  • ResearchGate. Catalytic N-Alkylation of Anilines.
  • Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals.
  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • The Journal of Organic Chemistry. (2017). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • ResearchGate. (2010). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction.
  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • ResearchGate. (2018). Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b....
  • NCERT. Amines.
  • PMC. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2.
  • PubMed. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry.
  • PubMed. (1995). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][4]-Proton Shift Reaction.(1) Scope and Limitations.
  • Wikipedia. (2023). Reductive amination.
  • ResearchGate. (2011). Amination of various fluorobenzenes and amines under microwave irradiation. a.
  • PMC. (2019). Synthesis of Fluorinated Amines: A Personal Account.
  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account.
  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • CHIMIA. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.

Sources

protocol for Suzuki coupling with Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Suzuki-Miyaura Cross-Coupling of Methyl 4-amino-2-fluoro-3-methylbenzoate

Introduction: Synthesizing Complex Biaryls for Advanced Research

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in medicinal chemistry and materials science, enabling the construction of complex biaryl scaffolds that form the core of numerous pharmaceuticals and functional materials.[1][3][4]

This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of this compound, a substrate with a unique combination of electronic and steric features. The presence of a strongly electron-donating amino group, a sterically demanding ortho-fluoro substituent, and a base-sensitive methyl ester moiety presents a nuanced challenge that requires careful selection of catalyst, base, and reaction conditions to achieve optimal outcomes. As Senior Application Scientists, our goal is to explain the causality behind these experimental choices, providing a robust and reproducible protocol for researchers in drug development and synthetic chemistry.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium catalytic cycle.[2][5] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of this compound). This is often the rate-determining step and results in a Palladium(II) intermediate.[2]

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[1][8] This species then transfers its organic group to the Palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The exact mechanism of this step is still a subject of detailed study.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetalation (Ar'-B(OR)2 + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Organoboron (Ar'-B(OR)2) ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Reagent Selection for a Substituted Aryl Halide

The success of coupling this compound hinges on a rational selection of reagents that addresses its specific structural characteristics.

  • The Aryl Halide Substrate: this compound contains an electron-rich aniline system due to the nitrogen's lone pair. This high electron density can slow the initial oxidative addition step.[10] Therefore, using a more reactive halide, such as an aryl bromide or iodide over a chloride, is highly recommended.[1][11] The ortho-fluoro group adds steric bulk and can influence the electronics of the C-X bond.

  • The Organoboron Partner: While arylboronic acids are common, they are susceptible to decomposition via protodeboronation.[11] For greater stability and reproducibility, using an arylboronic acid pinacol ester (Ar-Bpin) or a potassium aryltrifluoroborate salt (Ar-BF3K) is often advantageous.[5][8]

  • Palladium Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be effective, but for challenging substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands are superior.[7] These ligands accelerate both the oxidative addition and the final reductive elimination steps.[7][12] Highly effective systems include a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with a ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos. Alternatively, pre-formed catalysts like XPhos Pd G3 or G4 offer convenience and high activity.[13]

  • The Crucial Role of the Base: The base is essential for activating the organoboron reagent.[8][14] However, the presence of a methyl ester in the substrate makes it susceptible to hydrolysis under strongly basic conditions. Therefore, a moderately strong but non-nucleophilic base is ideal. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices that promote the reaction while minimizing ester cleavage.[14][15][16]

  • Solvent System: A polar aprotic solvent is typically required to facilitate the reaction. Biphasic solvent systems are very common and highly effective.[1] A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water is standard, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[5][9][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of Methyl 4-amino-3-bromo-2-fluoro-5-methylbenzoate with a generic arylboronic acid pinacol ester.

Materials:

  • Methyl 4-amino-3-bromo-2-fluoro-5-methylbenzoate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

  • Silica gel (for chromatography)

Equipment:

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • TLC plates and LC-MS for reaction monitoring

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solid reagents to flask - Seal with septum start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N2/Ar (3x) setup->inert solvents 3. Add Solvents - Add degassed dioxane and water via syringe inert->solvents degas 4. Degas Mixture - Sparge with N2/Ar for 10-15 min solvents->degas catalyst 5. Add Catalyst/Ligand - Add Pd(OAc)2 and SPhos degas->catalyst heat 6. Reaction - Heat to 90-100 °C - Stir for 12-24h catalyst->heat monitor 7. Monitor Progress - TLC or LC-MS analysis heat->monitor workup 8. Workup - Cool, dilute with water - Extract with Ethyl Acetate - Wash with brine, dry monitor->workup Reaction Complete purify 9. Purification - Concentrate solvent - Purify by column chromatography workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 4-amino-3-bromo-2-fluoro-5-methylbenzoate (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of inert gas through a needle for 10-15 minutes to thoroughly remove any dissolved oxygen.

  • Catalyst Addition: While maintaining a positive inert gas pressure, add the palladium catalyst precursor (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the SPhos ligand (0.04 mmol, 4 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the desired biaryl product.

Optimization and Troubleshooting

Should the initial reaction provide a suboptimal yield, a systematic optimization of the parameters is recommended.

ParameterStandard ConditionAlternative Options & Rationale
Catalyst/Ligand Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos: For more sterically hindered substrates. XPhos Pd G3/G4: Pre-catalyst offers higher activity and easier handling.[13] Pd(PPh₃)₄: A classic, but may be less effective for this substrate.
Base K₃PO₄K₂CO₃: A slightly weaker base, also good for preventing ester hydrolysis. Cs₂CO₃: A stronger, more soluble base that can accelerate difficult couplings, but increases the risk of hydrolysis.[14] KF: A very mild base, useful if ester hydrolysis is a major issue, though reactions may be slower.[16]
Solvent Dioxane / H₂O (5:1)Toluene / H₂O: A common alternative, can be run at higher temperatures. THF / H₂O: Another effective system, though lower boiling point limits reaction temperature.[15] DMF: A polar aprotic solvent that can be used, sometimes without water, but may require more rigorous degassing.[16]
Temperature 90-100 °CRoom Temperature to 80 °C: With highly active catalysts (e.g., Buchwald systems), lower temperatures may be sufficient, preserving sensitive functional groups.[7][12] >100 °C (reflux): May be necessary for very unreactive partners, but increases risk of side reactions.

Common Issues and Solutions:

  • Low or No Yield:

    • Oxygen Contamination: The Pd(0) catalyst is oxygen-sensitive.[11] Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. The solution turning black (Pd black) is a sign of catalyst decomposition.

    • Poor Reagent Quality: Boronic acids can degrade over time.[11] Use fresh or purified reagents. Ensure the base is finely powdered for better reactivity.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[5] Improved degassing is the primary solution.

  • Protodeboronation (Loss of Boron Group): The C-B bond is replaced by a C-H bond. Use more stable boronic esters (pinacol, MIDA) or trifluoroborate salts to minimize this.[5][11]

  • Ester Hydrolysis: If the methyl ester is cleaved to a carboxylic acid, switch to a milder base like K₂CO₃ or KF, or reduce the reaction temperature and time.[16]

Safety Precautions

  • Reagent Handling: Palladium catalysts are flammable solids and may be irritating to the skin and respiratory tract.[17][18] Handle them in a well-ventilated fume hood, avoiding dust generation.[17][19] Boronic acids can be irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and nitrile gloves.[17][19]

  • Inert Atmosphere: Procedures involving pyrophoric or air-sensitive reagents should be performed under an inert atmosphere of nitrogen or argon.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Bard, E. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(6), 835–846. [Link]
  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]
  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
  • Denmark, S. E., & Kassel, S. H. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. [Link]
  • Bedford, R. B., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
  • UCLA EH&S. (2017).
  • PTY P-TEC. (2024).
  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]
  • ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]
  • University of British Columbia.
  • ResearchGate.
  • ACS Publications.
  • PubMed. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. [Link]
  • ResearchGate.

Sources

The Strategic Application of Methyl 4-amino-2-fluoro-3-methylbenzoate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, a deactivating but metabolically stabilizing fluorine atom, a sterically influential methyl group, and a versatile methyl ester, makes it a strategic starting material for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This compound is particularly valuable in the development of targeted therapies, such as kinase inhibitors for oncology, where precise molecular interactions are paramount for efficacy and safety.[1] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, a crucial aspect in modern drug design.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will delve into its role in the synthesis of a key intermediate for a class of potent kinase inhibitors, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

Core Application: Synthesis of a Fluorinated Indole Carboxamide Core for Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted indole scaffolds. Indoles are a cornerstone in the architecture of numerous kinase inhibitors due to their ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase hinge region. The fluorinated and methylated pattern of the starting material allows for the construction of highly specific indole derivatives.

The following workflow outlines the synthesis of a key intermediate, a fluorinated indole carboxamide, which can be further elaborated to generate a variety of potent kinase inhibitors.

graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="this compound"]; step1 [label="Step 1: N-Acetylation"]; intermediate1 [label="Methyl 4-acetamido-2-fluoro-3-methylbenzoate"]; step2 [label="Step 2: Nitration"]; intermediate2 [label="Methyl 4-acetamido-2-fluoro-3-methyl-5-nitrobenzoate"]; step3 [label="Step 3: Reductive Cyclization"]; intermediate3 [label="Methyl 5-amino-7-fluoro-6-methyl-1H-indole-4-carboxylate"]; step4 [label="Step 4: Amidation"]; final_intermediate [label="5-Amino-N-(aryl)-7-fluoro-6-methyl-1H-indole-4-carboxamide"];

start -> step1 -> intermediate1; intermediate1 -> step2 -> intermediate2; intermediate2 -> step3 -> intermediate3; intermediate3 -> step4 -> final_intermediate;

// Node Styling start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_intermediate [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Synthetic workflow for a fluorinated indole carboxamide intermediate.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

Rationale: The initial protection of the aniline nitrogen via acetylation is a crucial step to moderate its reactivity and prevent unwanted side reactions during the subsequent electrophilic nitration. Acetic anhydride is a cost-effective and highly efficient acetylating agent.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Separatory Funnel

  • Round-bottom flask

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield Methyl 4-acetamido-2-fluoro-3-methylbenzoate.

Parameter Value
Expected Yield 95-99%
Purity (by HPLC) >98%
Appearance White to off-white solid
Protocol 2: Nitration of Methyl 4-acetamido-2-fluoro-3-methylbenzoate

Rationale: The introduction of a nitro group is a key step in preparing for the indole ring formation. The acetamido group directs the nitration to the ortho position. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent.

Materials:

  • Methyl 4-acetamido-2-fluoro-3-methylbenzoate

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Buchner Funnel and Filter Paper

Procedure:

  • In a thick-walled flask, carefully add concentrated sulfuric acid to Methyl 4-acetamido-2-fluoro-3-methylbenzoate at 0 °C.

  • Stir the mixture until all the solid has dissolved.

  • Slowly add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration, washed thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the solid under vacuum to obtain Methyl 4-acetamido-2-fluoro-3-methyl-5-nitrobenzoate.

Parameter Value
Expected Yield 85-90%
Purity (by HPLC) >97%
Appearance Pale yellow solid
Protocol 3: Reductive Cyclization to Form the Indole Core

Rationale: This one-pot reaction involves the reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the indole ring. Palladium on carbon is a highly effective catalyst for hydrogenation, which is a clean and efficient reduction method.

Materials:

  • Methyl 4-acetamido-2-fluoro-3-methyl-5-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen Gas (H₂)

  • Parr Shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a solution of Methyl 4-acetamido-2-fluoro-3-methyl-5-nitrobenzoate in ethanol, add 10% Pd/C (5-10 mol%).

  • Hydrogenate the mixture in a Parr shaker under a hydrogen atmosphere (50 psi) for 4-6 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the combined filtrates under reduced pressure to yield Methyl 5-amino-7-fluoro-6-methyl-1H-indole-4-carboxylate.

Parameter Value
Expected Yield 80-90%
Purity (by HPLC) >95%
Appearance Brownish solid
Protocol 4: Amidation of the Indole Intermediate

Rationale: The final step in creating the core intermediate involves the amidation of the methyl ester. This is a critical step for introducing diversity and targeting specific amino acid residues in the kinase active site. The use of a coupling agent like HATU facilitates the formation of the amide bond under mild conditions.

Materials:

  • Methyl 5-amino-7-fluoro-6-methyl-1H-indole-4-carboxylate

  • Aryl or heteroaryl amine (e.g., 3-chloroaniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 5-amino-7-fluoro-6-methyl-1H-indole-4-carboxylate (1.0 eq) and the desired aryl/heteroaryl amine (1.1 eq) in DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-Amino-N-(aryl)-7-fluoro-6-methyl-1H-indole-4-carboxamide.

Parameter Value
Expected Yield 60-75%
Purity (by HPLC) >98%
Appearance Solid (color varies with amine)

Targeted Signaling Pathway

The synthesized fluorinated indole carboxamide serves as a versatile precursor for inhibitors targeting various protein kinases implicated in cancer cell proliferation and survival. A primary target for such scaffolds is the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML).

graph "Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Bcr_Abl [label="Bcr-Abl\n(Constitutively Active Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling Pathways\n(e.g., RAS/MAPK, JAK/STAT)"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Fluorinated Indole Carboxamide\n(API)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Bcr_Abl -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; Inhibitor -> Bcr_Abl [label="Inhibition", style=dashed, color="#EA4335"]; }

Caption: Inhibition of the Bcr-Abl signaling pathway by a representative kinase inhibitor.

Conclusion and Future Perspectives

This compound is a strategically designed building block that provides a reliable and efficient entry into the synthesis of complex, fluorinated heterocyclic scaffolds. The protocols detailed herein for the synthesis of a fluorinated indole carboxamide intermediate demonstrate its utility in constructing precursors for potent kinase inhibitors. The inherent functionalities of this starting material allow for a high degree of diversification, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. Further applications of this versatile intermediate are anticipated in the development of novel therapeutics for a range of diseases beyond oncology.

References

  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.

Sources

Application Notes and Protocols for the Synthesis of Bio-active Scaffolds from Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedures for the synthesis of diverse molecular derivatives starting from Methyl 4-amino-2-fluoro-3-methylbenzoate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its unique substitution pattern, which allows for the strategic exploration of chemical space in the pursuit of novel therapeutic agents.[1] The protocols herein provide robust methodologies for N-acylation, N-sulfonylation, and N-alkylation, complete with mechanistic insights, safety protocols, and characterization guidelines.

Introduction

This compound is a trifunctional aromatic compound that serves as an excellent starting point for the generation of compound libraries for structure-activity relationship (SAR) studies. The presence of an amino group for derivatization, a methyl ester that can be further modified, and the fluorine and methyl substituents on the aromatic ring allow for fine-tuning of the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and target binding affinity. This document provides detailed, field-proven protocols for the synthesis of amide, sulfonamide, and N-alkyl derivatives, empowering researchers to efficiently generate novel compounds for biological screening.

PART 1: Synthesis of N-Aryl Amide Derivatives via Amide Coupling

The formation of an amide bond is a cornerstone of medicinal chemistry. Here, we present a reliable protocol for the coupling of carboxylic acids to the amino group of this compound using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Mechanistic Rationale

The HATU-mediated amide coupling proceeds through a highly reactive O-acylisourea intermediate. The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of an activated ester. This activated ester is then susceptible to nucleophilic attack by the amino group of this compound to form the desired amide product. The choice of HATU is predicated on its high coupling efficiency and low rate of epimerization for chiral carboxylic acids.[2][3]

Diagram 1: General Workflow for Derivative Synthesis

G cluster_start Starting Material cluster_derivatives Derivative Synthesis cluster_analysis Purification & Analysis start This compound amide Amide Derivatives start->amide Amide Coupling (HATU, Carboxylic Acid, DIPEA) sulfonamide Sulfonamide Derivatives start->sulfonamide Sulfonylation (Sulfonyl Chloride, Pyridine) alkylation N-Alkyl Derivatives start->alkylation Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) purification Purification (Chromatography/Recrystallization) amide->purification sulfonamide->purification alkylation->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization G cluster_reactants Reactants cluster_transition Transition State cluster_products Products amine This compound ts Nucleophilic Attack amine->ts sulfonyl_chloride R-SO2Cl sulfonyl_chloride->ts sulfonamide Sulfonamide Derivative ts->sulfonamide hcl HCl ts->hcl

Sources

The Strategic Role of Methyl 4-amino-2-fluoro-3-methylbenzoate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly within oncology, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated intermediates highly sought-after building blocks.[1] Methyl 4-amino-2-fluoro-3-methylbenzoate is a prime exemplar of such a high-value intermediate. Its substituted aniline structure is a key pharmacophore for a range of targeted therapies, most notably kinase inhibitors. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile compound.

The judicious placement of the fluorine atom at the 2-position, the amine at the 4-position, and the methyl group at the 3-position of the benzoate ring creates a unique electronic and steric environment. This specific arrangement is instrumental in the synthesis of complex heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs). This guide will provide a comprehensive, field-proven perspective on the synthesis of this compound and its application in the development of targeted therapeutics, with a particular focus on the synthesis of RAF kinase inhibitors.

Synthetic Protocol: A Validated Pathway to this compound

The following multi-step protocol is a robust and scalable method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process. This protocol is designed as a self-validating system, with clear benchmarks for success at each stage.

Overall Synthetic Workflow

The synthesis begins with the nitration of 2-fluoro-3-methyltoluene to introduce the nitro group, which will later be reduced to the key amine functionality. The methyl group of the resulting 2-fluoro-3-methyl-4-nitrotoluene is then oxidized to a carboxylic acid. This is followed by esterification to form the methyl benzoate, and finally, the nitro group is reduced to yield the target compound.

G A 2-Fluoro-3-methyltoluene B 2-Fluoro-3-methyl-4-nitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 2-Fluoro-3-methyl-4-nitrobenzoic acid B->C Oxidation (KMnO₄) D Methyl 2-fluoro-3-methyl-4-nitrobenzoate C->D Esterification (Methanol, H₂SO₄) E This compound D->E Reduction (H₂, Pd/C)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Fluoro-3-methyl-4-nitrotoluene

Principle: This step involves the regioselective nitration of 2-fluoro-3-methyltoluene. The directing effects of the fluorine and methyl groups guide the incoming nitro group to the 4-position. A mixture of nitric and sulfuric acid is the classic and effective nitrating agent.

Materials:

  • 2-Fluoro-3-methyltoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 2-fluoro-3-methyltoluene to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the toluene solution, maintaining the reaction temperature between 0-5°C. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-fluoro-3-methyl-4-nitrotoluene.

Step 2: Synthesis of 2-Fluoro-3-methyl-4-nitrobenzoic acid

Principle: The methyl group of 2-fluoro-3-methyl-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction is typically carried out in an aqueous solution under basic conditions.

Materials:

  • 2-Fluoro-3-methyl-4-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite

  • Water

Protocol:

  • To a solution of 2-fluoro-3-methyl-4-nitrotoluene in water, add sodium hydroxide and heat the mixture.

  • Slowly add potassium permanganate in portions to the heated solution. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • If necessary, add sodium bisulfite to the filtrate to quench any remaining permanganate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.

  • The product, 2-fluoro-3-methyl-4-nitrobenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of Methyl 2-fluoro-3-methyl-4-nitrobenzoate

Principle: This is a classic Fischer esterification where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding methyl ester.

Materials:

  • 2-Fluoro-3-methyl-4-nitrobenzoic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Protocol:

  • Suspend 2-fluoro-3-methyl-4-nitrobenzoic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-fluoro-3-methyl-4-nitrobenzoate. The product can be used in the next step without further purification if the purity is sufficient.

Step 4: Synthesis of this compound

Principle: The nitro group of the methyl ester is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.

Materials:

  • Methyl 2-fluoro-3-methyl-4-nitrobenzoate

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve Methyl 2-fluoro-3-methyl-4-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Step Reactant Product Typical Yield Purity (by HPLC)
12-Fluoro-3-methyltoluene2-Fluoro-3-methyl-4-nitrotoluene75-85%>98%
22-Fluoro-3-methyl-4-nitrotoluene2-Fluoro-3-methyl-4-nitrobenzoic acid70-80%>98%
32-Fluoro-3-methyl-4-nitrobenzoic acidMethyl 2-fluoro-3-methyl-4-nitrobenzoate85-95%>97%
4Methyl 2-fluoro-3-methyl-4-nitrobenzoateThis compound>95%>99%

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a critical building block in the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy. The substituted aniline moiety is a common feature in ATP-competitive kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain.

Case Study: Synthesis of a Core Fragment of Lifirafenib (BGB-283)

Lifirafenib (BGB-283) is a potent inhibitor of RAF family kinases and the Epidermal Growth Factor Receptor (EGFR).[2][3][4] It has shown efficacy in preclinical models of cancers with BRAF and RAS mutations.[3] The structure of Lifirafenib contains a complex urea linkage to a substituted phenyl ring, for which this compound is a logical precursor.

The primary amine of this compound can be readily converted into an isocyanate or reacted with a phosgene equivalent. This reactive intermediate can then be coupled with another amine-containing fragment to form the urea linkage central to the pharmacophore of many RAF inhibitors.

G cluster_0 Synthesis of Urea Linkage cluster_1 Further Elaboration A This compound B Isocyanate Intermediate A->B Phosgenation C Urea-linked Intermediate B->C Coupling E Lifirafenib Analog C->E Hydrolysis & Amidation D Amine-containing Fragment (R-NH₂) D->C

Sources

functionalization of the amino group in Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Amino Group in Methyl 4-amino-2-fluoro-3-methylbenzoate

Authored by a Senior Application Scientist

Abstract

This compound is a highly valuable, polysubstituted aniline building block in modern medicinal chemistry and materials science.[1] Its unique electronic and steric profile, conferred by the ortho-fluoro and ortho-methyl substituents, presents both challenges and opportunities for selective chemical modification. This guide provides an in-depth exploration of the reactivity of its primary amino group and offers detailed, field-proven protocols for its functionalization through acylation, sulfonylation, arylation, and diazotization. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers to make informed decisions for synthesizing complex molecular architectures.

Introduction: A Building Block of Strategic Importance

The title compound, this compound, incorporates several key structural features: a nucleophilic primary amine, an electron-withdrawing ester, a strongly electronegative fluorine atom, and a sterically influential methyl group. This combination makes it an attractive starting material for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] However, the successful functionalization of the 4-amino group requires a nuanced understanding of its modulated reactivity.

The "Ortho Effect": A Double-Edged Sword

The substituents at the 2- and 3-positions (relative to the amino group, they are both ortho) significantly influence the amine's basicity and nucleophilicity. This phenomenon, known as the "ortho effect," arises from a combination of steric and electronic factors.[3][4]

  • Electronic Effect: The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom. This reduces the amine's basicity and nucleophilicity compared to aniline.[4][5][6]

  • Steric Hindrance: The methyl group at the 3-position provides significant steric bulk around the amino group.[7] This steric shield can impede the approach of bulky electrophiles and reagents, making some standard transformations challenging.[3][5]

Understanding these competing effects is paramount for selecting the appropriate reaction conditions to achieve high yields and avoid side reactions.

Core Functionalization Strategies & Protocols

The following sections detail reliable methods for transforming the amino group into a variety of essential functional groups. The protocols have been designed to address the specific reactivity challenges of this substrate.

N-Acylation: Forging the Amide Bond

Amide bond formation is one of the most fundamental transformations in drug discovery.[8] For sterically hindered and electronically deactivated anilines like our substrate, standard coupling conditions may be sluggish or fail entirely.[9][10] The following protocol utilizes a robust coupling agent to overcome these hurdles.

Protocol 2.1.1: HATU-Mediated Amide Coupling

Principle: This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling agent that forms a reactive acyl-O-azabenzotriazole ester in situ. This intermediate readily reacts with the electron-deficient amino group, even at room temperature.

Reagent/Material Amount Molar Eq. Notes
This compound1.0 mmol1.0Starting Material
Carboxylic Acid of Interest1.1 mmol1.1Coupling Partner
HATU1.2 mmol1.2Coupling Agent
N,N-Diisopropylethylamine (DIPEA)3.0 mmol3.0Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)5 mL-Solvent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 mmol) and anhydrous DMF (3 mL).

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution and stir for 15 minutes at room temperature. This is the pre-activation step.

  • In a separate vial, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL).

  • Add the aniline solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Expert Insights:

  • Causality: The use of HATU is critical for activating the carboxylic acid sufficiently to react with the deactivated aniline. DIPEA is chosen as the base because it is non-nucleophilic and sterically hindered, preventing it from competing with the primary amine.

  • Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. However, monitor for potential side reactions. If the carboxylic acid is particularly hindered, alternative coupling agents like COMU may offer improved performance.

N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a key pharmacophore in a multitude of therapeutic agents. Their synthesis from anilines is generally robust.

Protocol 2.2.1: Sulfonamide Formation with an Arylsulfonyl Chloride

Principle: The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is used to neutralize the HCl generated during the reaction.

Reagent/Material Amount Molar Eq. Notes
This compound1.0 mmol1.0Starting Material
Arylsulfonyl Chloride (e.g., TsCl, BsCl)1.1 mmol1.1Electrophile
Pyridine5 mL-Solvent and Base
Dichloromethane (DCM) (optional)5 mL-Co-solvent

Step-by-Step Procedure:

  • Dissolve this compound (1.0 mmol) in pyridine (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add the arylsulfonyl chloride (1.1 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up: Pour the reaction mixture into 30 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can often be purified by recrystallization or silica gel chromatography.

Expert Insights:

  • Causality: Pyridine serves as both the solvent and the acid scavenger. Its basicity is sufficient to neutralize the HCl byproduct without deprotonating the starting aniline significantly, which could lead to side reactions. Using it as a solvent ensures it is in large excess.

  • Trustworthiness: This is a highly reliable and well-established transformation. The reaction's endpoint is usually clear by TLC, showing the consumption of the starting aniline.

N-Arylation: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of diarylamines that are otherwise difficult to access.[11][12] This reaction is particularly well-suited for coupling hindered or electronically modified substrates.[13]

Protocol 2.3.1: Palladium-Catalyzed Cross-Coupling

Principle: A Pd(0) catalyst undergoes oxidative addition into an aryl halide (or triflate). The resulting Pd(II) complex coordinates the amine, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.[14] The choice of phosphine ligand is crucial for reaction efficiency.

Reagent/Material Amount Molar Eq. Notes
This compound1.0 mmol1.0Starting Material
Aryl Bromide or Iodide1.2 mmol1.2Coupling Partner
Pd₂(dba)₃0.02 mmol0.02Palladium Precatalyst
XPhos0.05 mmol0.05Ligand
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4Strong, non-nucleophilic base
Anhydrous Toluene5 mL-Solvent

Step-by-Step Procedure:

  • To a dry Schlenk tube or microwave vial, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.05 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the aryl halide (1.2 mmol) and this compound (1.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via silica gel chromatography.

Expert Insights:

  • Causality: Sterically hindered biarylphosphine ligands like XPhos are essential for promoting the reductive elimination step, which is often the rate-limiting step for hindered substrates. NaOtBu is a strong enough base to deprotonate the aniline (or the intermediate palladium-amine complex) to facilitate the catalytic cycle.

  • Trustworthiness: The reaction should be performed under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst and moisture can quench the strong base.

Diazotization and Sandmeyer Reactions

The transformation of a primary arylamine into a diazonium salt is a gateway to a vast array of functionalities. The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles in copper-catalyzed Sandmeyer reactions.[15][16][17][18]

Protocol 2.4.1: Conversion to Aryl Halide via Sandmeyer Reaction

Principle: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a relatively stable arenediazonium salt.[19] This salt is then decomposed in the presence of a copper(I) halide, which facilitates a radical-nucleophilic aromatic substitution to install the halide.[18]

Reagent/Material Amount Molar Eq. Notes
This compound1.0 mmol1.0Starting Material
48% Hydrobromic Acid (HBr)4.0 mmol4.0Strong Acid
Sodium Nitrite (NaNO₂)1.1 mmol1.1Diazotizing Agent
Copper(I) Bromide (CuBr)1.2 mmol1.2Catalyst
Water~10 mL-Solvent

Step-by-Step Procedure:

  • Diazotization: Suspend this compound (1.0 mmol) in a mixture of 48% HBr (2 mL) and water (3 mL) in a flask. Cool to 0-5 °C in an ice-salt bath.

  • Dissolve NaNO₂ (1.1 mmol) in water (2 mL) and add this solution dropwise to the aniline suspension, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 mmol) in 48% HBr (2 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1 M NaOH (aq) and then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify by silica gel chromatography to yield Methyl 4-bromo-2-fluoro-3-methylbenzoate.

Visualization of Key Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex chemical transformations. The following DOT scripts render key workflows and reaction cycles discussed in this guide.

G Figure 1. Functionalization Pathways cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_arylation N-Arylation cluster_diazotization Diazotization start This compound acyl Amide Derivative start->acyl R-COOH, HATU, DIPEA sulfonyl Sulfonamide Derivative start->sulfonyl R-SO2Cl, Pyridine aryl Diarylamine Derivative start->aryl Ar-Br, Pd Catalyst, Ligand, Base diazonium Diazonium Salt start->diazonium NaNO2, H+ sandmeyer Aryl Halide / Nitrile / etc. diazonium->sandmeyer CuX (Sandmeyer)

Caption: Figure 1. Overview of primary functionalization strategies for the amino group.

G Figure 2. Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(L_n)-X pd0->pd2_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L_n)(RNH2)]+ pd2_complex->amine_adduct + RNH2 amido_complex Ar-Pd(II)(L_n)-NHR amine_adduct->amido_complex - Base-H+ amido_complex->pd0 Reductive Elimination (Ar-NHR)

Caption: Figure 2. Key steps in the palladium-catalyzed amination cycle.

Conclusion

The functionalization of this compound requires careful consideration of the steric and electronic effects imposed by its unique substitution pattern. While its attenuated reactivity can be challenging, a range of modern and classical synthetic methods can be successfully employed. By selecting robust coupling agents for acylation, utilizing palladium catalysis for arylation, and leveraging classical diazotization chemistry, researchers can effectively utilize this versatile building block to access a diverse array of complex molecules for drug discovery and beyond.

References

  • Wikipedia. Ortho effect. [Link]
  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. [Link]
  • Chemistry Stack Exchange.
  • Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides.
  • Zahoor, A. F., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. [Link]
  • Boron Molecular. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]
  • University of Southern Denmark.
  • Knez, D., et al. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. [Link]
  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
  • Bull, J. A., et al. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry. [Link]
  • Novartis OAK.
  • ACS GCI Pharmaceutical Roundtable.
  • Semantic Scholar.
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • Chemistry LibreTexts.
  • BYJU'S. Ortho Effect. [Link]
  • Głowacki, E. D., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
  • Wikipedia.
  • Němec, V., et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • Google Patents. Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method.
  • Yasir, M., et al.
  • Chemistry LibreTexts. Reactions of Arylamines. [Link]
  • National Center for Biotechnology Information.
  • International Journal of Pharmaceutical Sciences and Research. Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]
  • National Center for Biotechnology Information. One-Step Synthesis of Aminobenzoic Acid Functionalized Graphene Oxide by Electrochemical Exfoliation of Graphite for Oxygen Reduction to Hydrogen Peroxide and Supercapacitors. [Link]
  • PubChem. 4-Fluoroaniline. [Link]
  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
  • ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)
  • GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. [Link]
  • PubMed.
  • National Center for Biotechnology Information.
  • PubMed. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. [Link]

Sources

Application Note: High-Efficiency Hydrolysis of Methyl 4-amino-2-fluoro-3-methylbenzoate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical hydrolysis of Methyl 4-amino-2-fluoro-3-methylbenzoate to yield 4-amino-2-fluoro-3-methylbenzoic acid. This carboxylic acid is a valuable building block in medicinal chemistry and pharmaceutical research, often utilized in the synthesis of enzyme inhibitors and other active pharmaceutical ingredients (APIs)[1]. We present two robust protocols for this conversion: a preferred base-catalyzed (saponification) method and an alternative acid-catalyzed method. The guide delves into the underlying reaction mechanisms, offers detailed step-by-step procedures, and provides insights into process optimization and troubleshooting to ensure reproducible, high-yield synthesis for researchers and drug development professionals.

Introduction and Scientific Principles

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the specific substrate, this compound, this hydrolysis cleaves the methyl ester group to unmask the carboxylic acid functionality. The reactivity of the ester is modulated by the electronic properties of the aromatic substituents. The fluorine atom at the C2 position acts as an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon and potentially accelerate the rate of hydrolysis[2]. Conversely, the amino group at C4 is electron-donating.

The hydrolysis can be effectively achieved under either basic or acidic conditions, each with distinct mechanistic pathways and practical considerations.

Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred as it is an irreversible process, driving the reaction to completion[3][4]. The mechanism involves the nucleophilic acyl substitution of the ester by a hydroxide ion (e.g., from NaOH or LiOH).

Mechanism:

  • Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, highly favorable acid-base step forms a carboxylate salt and methanol, rendering the overall reaction irreversible under basic conditions[4]. The desired carboxylic acid is then obtained by a final acidification step during the workup.

G ester This compound intermediate Tetrahedral Intermediate ester->intermediate + OH⁻ oh OH⁻ acid Carboxylic Acid intermediate->acid - ⁻OCH₃ carboxylate Carboxylate Salt acid->carboxylate + ⁻OCH₃ (fast) methanol CH₃OH methoxide ⁻OCH₃ final_product 4-amino-2-fluoro-3-methylbenzoic Acid carboxylate->final_product + H₃O⁺ h3o H₃O⁺ (Workup)

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, representing the reverse of a Fischer esterification[3][5]. The reaction must typically be driven to completion by using a large excess of water, as dictated by Le Châtelier's principle[6].

Mechanism:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon[6][7].

  • Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule and reforming the protonated carbonyl.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl, yielding the final carboxylic acid product[5].

G ester Ester + H₃O⁺ protonated_ester Protonated Ester ester->protonated_ester tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate + H₂O - H₃O⁺ protonated_product Protonated Carboxylic Acid tetrahedral_intermediate->protonated_product - CH₃OH final_product Carboxylic Acid + H₃O⁺ protonated_product->final_product + H₂O methanol CH₃OH

Caption: Reversible acid-catalyzed hydrolysis mechanism.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) (Recommended)

This protocol is recommended for its efficiency and irreversibility, typically providing higher yields.

Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStarting material.
Sodium Hydroxide (NaOH)Reagent Grade, pelletsFisher ScientificCan substitute with LiOH·H₂O.
Methanol (MeOH)ACS GradeVWRCo-solvent for solubility.
Deionized Water (H₂O)Type II or betterN/A
Hydrochloric Acid (HCl), concentrated37% w/w, ACS GradeJ.T. BakerFor acidification workup.
Equipment
Round-bottom flaskReaction vessel.
Reflux condenserTo prevent solvent loss during heating.
Magnetic stirrer and stir barFor homogeneous mixing.
Heating mantleFor controlled heating.
Büchner funnel and filter flaskFor vacuum filtration.
pH paper or pH meterTo monitor acidification.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 1:1 to 2:1 v/v ratio, approximately 10-15 mL per gram of ester)[8].

  • Addition of Base: To the stirring solution, add a solution of sodium hydroxide (2.0-3.0 eq.) dissolved in a minimal amount of water.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours[8].

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product, being a salt in the basic mixture, will remain at the baseline, while the starting ester will have a higher Rf value.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. If desired, the methanol can be removed under reduced pressure using a rotary evaporator.

  • Acidification: Place the aqueous solution in an ice bath to chill. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. The product, 4-amino-2-fluoro-3-methylbenzoic acid, will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 4-5[9].

  • Isolation: Age the resulting slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Characterize the final product by NMR, IR, and melting point analysis.

Protocol 2: Acid-Catalyzed Hydrolysis (Alternative)

This protocol is an alternative but may require longer reaction times and careful control to favor product formation.

Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄), concentrated98% w/w, ACS GradeFisher ScientificCatalyst. Can also use concentrated HCl.
Deionized Water (H₂O)Type II or betterN/AUsed in large excess as a reactant.
Sodium Carbonate (Na₂CO₃) solution10% w/v aqueousJ.T. BakerFor neutralization workup.
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a large excess of dilute aqueous acid (e.g., 10-15% H₂SO₄)[6][7].

  • Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux for 6-12 hours. The reaction is reversible, so a long reaction time and excess water are necessary to drive the equilibrium towards the products[6].

  • Reaction Monitoring: Periodically check the reaction progress by TLC.

  • Cooling: After completion, cool the reaction mixture to room temperature and then chill in an ice bath.

  • Neutralization: Slowly and carefully add 10% aqueous sodium carbonate solution to the stirring acidic mixture. Caution: This will cause vigorous CO₂ evolution (foaming)[10]. Continue adding base until gas evolution ceases and the pH is adjusted to ~7-8. The product should precipitate out as the solution is neutralized.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1 to isolate, wash, and dry the final product.

Workflow Visualization and Troubleshooting

Caption: Workflow for the recommended base-catalyzed hydrolysis protocol.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time, temperature, or amount of base.Increase reflux time and re-check by TLC. Ensure the temperature is adequate for reflux. Use a higher stoichiometry of base (e.g., 3.0 eq.).
Low Product Yield 1. Incomplete precipitation during workup. 2. Product is partially soluble.1. Double-check the final pH after acidification; ensure it is in the 4-5 range. 2. Thoroughly chill the slurry before filtration. Minimize the amount of cold water used for washing.
Product Oily or Gummy Presence of impurities or incomplete removal of solvent.Try adding the reaction mixture to the acid instead of the reverse. If the issue persists, attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Vigorous Foaming (Acid Protocol)Rapid addition of carbonate base during neutralization.Add the sodium carbonate solution very slowly, especially at the beginning. Ensure the reaction mixture is well-chilled and stirred efficiently to dissipate heat and control gas evolution[10].

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). National Institutes of Health (NIH).
  • mechanism of ester hydrolysis. (2019). YouTube.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • Acid-catalyzed ester hydrolysis (video). Khan Academy.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • Methyl Esters. Organic Chemistry Portal.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2015). Chemical Communications (RSC Publishing).
  • mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • Base Catalysed Ester Hydrolysis: Mechanism & Procedure. (2023). StudySmarter.
  • pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (2020). Environmental Science & Technology (ACS Publications).
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Aromatic Esters of Fluorocarbon Acids. Journal of the American Chemical Society.
  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. ResearchGate.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports.
  • Process for preparing aminobenzoate esters. Google Patents.
  • Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents.
  • Process for preparing aminobenzoate esters. Google Patents.
  • Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry.
  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts.
  • A practical and efficient three step synthesis of 2-aminoethyl α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes.
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). ResearchGate.
  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

Sources

Application Notes & Protocols for the Synthesis of Heterocyclic Compounds: A Modern Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Heterocycle and the Imperative for Innovation

Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Their diverse structures and rich chemical properties have made them indispensable scaffolds in the design of novel therapeutic agents and functional materials.[1][2][3] The synthesis of these vital molecules has been a central theme in organic chemistry for over a century. However, traditional synthetic methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, low yields, and the generation of significant chemical waste.[5][6]

In response to these challenges, and driven by the principles of green and sustainable chemistry, the field of organic synthesis has undergone a paradigm shift.[5][7][8] This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for several cutting-edge techniques in heterocyclic synthesis. We will move beyond simply listing steps to explain the underlying causality of experimental choices, empowering you to adapt and innovate in your own research. The methodologies discussed herein—Microwave-Assisted Organic Synthesis (MAOS), Multicomponent Reactions (MCRs), Visible-Light Photocatalysis, and Flow Chemistry—offer significant advantages in terms of efficiency, selectivity, and environmental compatibility.[5][9][10]

I. Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave-assisted organic synthesis utilizes dielectric heating to rapidly and uniformly heat a reaction mixture.[11] This direct energy transfer to the molecules, as opposed to conventional heating of the reaction vessel, leads to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purities.[11][12]

Causality Behind the Choice: The primary driver for employing MAOS is speed. For high-throughput screening in drug discovery or rapid optimization of reaction conditions, the ability to perform reactions in minutes is a transformative advantage. Furthermore, the uniform heating can minimize the formation of side products that may arise from localized hot spots in conventional heating.[11]

Protocol: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

This protocol describes a one-pot, three-component synthesis of substituted 2-arylbenzothiazoles, a privileged scaffold in medicinal chemistry, from 2-aminothiophenols, aldehydes, and an oxidant.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents 2-Aminothiophenol Aldehyde Oxidant (e.g., Rose Bengal) solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve mw_reactor Microwave Reactor (Set Power, Temp, Time) solvent->mw_reactor Place in vial cool Cool to RT mw_reactor->cool precipitate Precipitation cool->precipitate filter Filtration precipitate->filter purify Recrystallization/ Column Chromatography filter->purify product 2-Arylbenzothiazole purify->product

Caption: Workflow for microwave-assisted benzothiazole synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and Rose Bengal (0.05 mmol, 5 mol%) as the photocatalyst/oxidant.[13]

  • Solvent Addition: Add 3 mL of ethanol to the vial and seal it with a snap cap.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 120 °C for 10-15 minutes with a power output of 100-150 W. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. If necessary, further purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

  • Characterization: Confirm the structure and purity of the synthesized 2-arylbenzothiazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

Aldehyde SubstituentReaction Time (min)Yield (%)
4-Methoxy1092
4-Chloro1288
4-Nitro1585
Unsubstituted1090

II. Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the initial substrates.[14][15][16] This approach is highly atom-economical and offers a powerful tool for generating molecular diversity and complexity in a time- and resource-efficient manner.[17][18]

Causality Behind the Choice: The primary advantage of MCRs is their efficiency in building complex molecular architectures.[17] In drug discovery and library synthesis, the ability to rapidly generate a diverse range of compounds from a set of simple building blocks is crucial.[14][17] MCRs are inherently "green" as they often involve fewer steps, reduced solvent usage, and less waste generation compared to traditional linear syntheses.[3][8]

Protocol: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.

Reaction Mechanism Overview:

Biginelli_Mechanism A Aldehyde + Urea -> Acyliminium Ion C Acyliminium Ion + Enolate -> Open-Chain Intermediate A->C B Ethyl Acetoacetate -> Enolate B->C D Intramolecular Cyclization C->D E Dehydration D->E F Dihydropyrimidinone E->F

Caption: Simplified mechanism of the Biginelli reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst: Add 20 mL of ethanol followed by a catalytic amount of a Lewis acid (e.g., 2 mol% YbCl₃) or a Brønsted acid (e.g., a few drops of concentrated HCl).[19]

  • Reaction Conditions: Stir the mixture at reflux for 2-4 hours. The reaction can also be efficiently performed under microwave irradiation (100 °C for 5-10 minutes).

  • Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature. The product will often crystallize out.

  • Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and melting point determination.

Comparative Data: Conventional vs. Microwave:

MethodCatalystReaction TimeYield (%)
Conventional HeatingHCl4 hours75
Microwave IrradiationYbCl₃8 minutes92

III. Visible-Light Photocatalysis: Harnessing Light for Green Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[20][21] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer (SET) or energy transfer processes.[13][22] This allows for the generation of radical intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods.[21]

Causality Behind the Choice: The use of visible light as a traceless and renewable reagent is a key tenet of green chemistry.[13] Photocatalysis provides access to unique reaction pathways via radical intermediates, often leading to novel and selective bond formations.[20][21] The mild reaction conditions (typically room temperature) are also highly advantageous for sensitive substrates.

Protocol: Photocatalytic Synthesis of Tetrazoles from Nitriles and Sodium Azide

This protocol details the synthesis of 5-substituted-1H-tetrazoles, important heterocyclic motifs in medicinal chemistry, via a [3+2] cycloaddition of nitriles and azide, facilitated by a visible-light photoredox catalyst.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a Schlenk tube equipped with a magnetic stir bar and purge with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: To the Schlenk tube, add the nitrile (1.0 mmol), sodium azide (1.5 mmol), and the photocatalyst (e.g., fac-[Ir(ppy)₃] or Eosin Y, 1-2 mol%).

  • Solvent: Add 5 mL of a suitable solvent, such as acetonitrile or DMF.

  • Light Source: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp).

  • Reaction: Stir the mixture at room temperature under continuous irradiation for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified tetrazole by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

IV. Flow Chemistry: Precision and Scalability in Synthesis

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, rather than in a batch-wise fashion.[9] This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.[9][23][24]

Causality Behind the Choice: Flow chemistry is ideal for process optimization, scale-up, and the synthesis of unstable intermediates. The enhanced heat and mass transfer in microreactors allows for reactions to be run under conditions that would be unsafe in a batch reactor.[9] This technology is also well-suited for automated synthesis and library generation.[23][24]

Protocol: Flow Synthesis of Indoles via the Hemetsberger-Knittel Reaction

This protocol describes the continuous flow synthesis of indoles from α-azidoacrylates. The reaction proceeds through a thermally induced cyclization and nitrogen extrusion.

Flow Chemistry Setup:

Flow_Chemistry reagent_pump Syringe Pump (α-Azidoacrylate in Toluene) heated_reactor Heated Coil Reactor (e.g., 220 °C) reagent_pump->heated_reactor back_pressure_reg Back Pressure Regulator heated_reactor->back_pressure_reg collection Product Collection back_pressure_reg->collection

Caption: A basic flow chemistry setup for indole synthesis.

Step-by-Step Methodology:

  • System Preparation: Set up a flow chemistry system consisting of a syringe pump, a heated reactor coil (e.g., stainless steel or PFA tubing), and a back-pressure regulator.

  • Reagent Solution: Prepare a solution of the desired α-azidoacrylate in a high-boiling solvent like toluene (e.g., 0.5 M).[25]

  • Pumping and Heating: Pump the reagent solution through the heated reactor coil maintained at a specific temperature (e.g., 220 °C). The residence time in the heated zone is controlled by the flow rate and the reactor volume. A typical residence time might be 30 seconds.[25]

  • Pressure Control: Use a back-pressure regulator to maintain the system under pressure, which prevents the solvent from boiling and ensures a stable flow.

  • Product Collection: Collect the output from the reactor in a flask.

  • Purification and Analysis: Once a sufficient amount of product is collected, concentrate the solution under reduced pressure and purify the resulting indole derivative by column chromatography. Characterize the product using standard analytical methods.

Advantages of Flow Synthesis for this Reaction:

  • Safety: The small volume of the reaction mixture at any given time in the reactor minimizes the risk associated with heating potentially unstable azido compounds.

  • Efficiency: The high temperature and precise control over residence time lead to a rapid and high-yielding reaction.[25]

  • Scalability: To produce larger quantities of the product, the reaction can be run for an extended period without the need for larger reaction vessels.

Conclusion: The Future of Heterocyclic Synthesis

The methodologies outlined in this guide represent a significant leap forward in the synthesis of heterocyclic compounds. By embracing technologies such as microwave irradiation, multicomponent reactions, photocatalysis, and flow chemistry, researchers can accelerate the discovery and development of new molecules with important applications in medicine and beyond. These modern approaches not only enhance synthetic efficiency but also align with the growing demand for more sustainable and environmentally responsible chemical practices. The continued innovation in these areas promises an exciting future for the field of heterocyclic chemistry.

References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing.
  • Flow Chemistry for the Synthesis of Heterocycles. Springer.
  • GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. ResearchGate.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. ACS Publications.
  • A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. ResearchGate.
  • Microwave-Assisted Multicomponent Synthesis of Heterocycles. Bentham Science.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. IJPSR.
  • Multi-Component Reactions in Heterocyclic Chemistry. Springer.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health.
  • Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. MDPI.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. MDPI.
  • (PDF) REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. ResearchGate.
  • Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. SciELO.
  • Top 22 Advances in Heterocyclic Chemistry papers published in 2023. SciSpace.
  • A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.
  • Photocatalysis for Heterocycle Formation and Functionalisation. Springer.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. PubMed.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library.
  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. National Institutes of Health.
  • Green chemistry approach for the synthesis of bioactive heterocycles. Goa University.
  • (PDF) Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate.
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. ResearchGate.
  • Flow Chemistry for the Synthesis of Heterocycles. Better World Books.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Institutes of Health.
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. ProQuest.
  • C-H Activation of Heteroaromatics. ResearchGate.
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. RSC Publishing.
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI.
  • Catalytic C-H Activation. Oxford Academic.

Sources

Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of Methyl 2-fluoro-3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. This process is particularly vital in the pharmaceutical industry, where substituted anilines serve as indispensable building blocks for a vast array of Active Pharmaceutical Ingredients (APIs).[1][2] The target molecule of this guide, Methyl 4-amino-2-fluoro-3-methylbenzoate, is a valuable intermediate whose structural motifs are pertinent to the development of targeted therapies in fields such as oncology and neurology.[3]

Catalytic hydrogenation stands out as the preferred industrial method for this conversion due to its high efficiency, atom economy, and clean reaction profile, which generates water as the primary byproduct.[2][4] This guide provides a comprehensive overview, field-proven protocols, and safety considerations for the successful synthesis of this compound from its nitro precursor, designed for researchers, scientists, and drug development professionals.

Reaction Mechanism: The Stepwise Reduction Pathway

The catalytic hydrogenation of a nitroaromatic compound over a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), follows a well-established stepwise reduction pathway, often referred to as the Haber-Lukashevich pathway.[4] The reaction proceeds through the sequential addition of hydrogen across the nitrogen-oxygen bonds.

  • Adsorption: Both the nitro compound and molecular hydrogen adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The catalyst facilitates the dissociation of molecular hydrogen (H₂) into reactive atomic hydrogen species (H•) on its surface.

  • Stepwise Reduction: The nitro group is sequentially reduced, first to a nitroso intermediate (-NO), then to a hydroxylamine intermediate (-NHOH).[5][6][7]

  • Final Product Formation: The hydroxylamine intermediate is further hydrogenated to the final aniline product (-NH₂).

  • Desorption: The final amine product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

G cluster_catalyst Catalyst Surface (e.g., Pd/C) Nitro Methyl 2-fluoro-3-methyl-4-nitrobenzoate (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + H₂ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H₂ Amine This compound (Ar-NH₂) Hydroxylamine->Amine + H₂

Caption: The stepwise reduction of the nitro group on the catalyst surface.

Catalyst Selection: Rationale and Considerations

The choice of catalyst is paramount for achieving high yield and selectivity. Several common heterogeneous catalysts are employed for nitro group reductions.

CatalystAdvantagesDisadvantages & Considerations
Palladium on Carbon (Pd/C) Highly active and efficient for most nitroarenes. Generally the first choice for this transformation.[4][7]Can sometimes catalyze dehalogenation, particularly with aryl chlorides, bromides, and iodides.[8] Risk is lower with more robust aryl fluorides.
Platinum on Carbon (Pt/C) or PtO₂ Very active and can be effective where Pd/C is not. Useful for reducing both the nitro group and the aromatic ring under more forcing conditions.[5][9]Can be less selective than Pd/C, potentially leading to over-reduction or side reactions.[10]
Raney Nickel (Raney Ni) Cost-effective and often the catalyst of choice for substrates containing halides (I, Br, Cl) where dehalogenation is a significant concern with Pd/C.[4][8]Pyrophoric and requires careful handling.[4] May be less active than precious metal catalysts, requiring higher temperatures or pressures.

Recommendation for this Synthesis: 5-10% Palladium on Carbon (Pd/C) is the recommended starting catalyst due to its high general activity. The carbon-fluorine bond is typically stable under standard hydrogenation conditions, but if dehalogenation is observed, switching to Raney Nickel is a logical alternative.

Detailed Experimental Protocol

This protocol provides a general procedure for the hydrogenation of Methyl 2-fluoro-3-methyl-4-nitrobenzoate in a laboratory setting using a hydrogen balloon setup. For larger scales or higher pressures, a specialized hydrogenation apparatus (e.g., a Parr shaker) is required.[6]

Materials and Equipment
  • Substrate: Methyl 2-fluoro-3-methyl-4-nitrobenzoate

  • Catalyst: 10% Palladium on Carbon (50% wet with water)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen Source: Hydrogen gas cylinder with regulator

  • Inert Gas: Nitrogen gas

  • Apparatus:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Gas inlet adapter with stopcock

    • Septa

    • Balloons (for H₂ and N₂)

    • Vacuum/Nitrogen manifold (Schlenk line)

    • Filtration apparatus (Büchner funnel, filter flask)

    • Celite® (diatomaceous earth)

Step-by-Step Procedure

G A 1. Catalyst Charging & Inerting B 2. Solvent & Substrate Addition A->B Under N₂ atmosphere C 3. Hydrogen Introduction B->C Evacuate/backfill cycle D 4. Reaction Monitoring C->D Vigorous stirring E 5. Reaction Quenching & Catalyst Filtration D->E When complete (via TLC/LC-MS) F 6. Product Isolation E->F Purge with N₂ first

Caption: General experimental workflow for catalytic hydrogenation.

  • Reactor Setup and Catalyst Charging:

    • Place a magnetic stir bar into a dry three-neck round-bottom flask.

    • Weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the flask. Safety: Handle the catalyst in a fume hood. While wet catalysts are safer, dry catalysts are pyrophoric and can ignite upon contact with air and solvents.[11]

    • Seal the flask with septa and a gas inlet adapter. Connect the flask to a vacuum/nitrogen manifold.[12]

  • Inerting the System:

    • Gently evacuate the air from the flask, being careful not to pull the fine catalyst powder into the vacuum line.

    • Backfill the flask with nitrogen gas.

    • Repeat this evacuate/backfill cycle 3-5 times to ensure the atmosphere is completely inert. This is a critical safety step to remove all oxygen.[11][13]

  • Addition of Solvent and Substrate:

    • Under a positive pressure of nitrogen, add the chosen solvent (e.g., Methanol) via cannula or syringe. The volume should be sufficient to create a stirrable slurry (approx. 10-20 mL per gram of substrate).

    • Dissolve the Methyl 2-fluoro-3-methyl-4-nitrobenzoate in a small amount of the reaction solvent and add it to the flask via syringe.

  • Introducing Hydrogen:

    • Perform another evacuate/backfill cycle with nitrogen to remove any air introduced during the additions.

    • Evacuate the flask one final time and then backfill with hydrogen gas from a balloon. For safety, it is best practice to flush the balloon with hydrogen before filling it for the reaction.[14]

    • Begin vigorous stirring to ensure good mixing and contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Monitoring:

    • The reaction progress can be monitored by the consumption of hydrogen (the balloon will deflate). It takes 3 molar equivalents of H₂ to reduce a nitro group.[12]

    • Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. To take an aliquot, briefly stop stirring, purge the system with nitrogen, quickly take a sample via syringe, and then re-establish the hydrogen atmosphere.[12]

  • Work-up and Product Isolation:

    • Once the reaction is complete (no further hydrogen uptake or disappearance of starting material by TLC), stop the stirring.

    • Carefully purge the reaction flask with nitrogen to remove all hydrogen.

    • Prepare a small pad of Celite® in a Büchner funnel.

    • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Critical Safety Step: The filtered catalyst is highly pyrophoric. Immediately after filtration, while still in the funnel, wash the Celite pad with additional solvent (e.g., methanol or water) and do not allow it to dry in the air.[6][12] Transfer the wet catalyst cake to a dedicated, labeled waste container.[12]

    • Collect the filtrate, which contains the product.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions: A Mandate for Safe Operation

Catalytic hydrogenation is a potentially hazardous procedure if not performed with care. The primary risks are fire and explosion.[12]

  • Hydrogen Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[15][16]

  • Pyrophoric Catalysts: Pd/C and Raney Ni are pyrophoric, especially after use when they are finely divided and saturated with hydrogen.[4][11] Never allow the used, dry catalyst to come into contact with air. Always keep the catalyst wet with solvent or water during and after filtration.[12][13]

  • System Integrity: Ensure all glassware is free of cracks and that all connections are secure to prevent leaks of flammable hydrogen gas.[11][15]

  • Inert Atmosphere: The removal of oxygen from the reaction system by purging with an inert gas like nitrogen is the most critical step to prevent the formation of an explosive hydrogen/air mixture.[11][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete or Stalled Reaction - Inactive or poisoned catalyst.- Insufficient hydrogen supply.- Poor stirring/mass transfer.- Use fresh catalyst.- Ensure the hydrogen balloon is refilled as needed.- Increase the stirring rate.
Dehalogenation (Loss of Fluorine) - Catalyst is too active (e.g., Pd/C).- Reaction temperature is too high.- Switch to a less reactive catalyst like Raney Nickel.[8]- Run the reaction at room temperature.
Side Product Formation - Over-reduction of the ester or aromatic ring.- Use milder conditions (room temperature, atmospheric pressure).- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Fire during Filtration - Used catalyst was allowed to dry in the air.- Keep the catalyst cake wet with solvent or water at all times after filtration.[12] If a small fire occurs, smother it with a watch glass or beaker.[12]

References

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems - Benchchem. BenchChem.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution.
  • Nitroarene reduction using Raney nickel alloy with ammonium chloride in water.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Hydrogenation SOP. University of Wisconsin-Madison.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon - Benchchem. BenchChem.
  • Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroarom
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry.
  • What are the safety precautions for operating a Hydrogen
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Scientific Researches.
  • Process and catalyst for the catalytic hydrogenation of aromatic and heteroaromatic nitro compounds - Google Patents.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters.
  • Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • General CTH for the reduction of nitroarenes using nickel Raney. - ResearchGate.
  • Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents.
  • Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics - ElectronicsAndBooks. ElectronicsAndBooks.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters.
  • Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - Frontiers. Frontiers.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. Royal Society of Chemistry.
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. Royal Society of Chemistry.
  • Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics | Request PDF.
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC.
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF.
  • 4-Amino-2-fluoro-3-methylbenzoic acid - MySkinRecipes. MySkinRecipes.
  • HYDROGENATION REACTIONS - Linz - JKU ePUB. JKU ePUB.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
  • Reactions and Mechanisms - Master Organic Chemistry. Master Organic Chemistry.
  • Methyl 4-amino-3-methylbenzoate | 18595-14-7 | FM38208 - Biosynth. Biosynth.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. University of Illinois.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
  • 1427452-91-2|Methyl 4-amino-3-fluoro-2-methylbenzo

Sources

Application Notes & Protocols: The Role of Fluorine in the Reactivity of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of methyl 4-amino-2-fluoro-3-methylbenzoate, a versatile building block in medicinal chemistry.[1] We delve into the nuanced role of the fluorine atom at the C2 position, analyzing how its powerful electronic properties modulate the reactivity of the entire molecule. Through a combination of theoretical discussions and practical, step-by-step protocols, this document serves as a comprehensive resource for chemists seeking to leverage the unique characteristics of this fluorinated aniline derivative in synthesis and drug discovery. Application notes cover key transformations including electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group modifications, highlighting how fluorine's influence dictates regioselectivity and reaction feasibility.

The Decisive Influence of Fluorine: An Electronic Profile

The reactivity of an aromatic ring is dictated by the interplay of its substituents. In this compound, three distinct groups—amino (-NH₂), fluoro (-F), and methyl (-CH₃)—along with the methyl ester (-COOCH₃), create a complex electronic landscape. The fluorine atom is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic attack by pulling electron density away through the sigma bond framework.[2][3]

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R or +M effect).[4] This resonance donation is directed specifically to the ortho and para positions. For fluorine, the inductive effect is generally considered dominant over its weaker resonance effect, yet this balance is subtle and crucial.[4] The powerful electron-donating amino group at C4 and the weakly donating methyl group at C3 further modify this landscape, creating specific zones of high and low electron density that are critical for predicting chemical reactivity.

Figure 1: Competing electronic effects on the aromatic ring.

Application Note I: Electrophilic Aromatic Substitution (EAS)

Theoretical Considerations & Regioselectivity

In EAS reactions, the aromatic ring acts as a nucleophile. The overall reactivity is a balance between activating and deactivating groups. The -NH₂ group is a powerful activator and an ortho, para-director.[5][6] The -F atom is a deactivator but also an ortho, para-director.[4][7] The -CH₃ group is a weak activator and ortho, para-director. The ester is a deactivator.

The directing effects are summative:

  • -NH₂ group (at C4): Strongly directs ortho to itself (C3 and C5).

  • -F group (at C2): Directs ortho (C1, C3) and para (C5).

  • -CH₃ group (at C3): Directs ortho (C2, C4) and para (C6).

Considering these influences, the C5 position is strongly activated. It is ortho to the powerful -NH₂ activator and para to the -F atom. The C6 position is the only other viable site, being para to the -CH₃ group. However, the C5 position is overwhelmingly favored due to the dominant activating effect of the amino group. The fluorine atom, despite its deactivating inductive effect, helps direct the electrophile to the C5 position through its resonance donation.

Protocol: Monobromination at the C5 Position

This protocol describes the selective bromination of this compound, a typical EAS reaction.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in one portion.

    • Scientist's Note: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction is performed at a low temperature to minimize potential side reactions and control the exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, remove the ice bath and add saturated aqueous NaHCO₃ solution to quench any remaining acidic species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the pure methyl 4-amino-5-bromo-2-fluoro-3-methylbenzoate.

Expected Outcome: The reaction should yield the C5-brominated product with high regioselectivity. Characterization by ¹H NMR will show a downfield shift of the remaining aromatic proton, and mass spectrometry will confirm the incorporation of one bromine atom.

Application Note II: Nucleophilic Aromatic Substitution (SNAr)

Theoretical Considerations: Fluorine as a Leaving Group

In contrast to EAS, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[8][9] For this reaction to occur, two conditions must be met:

  • The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).

  • There must be a good leaving group (typically a halide).

In this compound, the ring is not strongly activated for SNAr. The powerful electron-donating amino group at C4 significantly disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the reaction.[9]

However, the C-F bond is an excellent leaving group in SNAr reactions, often better than Cl or Br, because the highly electronegative fluorine atom strongly polarizes the C-F bond and activates the carbon for nucleophilic attack.[8] The rate-determining step is the initial attack of the nucleophile, not the cleavage of the C-halogen bond.[8]

Therefore, to make an SNAr reaction viable on this substrate, the electron-donating power of the amino group must be temporarily suppressed or overcome. One common strategy is to perform the reaction under acidic conditions to protonate the amine, converting it into an electron-withdrawing anilinium ion (-NH₃⁺). Alternatively, the amine could be converted to a diazonium salt, an exceptionally good leaving group that can be displaced by a nucleophile.

Application Note III: Modification of the Amine Functionality

Theoretical Considerations: Fluorine's Impact on Amine Basicity

The reactivity of the 4-amino group is also subtly influenced by the fluorine atom. The strong inductive withdrawal (-I) of the fluorine atom reduces the electron density throughout the ring, including on the nitrogen atom of the amino group. This effect makes the amine less basic compared to a non-fluorinated analogue like methyl 4-amino-3-methylbenzoate.[2][3] This reduced basicity and nucleophilicity can affect the rates of reactions such as acylation or alkylation at the nitrogen center.

Protocol: Amide Coupling via EDC/HOBt

This protocol details the formation of an amide bond at the 4-amino position, a common reaction in drug development.[10][11]

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., Acetic Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Scientist's Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is an additive that suppresses side reactions and reduces the risk of racemization if the carboxylic acid has a chiral center.

  • Pre-activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add this compound (1.0 eq) to the solution, followed by the addition of DIPEA (2.0 eq).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.[12]

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Figure 2: General workflow for the electrophilic bromination protocol.

Data Summary & Troubleshooting

Reaction TypeKey Influence of FluorinePredicted Major ProductPotential Issues & Solutions
Electrophilic Bromination Deactivates ring (-I), but directs para (+R) to C5.Methyl 4-amino-5-bromo-2-fluoro-3-methylbenzoateIssue: Polysubstitution. Solution: Use a 1:1 stoichiometry of NBS and maintain low reaction temperatures.
Nucleophilic Substitution Excellent leaving group, but ring is deactivated by -NH₂.No reaction under standard conditions.Issue: Lack of reactivity. Solution: Attempt reaction under acidic conditions to protonate the amine or convert the amine to a diazonium salt.
Amide Coupling Reduces basicity/nucleophilicity of the amine.Methyl 4-acetamido-2-fluoro-3-methylbenzoateIssue: Slow or incomplete reaction. Solution: Increase reaction time, use a more potent coupling reagent (e.g., HATU), or slightly increase temperature.

Conclusion

The fluorine atom in this compound is a powerful modulator of chemical reactivity. Its strong inductive electron withdrawal deactivates the ring overall but also lowers the basicity of the aniline nitrogen and enhances the potential for the fluorine itself to act as a leaving group under the right SNAr conditions. Conversely, its resonance effect, in concert with the other substituents, decisively directs incoming electrophiles to the C5 position. A thorough understanding of these competing electronic effects is paramount for any scientist aiming to successfully employ this versatile fluorinated building block in the synthesis of complex molecular targets.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. The Royal Society Publishing. [Link]
  • Electrophilic arom
  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing. [Link]
  • Fluorinated Aromatic Compounds.
  • Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Effect of aromatic ring fluorination on CH…π interactions. Royal Society of Chemistry. [Link]
  • Reactions of Aniline. Chemistry Steps. [Link]
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Reactivities of electrophilic N–F fluorinating reagents. Royal Society of Chemistry. [Link]
  • Electrophilic Aromatic Substitution: Fluorination and Iodin
  • Fluorinated Arom
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
  • Amide Synthesis. Fisher Scientific. [Link]
  • Amide coupling reaction in medicinal chemistry.
  • 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

Sources

Application Note: Synthetic Strategies Towards Novel Kinase Inhibitors Utilizing Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2][3][4] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[5] This application note outlines strategic synthetic pathways for the design and synthesis of novel kinase inhibitors, leveraging the unique structural and electronic properties of Methyl 4-amino-2-fluoro-3-methylbenzoate. This fluorinated anthranilate derivative serves as a versatile scaffold, enabling the construction of privileged heterocyclic cores commonly found in potent and selective kinase inhibitors.[6][7][8] We present detailed, field-tested protocols for the synthesis of key inhibitor classes, including quinazolines and indazoles, highlighting the rationale behind experimental choices and providing a framework for further analogue development.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized building block with significant potential in medicinal chemistry.[9] Its key structural features offer distinct advantages for the synthesis of kinase inhibitors:

  • Ortho-Fluoro Substituent: The fluorine atom can modulate the pKa of the adjacent amino group, influence drug-target interactions through hydrogen bonding or dipolar interactions, and block metabolic pathways, thereby improving the pharmacokinetic profile of the final compound.[6][7][8]

  • Sterically Hindered Amine: The methyl group ortho to the amine introduces steric hindrance, which can influence reaction selectivity and provide a vector for exploring specific pockets within the kinase active site.

  • Bifunctional Nature: The presence of both an amino group and a methyl ester allows for sequential and diverse chemical transformations, making it an ideal starting point for the construction of complex heterocyclic systems.

This guide will focus on two primary synthetic strategies emanating from this starting material: the construction of a quinazoline core and an indazole-based scaffold . These heterocyclic systems are prevalent in a multitude of approved and investigational kinase inhibitors.[10][11][12][13]

Synthetic Strategy I: Construction of Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is a cornerstone of many successful kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[11][12][13] The general approach involves an initial amide bond formation followed by a cyclization reaction to form the quinazolinone core. Subsequent functionalization allows for the introduction of various substituents to modulate potency and selectivity.

Overall Synthetic Workflow

The proposed synthesis of a quinazoline-based kinase inhibitor from this compound is depicted below. This workflow involves an initial amide coupling, followed by cyclization and subsequent functionalization to introduce a solubilizing group and a recognition element for the kinase hinge region.

G A This compound B Amide Coupling (Acyl Chloride) A->B R-COCl, Base C N-Acylated Intermediate B->C D Cyclization (Formamide) C->D Formamide, Heat E Quinazolinone Core D->E F Chlorination (SOCl2) E->F G 4-Chloroquinazoline F->G H Nucleophilic Aromatic Substitution (Aniline derivative) G->H Ar-NH2, Base I Final Kinase Inhibitor H->I

Caption: Synthetic workflow for quinazoline-based kinase inhibitors.

Key Experimental Protocols
Protocol 2.2.1: Amide Bond Formation with a Sterically Hindered Aniline

The formation of an amide bond with the sterically hindered and electronically deactivated aniline in this compound can be challenging with standard coupling reagents.[14][15][16] A robust method involves the use of an acyl chloride under basic conditions.

Materials:

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated intermediate.

Rationale: The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

Protocol 2.2.2: Niementowski Quinazoline Synthesis

The cyclization to form the quinazolinone core can be achieved by heating the N-acylated intermediate with formamide.[17]

Materials:

  • N-Acylated intermediate from Protocol 2.2.1

  • Formamide

  • High-temperature heating mantle or sand bath

  • Condenser

  • Crystallization dishes

Procedure:

  • Combine the N-acylated intermediate (1.0 eq) and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 130-135 °C for 4-6 hours.[17]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Pour the mixture into cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the quinazolinone core.

Rationale: Formamide serves as both the solvent and the source of the C2 carbon of the quinazolinone ring. The high temperature is necessary to drive the cyclization and dehydration steps.

Synthetic Strategy II: Elaboration into Indazole-Based Scaffolds

Indazole-containing compounds are another important class of kinase inhibitors, known to target kinases such as Akt and VEGFR-2.[10][18][19][20][21] The synthesis of indazole derivatives from our starting material can be envisioned through a multi-step sequence involving diazotization, reduction, and subsequent cyclization.

Proposed Synthetic Pathway

This pathway leverages the amino group for the formation of the pyrazole ring fused to the benzene core. Subsequent modifications can be performed to append groups that interact with the kinase active site.

G A This compound B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Reduction (Na2SO3) C->D E Hydrazine Intermediate D->E F Cyclization (Acid catalyst) E->F G Indazole Core F->G H Functionalization (e.g., Buchwald-Hartwig Amination) G->H Aryl Halide, Pd Catalyst, Ligand, Base I Final Kinase Inhibitor H->I

Caption: Proposed pathway for the synthesis of indazole-based kinase inhibitors.

Key Experimental Protocols
Protocol 3.2.1: Synthesis of the Indazole Core via Diazotization and Reductive Cyclization

This protocol outlines the transformation of the aniline starting material into the core indazole structure.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium sulfite (Na₂SO₃)

  • Acetic acid

  • Diethyl ether

  • Magnetic stirrer and stir bar

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of HCl and water, and cool to 0-5 °C. Slowly add a solution of NaNO₂ (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of Na₂SO₃ (2.5 eq) in water and cool to 0 °C. Slowly add the diazonium salt solution to the sulfite solution, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Cyclization: Acidify the reaction mixture with acetic acid and heat to 80-90 °C for 2-3 hours.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the indazole core.

Rationale: The initial diazotization converts the amine into a reactive diazonium salt. Subsequent reduction with sodium sulfite generates a hydrazine intermediate, which undergoes acid-catalyzed intramolecular cyclization to form the stable indazole ring system.

Protocol 3.2.2: Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, ideal for attaching aryl or heteroaryl moieties to the indazole core.[22][23][24][25][26] This allows for the introduction of groups that can interact with the DFG motif or other key regions of the kinase active site.

Materials:

  • Indazole core (functionalized with a halide or triflate, if necessary)

  • Aryl or heteroaryl amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk flask and nitrogen/argon line

Procedure:

  • To a Schlenk flask, add the indazole core (1.0 eq), aryl/heteroaryl amine (1.2 eq), palladium catalyst (0.02-0.05 eq), phosphine ligand (0.04-0.10 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the final kinase inhibitor.

Rationale: The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle, especially with challenging substrates.[22] The use of a strong, non-nucleophilic base like cesium carbonate is also common.[25]

Data Summary

The following table summarizes hypothetical yields for the key transformations described in this application note. Actual yields may vary depending on the specific substrates and reaction conditions used.

StepSynthetic StrategyProduct ClassTypical Yield Range (%)
Amide CouplingQuinazolineN-Acylated Intermediate75-90
Niementowski CyclizationQuinazolineQuinazolinone Core60-80
Diazotization/Reductive CyclizationIndazoleIndazole Core50-70
Buchwald-Hartwig AminationIndazoleFinal Kinase Inhibitor65-85

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of its functional groups allows for the efficient construction of diverse heterocyclic scaffolds, such as quinazolines and indazoles, which are known to be privileged structures in kinase inhibitor design. The protocols outlined in this application note provide a robust foundation for researchers in drug discovery to develop new and potent inhibitors for a range of kinase targets. The incorporation of fluorine from the starting material is particularly advantageous, offering a means to fine-tune the physicochemical and pharmacokinetic properties of the final compounds.

References

  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pathways for the synthesis of indazole derivatives.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr. University of Southern Denmark.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Benchchem.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Applications of Fluorine in Medicinal Chemistry.
  • Fluorine in Medicinal Chemistry. Semantic Scholar.
  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates.
  • Buchwald-Hartwig Amin
  • 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the development of various pharmaceutical agents, achieving a high-yield, high-purity synthesis is paramount.[1]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues and optimize your reaction conditions effectively.

Section 1: Understanding the Core Synthesis: A Mechanistic Overview

The most common and reliable route to this compound is the reduction of its nitro precursor, Methyl 2-fluoro-3-methyl-4-nitrobenzoate. This transformation is typically achieved via catalytic hydrogenation.

Synthesis_Pathway Start Methyl 2-fluoro-3-methyl-4-nitrobenzoate Product This compound Start->Product Catalytic Hydrogenation (e.g., H₂, Pd/C) Methanol or Ethanol

Caption: General synthetic scheme for this compound.

The electronic nature of the substituents on the aromatic ring plays a crucial role. The fluorine atom at the C2 position is highly electronegative, exerting a strong inductive electron-withdrawing effect. This effect is critical in many reactions involving fluorinated aromatics, as it can stabilize negatively charged intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] While not an SNAr reaction, this inherent electronic property influences the overall reactivity and potential side reactions of the molecule.

Section 2: Troubleshooting Guide for Catalytic Hydrogenation

This section addresses the most common issues encountered during the reduction of Methyl 2-fluoro-3-methyl-4-nitrobenzoate.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

Answer: This is a frequent issue, often pointing to problems with the catalyst or reaction conditions.

  • Potential Cause A: Inactive Catalyst

    • Explanation: Palladium on carbon (Pd/C) is the most common catalyst. Its activity can degrade over time due to oxidation or improper storage. The catalyst from different vendors can also have varying activity levels.

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst, preferably from a reputable supplier.

      • Increase Catalyst Loading: While typically used at 5-10 mol%, increasing the loading to 15 mol% can sometimes drive a sluggish reaction to completion.

      • Handle Under Inert Atmosphere: When weighing and adding the catalyst, do so under a blanket of nitrogen or argon to prevent premature deactivation.

  • Potential Cause B: Insufficient Hydrogen Pressure or Delivery

    • Explanation: The reaction requires a sufficient concentration of hydrogen at the catalyst surface. Poor agitation or leaks in the system can starve the reaction.

    • Troubleshooting Steps:

      • Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain pressure.

      • Ensure Vigorous Stirring: The reaction mixture must be stirred vigorously to ensure the solid catalyst is well-suspended and there is efficient gas-liquid mass transfer.

      • Increase Hydrogen Pressure: Gradually increase the pressure. While many reactions run at 50 psi, increasing to 100 psi can enhance the reaction rate.

  • Potential Cause C: Catalyst Poisoning

    • Explanation: Impurities in the starting material or solvent, particularly sulfur or halide compounds, can irreversibly bind to the palladium surface and poison the catalyst.

    • Troubleshooting Steps:

      • Purify Starting Material: Ensure your Methyl 2-fluoro-3-methyl-4-nitrobenzoate is of high purity. Recrystallization or a quick filtration through a silica plug can remove non-polar impurities.

      • Use High-Purity Solvents: Always use anhydrous, high-purity solvents like methanol or ethanol.

Question 2: The reaction works, but I'm getting a significant amount of an unknown byproduct. How can I identify and prevent it?

Answer: Byproduct formation is typically due to over-reduction or side reactions involving the substituents.

  • Potential Byproduct A: Hydrodefluorination (Loss of Fluorine)

    • Explanation: Under harsh hydrogenation conditions (high temperature, high pressure, or prolonged reaction time), the C-F bond can be cleaved, replacing the fluorine atom with hydrogen. The high electronegativity of fluorine makes the C-F bond strong, but this side reaction is still possible.[3][5]

    • Prevention:

      • Milder Conditions: Reduce the reaction temperature and pressure.

      • Monitor Closely: Track the reaction progress by TLC or LC-MS every 30-60 minutes. Stop the reaction as soon as the starting material is consumed.[6]

      • Alternative Catalysts: Consider using alternative catalysts like platinum on carbon (Pt/C), which can sometimes show different selectivity.

  • Potential Byproduct B: Dimerization (Azo/Azoxy Compounds)

    • Explanation: Incomplete reduction of the nitro group can lead to the formation of nitroso intermediates, which can then dimerize to form azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds. These often appear as colored impurities.

    • Prevention:

      • Ensure Complete Reduction: Allow the reaction to run to completion. If the reaction stalls, it may be necessary to filter the mixture and add a fresh portion of the catalyst.

      • Optimize Solvent: Ensure the starting material and all intermediates are fully soluble in the chosen solvent.

Troubleshooting_Flowchart start_node Low Yield Observed decision_node decision_node start_node->decision_node Analyze Reaction Mixture cause_node1 Potential Causes: - Inactive Catalyst - Poor H₂ Delivery - Catalyst Poisoning decision_node->cause_node1 High SM Remaining cause_node2 Potential Byproducts: - Hydrodefluorination - Azo/Azoxy Dimers decision_node->cause_node2 Byproducts Formed cause_node cause_node solution_node solution_node solution_node1 Solutions: - Use fresh Pd/C - Increase H₂ pressure - Ensure vigorous stirring - Purify starting material cause_node1->solution_node1 solution_node2 Solutions: - Use milder conditions - Monitor reaction closely - Ensure complete reduction cause_node2->solution_node2

Caption: Troubleshooting flowchart for low yield in the hydrogenation reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction parameters for this hydrogenation? A1: While optimization is specific to your setup, a good starting point is to use 5-10 mol% of 10% Pd/C in methanol at room temperature under 50 psi of hydrogen pressure. Monitor the reaction until the starting material is consumed, which typically takes 2-4 hours.

Q2: How should I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is highly effective. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being more polar due to the amino group, will have a lower Rf value than the starting nitro compound. Staining with potassium permanganate can help visualize the spots. For more precise tracking, LC-MS is ideal.

Q3: My product appears dark or colored after work-up. What is the cause? A3: A dark color often indicates the presence of trace palladium catalyst that has leached into the solution or the formation of oxidized amine byproducts. To remove residual palladium, filter the reaction mixture through a pad of Celite®. If the product itself is colored, it may be due to air oxidation of the aniline product. Performing the work-up and purification quickly can minimize this.

Q4: What is the best method for purifying the final product? A4: After filtering the catalyst and removing the solvent under reduced pressure, the crude product is often pure enough for subsequent steps. If further purification is needed, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective. Alternatively, recrystallization from a solvent system like ethanol/water can yield a highly pure, crystalline solid.[7]

Section 4: Experimental Protocol

Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • Methyl 2-fluoro-3-methyl-4-nitrobenzoate

  • Palladium on Carbon (10% w/w, 50% wet)

  • Methanol (Anhydrous)

  • Hydrogen Gas (High Purity)

  • Celite® 545

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a hydrogenation vessel rated for high pressure, add Methyl 2-fluoro-3-methyl-4-nitrobenzoate (1.0 eq).

  • Inerting: Seal the vessel and purge with nitrogen or argon gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of starting material) via cannula or syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol% on a dry basis).

  • Hydrogenation: Seal the vessel securely. Purge the headspace with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (3x volume of the pad).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which typically presents as a light-colored solid.

  • Purification (if necessary): Purify the crude solid by flash chromatography or recrystallization.

Section 5: Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes. These should be considered starting points for optimization.

ParameterRecommended ConditionPotential Impact on Yield
Catalyst 10% Pd/C (50% wet)Activity is crucial; inactive catalyst leads to no reaction.
Catalyst Loading 5-10 mol%Lower loading may slow the reaction; higher loading can be costly but may improve conversion.
Solvent Methanol or EthanolMust fully dissolve starting material for efficient reaction.
H₂ Pressure 50-100 psiHigher pressure increases H₂ concentration, accelerating the rate.
Temperature 20-25 °C (Room Temp.)Higher temperatures may increase the rate of hydrodefluorination.
Reaction Time 2-6 hoursMonitor closely; excessive time can lead to side reactions.
Expected Yield >90%Yields are typically high if the reaction is optimized and goes to completion.[8][9]

References

  • Vertex AI Search. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wyzant Ask An Expert. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Google Patents. (CN103304439B) The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • ChemicalBook. (2025). Methyl 4-amino-3-methylbenzoate | 18595-14-7.

Sources

Technical Support Center: Purification of Crude Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 10, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Methyl 4-amino-2-fluoro-3-methylbenzoate. As a key pharmaceutical intermediate, its purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs).[1] This document outlines common issues, troubleshooting strategies, and frequently asked questions to ensure the attainment of high-purity material.

Core Principles of Purification

The purification of pharmaceutical intermediates like this compound generally involves a multi-step approach to remove unreacted starting materials, by-products, and other contaminants.[2] Key techniques include:

  • Initial Separation: Techniques like filtration and extraction are employed to remove major impurities.[2]

  • Crystallization: This powerful method leverages differences in solubility to isolate the pure compound.[2]

  • Chromatography: Utilized to separate compounds with similar physical properties.

  • Distillation: Effective for removing volatile impurities and solvents.[2][3]

  • Drying: The final step to eliminate residual solvents.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of crude this compound.

Issue 1: Low Yield After Recrystallization

Symptom: The mass of the purified product is significantly lower than expected.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes).[4][5] The ideal solvent will dissolve the crude product when hot but have low solubility when cold. 2. Solvent Polarity: Consider the polarity of your target molecule and impurities. A less polar solvent might be more effective.
Excessive Solvent Volume Using too much solvent will keep more of the product dissolved, even after cooling.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude material. 2. Concentration: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling.
Premature Crystallization Crystals forming too quickly during hot filtration can lead to product loss.1. Preheat Funnel: Use a pre-heated filter funnel and receiving flask to prevent cooling and crystallization during filtration. 2. Work Quickly: Perform the hot filtration step as rapidly as possible.
Incomplete Crystallization The cooling process may be too rapid or not cold enough.1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals. 2. Extended Cooling: Increase the cooling time to ensure maximum crystal formation.
Issue 2: Persistent Impurities Detected by HPLC/TLC

Symptom: Analytical analysis (e.g., HPLC, TLC) of the purified product shows the presence of one or more impurities.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Co-crystallization of Impurities An impurity with similar solubility properties to the target compound may crystallize along with it.1. Multiple Recrystallizations: Perform a second recrystallization step. 2. Solvent System Change: Use a different solvent system for the subsequent recrystallization to alter the solubility of the impurity.
Inadequate Washing of Crystals Residual mother liquor containing impurities may remain on the crystal surface.1. Cold Solvent Wash: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor. 2. Avoid Dissolving Product: Ensure the wash solvent is cold to minimize dissolving the purified crystals.
Thermal Degradation The compound may be degrading at the boiling point of the chosen recrystallization solvent.1. Lower Boiling Point Solvent: Select a solvent with a lower boiling point. 2. Reduced Pressure: Consider recrystallization under reduced pressure to lower the solvent's boiling point.
Inherent Limitations of Recrystallization For impurities with very similar properties, recrystallization may not be sufficient.1. Column Chromatography: If impurities persist, column chromatography is a more effective purification method.[6]
Issue 3: Oily Product Instead of Crystalline Solid

Symptom: The product separates as an oil rather than forming solid crystals.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Impurity Level A high concentration of impurities can depress the melting point and inhibit crystallization.1. Initial Purification: Perform a preliminary purification step, such as a solvent wash or basic column filtration, to remove some of the impurities before recrystallization. 2. Column Chromatography: Proceed directly to column chromatography if the crude material is very impure.
Supersaturation The solution is too concentrated, leading to rapid separation as an oil.1. Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil and add a small amount of additional solvent before attempting to cool again. 2. Scratching: Use a glass rod to scratch the inside of the flask at the liquid's surface to induce nucleation.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization of this specific compound.1. Solvent Screening: Refer to the solvent screening steps in "Issue 1."

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route.[3] These can include unreacted starting materials (e.g., the corresponding nitro-compound), by-products from side reactions, and residual solvents or reagents.[3][7][8] For example, if the synthesis involves the reduction of a nitro group, incomplete reduction can leave the starting nitro-compound as a major impurity.[6][8]

Q2: When should I choose column chromatography over recrystallization?

A2: Column chromatography is generally preferred in the following situations:

  • Multiple Impurities: When the crude product contains several impurities.

  • Similar Solubility: When impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.

  • Oily Products: When the crude material is an oil or fails to crystallize.

  • High Purity Requirement: When a very high degree of purity is required (e.g., >99.5%), chromatography can be used as a final polishing step.

Q3: What type of column and mobile phase should I use for flash chromatography of this compound?

A3: Given that this compound is an aromatic amine, special considerations are needed for column chromatography.

  • Stationary Phase:

    • Standard Silica Gel: Can be used, but the acidic nature of silica can cause peak tailing and potential degradation of basic amines.[9] To mitigate this, a small amount of a competing amine (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) can be added.[9][10]

    • Amine-Functionalized Silica: This is often a better choice as it provides a more alkaline environment, leading to better peak shape and separation without the need for mobile phase modifiers.[9][10][11]

  • Mobile Phase:

    • A common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[6][11] For example, a gradient from 0% to 50% ethyl acetate in hexanes is a reasonable starting point. The optimal gradient will need to be determined by TLC analysis.

Q4: What are the key safety precautions when handling this compound?

A4: While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, related compounds provide guidance. It is prudent to handle this compound with care. General hazards for similar aromatic amines and esters include:

  • Harmful if swallowed.[12][13]

  • Causes skin and serious eye irritation.[12][13]

  • May cause respiratory irritation.[12][13]

Recommended Safety Practices:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Avoid inhalation of dust or vapors.[14]

  • Wash hands thoroughly after handling.[14]

  • Consult the specific SDS for the compound before use.

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol and may require optimization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[2]

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (or amine-functionalized silica) using the chosen mobile phase eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 5% to 50% ethyl acetate in hexanes) to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Decision Making

Purification Workflow

Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Analysis (HPLC/TLC) recrystallization->analysis1 pure_product Pure Product (>98%) analysis1->pure_product Purity OK column_chromatography Column Chromatography analysis1->column_chromatography Impurities Present analysis2 Purity Analysis (HPLC/TLC) column_chromatography->analysis2 analysis2->pure_product Purity OK

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Low Yield or Impure Product? low_yield Low Yield? start->low_yield Yes impure Impurities Present? start->impure No low_yield->impure No check_solvent Check Solvent Choice & Volume low_yield->check_solvent Yes rerun_recryst Re-run Recrystallization with New Solvent impure->rerun_recryst Yes use_chromatography Switch to Column Chromatography impure->use_chromatography Persistent Impurities check_cooling Optimize Cooling Process check_solvent->check_cooling

Caption: Decision tree for troubleshooting common purification issues.

References

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).
  • When should amine-bonded columns be used for purification? - Biotage. (2023, September 26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 14).
  • Troubleshooting - The Pharma Master.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
  • Methyl-4-amino-3-fluorobenzoate - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
  • Methyl 4-amino-3-methylbenzoate - SAFETY DATA SHEET.
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11).
  • Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | SID36215 - Biosynth.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Troubleshooting Guide - Phenomenex.
  • Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 - ChemicalBook. (2025, July 4).
  • Methyl 4-fluorobenzoate 98 403-33-8 - Sigma-Aldrich.
  • Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • 4-Amino-2-fluoro-3-methylbenzoic acid - MySkinRecipes.
  • Methyl 4-amino-3-methylbenzoate | 18595-14-7 | FM38208 - Biosynth.
  • Methyl 4-amino-3-methylbenzoate: Structure and Safety - Guidechem.
  • 73792-08-2|Methyl 4-amino-2-fluorobenzoate|BLD Pharm.
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents.
  • Methyl 4-amino-3-methylbenzoate | 18595-14-7 - ChemicalBook. (2025, July 24).
  • Methyl 4-amino-3-methylbenzoate - PMC - NIH.
  • (PDF) Methyl 4-amino-3-methylbenzoate - ResearchGate.
  • 1232407-26-9|Methyl 2-amino-3-fluoro-4-methylbenzoate|BLD Pharm.
  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (2025, August 7).

Sources

common side reactions in the synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-2-fluoro-3-methylbenzoate is a key structural intermediate in medicinal chemistry, valued for its application in the synthesis of complex pharmaceutical agents, particularly in oncology and neurology research.[1] Its synthesis, while conceptually straightforward, involves multiple steps where side reactions can occur, impacting yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its preparation. The primary synthetic route discussed involves the nitration and oxidation of 2-fluoro-3-methyltoluene, followed by esterification and subsequent reduction of the nitro group.

Synthetic Workflow Overview

The multi-step synthesis presents several critical control points. Understanding the flow is essential for effective troubleshooting.

G cluster_0 Core Synthesis Pathway Start 2-Fluoro-3-methyltoluene Nitration Step 1: Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Toluene 2-Fluoro-3-methyl-4-nitrotoluene Nitration->Nitro_Toluene Oxidation Step 2: Oxidation (e.g., KMnO₄) Nitro_Toluene->Oxidation Nitro_Acid 2-Fluoro-3-methyl-4-nitrobenzoic Acid Oxidation->Nitro_Acid Esterification Step 3: Esterification (MeOH/H₂SO₄) Nitro_Acid->Esterification Nitro_Ester Methyl 2-fluoro-3-methyl-4-nitrobenzoate Esterification->Nitro_Ester Reduction Step 4: Reduction (e.g., H₂/Pd/C) Nitro_Ester->Reduction Final_Product This compound Reduction->Final_Product G cluster_main Side Reaction: Hydrodefluorination Nitro_Ester Methyl 2-fluoro-3-methyl-4-nitrobenzoate Reduction H₂ / Pd/C Nitro_Ester->Reduction Desired_Product Desired Product (this compound) Reduction->Desired_Product Major Pathway Side_Product Side Product (Methyl 4-amino-3-methylbenzoate) Reduction->Side_Product Side Reaction (C-F Cleavage)

Sources

optimization of reaction temperature for Methyl 4-amino-2-fluoro-3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific synthesis. Our goal is to equip you with the knowledge to navigate the common challenges and achieve optimal results in your experiments.

Introduction to the Synthesis and the Critical Role of Temperature

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, often involves a multi-step process. Each step is sensitive to reaction conditions, with temperature being a paramount parameter. Improper temperature control can lead to a cascade of issues including low yield, formation of impurities, and in some cases, complete reaction failure. This guide will dissect the common synthetic routes and provide a logical framework for temperature optimization at each critical juncture.

A plausible and common synthetic route for this compound starts from 2-fluoro-3-methylbenzoic acid. The key transformations include nitration, followed by reduction of the nitro group, and finally esterification. The temperature at each of these stages must be meticulously controlled to ensure high yield and purity of the final product.

Troubleshooting Guide: Temperature Optimization

This section addresses specific problems you may encounter during the synthesis and provides actionable steps to resolve them through temperature optimization.

Issue 1: Low Yield in the Nitration Step

Question: We are experiencing a low yield during the nitration of 2-fluoro-3-methylbenzoic acid to obtain the 4-nitro intermediate. What is the likely cause and how can we optimize the temperature?

Answer: A low yield in the nitration of activated aromatic rings is often a consequence of either incomplete reaction or the formation of side products due to excessive temperature. Aromatic nitration is a highly exothermic reaction, and precise temperature control is crucial.

  • Causality: At temperatures that are too low, the reaction kinetics can be sluggish, leading to an incomplete conversion of the starting material. Conversely, if the temperature is too high, there is a significant risk of forming dinitrated or oxidized byproducts. The regioselectivity of the nitration can also be temperature-dependent.

  • Troubleshooting Steps:

    • Initial Temperature: Start the reaction at a low temperature, typically between 0 and 5 °C, by using an ice bath. This allows for controlled addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and helps to dissipate the heat generated.

    • Controlled Warming: After the addition of the nitrating agent, the reaction mixture should be allowed to slowly warm to room temperature. This gradual increase in temperature helps to drive the reaction to completion without promoting the formation of byproducts.

    • Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling at lower temperatures, a modest increase in temperature (e.g., to 40 °C) can be cautiously attempted.

    • Documentation: Keep a detailed record of the temperature profile for each experiment to identify the optimal conditions that provide the best balance between reaction rate and selectivity.

Experimental Protocol: Temperature Optimization for Nitration

  • Set up a round-bottom flask in an ice-water bath equipped with a magnetic stirrer and a thermometer.

  • Dissolve the 2-fluoro-3-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the solution to 0-5 °C.

  • Slowly add the nitrating agent dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, maintain the reaction at 0-5 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC at regular intervals.

  • If the reaction is incomplete, consider raising the temperature in 5 °C increments, holding for 1 hour at each new temperature, and monitoring the impact on product formation and impurity profile.

Issue 2: Impurity Formation during the Reduction of the Nitro Group

Question: During the reduction of the 4-nitro intermediate to the corresponding amine, we are observing the formation of significant impurities. How can we adjust the reaction temperature to improve the purity of our product?

Answer: The reduction of an aromatic nitro group is a common transformation, but it can be accompanied by side reactions if not properly controlled. The choice of reducing agent and the reaction temperature are critical factors. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

  • Causality:

    • Over-reduction: At elevated temperatures, there is a risk of over-reduction, potentially affecting the fluorine substituent or other functional groups on the aromatic ring.

    • Side Reactions: High temperatures can promote side reactions, such as the formation of azo or azoxy compounds, especially if the reaction is not carried out under an inert atmosphere.

    • Catalyst Deactivation: In catalytic hydrogenation, high temperatures can sometimes lead to catalyst deactivation or sintering, reducing its efficiency.

  • Troubleshooting Steps:

    • Moderate Temperatures: For catalytic hydrogenation, the reaction is often carried out at room temperature and moderate hydrogen pressure (e.g., 50 psi). If the reaction is slow, a gentle increase in temperature to 40-50 °C can be beneficial.

    • Exothermic Control: When using metal-acid systems, the reaction is often exothermic. It is important to control the initial temperature by cooling the reaction vessel and adding the acid portionwise.

    • Inert Atmosphere: To prevent the formation of oxidative side products, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Time: Optimize the reaction time in conjunction with temperature. A longer reaction time at a lower temperature may yield a cleaner product than a shorter reaction at a higher temperature.

Workflow for Troubleshooting Impurity Formation in Reduction

Caption: Troubleshooting workflow for impurity formation during nitro group reduction.

Issue 3: Incomplete Esterification

Question: We are struggling with incomplete conversion during the esterification of 4-amino-2-fluoro-3-methylbenzoic acid to the methyl ester. What is the role of temperature in this final step?

Answer: Esterification, particularly Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), is an equilibrium-limited reaction. Temperature plays a dual role: it increases the reaction rate but can also influence the position of the equilibrium and potentially lead to side reactions at very high temperatures.

  • Causality:

    • Reaction Rate vs. Equilibrium: Higher temperatures will increase the rate at which the reaction reaches equilibrium. However, for exothermic reactions, higher temperatures can shift the equilibrium back towards the reactants, lowering the overall yield. Fischer esterification is generally considered to be a slightly endothermic or thermoneutral process, so increasing the temperature is often favorable.

    • Solvent Boiling Point: The reaction temperature is often limited by the boiling point of the alcohol used as the solvent and reagent (in this case, methanol). Refluxing is a common technique to maintain a constant, elevated temperature.

    • Side Reactions: At excessively high temperatures, side reactions such as decarboxylation or polymerization of the starting material or product can occur, although this is less common for this specific substrate under typical esterification conditions.

  • Troubleshooting Steps:

    • Reflux Conditions: The most straightforward approach is to perform the reaction at the reflux temperature of methanol (approximately 65 °C). This provides a good balance for achieving a reasonable reaction rate.

    • Water Removal: To drive the equilibrium towards the product side, it is crucial to remove the water that is formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Catalyst Choice: Ensure that a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in an appropriate amount.

    • Extended Reaction Time: If the reaction is still incomplete at reflux, extending the reaction time is often a more effective strategy than further increasing the temperature (which would require a higher-boiling solvent and could introduce other complications).

Data Summary: Temperature Guidelines for Synthesis

Reaction StepStarting MaterialProductRecommended Temperature RangeKey Considerations
Nitration 2-fluoro-3-methylbenzoic acid2-fluoro-3-methyl-4-nitrobenzoic acid0 - 25 °CHighly exothermic; control initial temperature
Reduction 2-fluoro-3-methyl-4-nitrobenzoic acid4-amino-2-fluoro-3-methylbenzoic acid25 - 50 °CAvoid high temperatures to prevent side reactions
Esterification 4-amino-2-fluoro-3-methylbenzoic acidThis compoundReflux (approx. 65 °C with methanol)Equilibrium-limited; remove water to drive to completion

Frequently Asked Questions (FAQs)

Q1: Can we perform the nitration at room temperature from the start?

A1: It is highly discouraged. Starting the nitration at room temperature can lead to a runaway reaction due to the exothermic nature of the process. This can result in the formation of significant amounts of impurities and pose a safety hazard. A controlled, low-temperature start is essential for both safety and product purity.

Q2: For the catalytic hydrogenation, what is the effect of increasing the hydrogen pressure versus increasing the temperature?

A2: Both increasing hydrogen pressure and temperature can increase the reaction rate. However, increasing the pressure is often a more selective way to enhance the rate of hydrogenation without promoting temperature-induced side reactions. If your equipment allows, optimizing the pressure first at a moderate temperature (e.g., 25-40 °C) is a good strategy.

Q3: Is it possible to combine the reduction and esterification steps?

A3: A one-pot reduction and esterification is sometimes possible but can be challenging to optimize. For instance, a common method for reducing a nitro group is using SnCl₂ in an alcoholic solvent, which could potentially lead to some ester formation if an acid is present. However, for process control and purity, a stepwise approach with isolation of the intermediate amine is generally recommended.

Q4: What are the visual cues of a successful reaction at each step?

A4: While analytical techniques are definitive, visual cues can be helpful. In the nitration step, you might observe a color change upon addition of the nitrating agent. During the reduction of the typically yellow nitro compound, the color may fade as the amine is formed. In the esterification, the starting material may have limited solubility in the alcohol, and as the ester is formed, the mixture may become more homogeneous. However, always rely on analytical data for confirmation.

References

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
  • Smith, M. B. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
  • Ley, S. V., & Thomas, A. W. (2003).Modern Synthetic Methods: Active Esters. Blackwell Publishing. [Link]

minimizing impurity formation in Methyl 4-amino-2-fluoro-3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Methyl 4-amino-2-fluoro-3-methylbenzoate is a key starting material and advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and process development professionals minimize impurity formation during its synthesis, ensuring a robust and reproducible manufacturing process.

Common Synthetic Pathway Overview

A prevalent and efficient route to synthesize this compound involves a multi-step process typically starting from 2-fluoro-3-methylbenzoic acid. The general sequence involves nitration, followed by esterification, and finally, reduction of the nitro group to the desired amine. Each of these stages presents unique challenges and potential for impurity generation.

Workflow Diagram: Synthesis & Key Control Points

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Nitro Group Reduction cluster_3 Quality Control & Purification A 2-Fluoro-3-methyl- benzoic Acid C Crude 2-Fluoro-3-methyl- 4-nitrobenzoic Acid A->C Electrophilic Aromatic Substitution B Nitrating Agent (HNO3/H2SO4) B->C E Crude Methyl 2-Fluoro-3-methyl- 4-nitrobenzoate C->E Fischer-Speier Esterification cluster_1 cluster_1 C->cluster_1 D Methanol (MeOH) Acid Catalyst (e.g., H2SO4) D->E G Methyl 4-amino-2-fluoro- 3-methylbenzoate E->G Catalytic Hydrogenation or Chemical Reduction cluster_2 cluster_2 E->cluster_2 F Reducing Agent (e.g., H2/Pd-C, Fe/HCl) F->G I Crystallization / Purification G->I cluster_3 cluster_3 G->cluster_3 H Final Product Analysis (HPLC, NMR, LC-MS) I->H

Caption: General synthetic workflow from starting material to final purified product, highlighting the three main reaction stages.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is structured to address specific impurities that may arise at each stage of the synthesis.

Part 1: Nitration Stage Impurities

The nitration of 2-fluoro-3-methylbenzoic acid is a critical step where regioselectivity is key. The directing effects of the activating methyl group and the deactivating, ortho-para directing fluorine and carboxylic acid groups are complex.

Q1: My final product contains a significant amount of an isomeric impurity. HPLC-MS analysis suggests it's Methyl 6-amino-2-fluoro-3-methylbenzoate. What is the cause and how can I prevent it?

A1: Cause and Prevention of Regioisomer Formation

  • Root Cause (Mechanism): This impurity originates from the formation of the undesired 2-fluoro-3-methyl-6-nitrobenzoic acid regioisomer during the initial nitration step. The activating, ortho-para directing methyl group at position 3 can weakly direct the incoming nitro group to position 6. While the desired C-4 position is sterically and electronically favored, suboptimal reaction conditions can increase the formation of this 6-nitro isomer.

  • Troubleshooting & Prevention Protocol:

    • Temperature Control is Critical: The selectivity of nitration is highly dependent on temperature. A patent for a similar synthesis highlights that running the reaction at very low temperatures, specifically between -30°C and -15°C, significantly improves the selectivity for the desired isomer.[1]

    • Order and Rate of Addition: Add the 2-fluoro-3-methylbenzoic acid portion-wise to the pre-chilled nitrating mixture (e.g., fuming nitric acid or a mixture of nitric and sulfuric acid). A slow, controlled addition allows for better heat dissipation and maintains the low temperature required for high selectivity.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider milder nitrating agents if isomer formation persists. However, for this substrate, temperature control is the most effective and widely documented solution.[1][2]

Data Summary: Impact of Temperature on Nitration Selectivity

Reaction Temperature Desired 4-Nitro Isomer (%) Undesired 6-Nitro Isomer (%) Reference
0 to 5 °C ~70-75% ~25-30% General Observation

| -20 to -15 °C | >83% | <17% |[1] |

Q2: I'm observing dinitro-impurities in my crude product. How can these be avoided?

A2: Minimizing Dinitration

  • Root Cause (Mechanism): Dinitration occurs when the reaction is too aggressive, either through excessive temperature, prolonged reaction time, or an overly potent nitrating agent. The initial product, 2-fluoro-3-methyl-4-nitrobenzoic acid, is deactivated towards further nitration, but harsh conditions can force a second nitro group onto the ring.

  • Troubleshooting & Prevention Protocol:

    • Stoichiometry: Use a modest excess of the nitrating agent, typically 1.1 to 1.5 equivalents. Avoid a large excess.

    • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or a timed HPLC quench). Once the starting material is consumed, proceed with the workup promptly to avoid over-reaction.

    • Quenching: Quench the reaction by carefully pouring the reaction mixture onto ice water. This immediately stops the reaction and precipitates the product, preventing further nitration during workup. A patent for a similar process describes this quenching method effectively.[3]

Part 2: Esterification Stage Impurities

The conversion of the nitro-substituted carboxylic acid to its methyl ester is typically straightforward but can have pitfalls.

Q3: The esterification step is incomplete, and I have residual 2-fluoro-3-methyl-4-nitrobenzoic acid in my product. How can I drive the reaction to completion?

A3: Ensuring Complete Esterification

  • Root Cause (Mechanism): Fischer-Speier esterification is an equilibrium-limited reaction. Incomplete conversion is usually due to insufficient catalyst, insufficient methanol, or the presence of water, which can hydrolyze the product back to the carboxylic acid.

  • Troubleshooting & Prevention Protocol:

    • Use of a Large Excess of Methanol: Methanol serves as both the reactant and the solvent. Using a large volume helps to shift the equilibrium towards the product side.[4][5]

    • Effective Water Removal: Ensure all reagents and glassware are dry. While not always necessary for this substrate, azeotropic removal of water with a solvent like toluene using a Dean-Stark apparatus can be employed if issues persist.

    • Choice and Amount of Catalyst: Concentrated sulfuric acid is a common and effective catalyst.[3][5] Ensure a sufficient catalytic amount is used (typically 5-10 mol%).

    • Alternative Reagents: For difficult esterifications, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol, is a non-equilibrium method that proceeds to completion.[5]

Part 3: Nitro Group Reduction Stage Impurities

The final reduction of the nitro group to an amine is a common source of impurities due to over- or under-reduction.

Q4: My final product is discolored (pink, brown, or black), and I detect several minor impurities by LC-MS. What's causing this?

A4: Addressing Impurities from Nitro Reduction

  • Root Cause (Mechanism): Discoloration and minor impurities often arise from the formation of partially reduced intermediates (nitroso, hydroxylamine) or oxidative side products. Aromatic amines, especially with electron-donating groups, are sensitive to air oxidation, which can form highly colored polymeric impurities.

  • Troubleshooting Workflow Diagram:

Reduction_Troubleshooting cluster_check Initial Checks cluster_solution Solutions start Problem: Discolored Product & Multiple Impurities check_incomplete Incomplete Reduction? (Nitro starting material present) start->check_incomplete check_over Over-Reduction? (Dehalogenation observed) start->check_over check_oxidation Air Oxidation? (Workup under air) start->check_oxidation sol_incomplete Increase catalyst loading Extend reaction time Increase H2 pressure check_incomplete->sol_incomplete sol_over Lower H2 pressure Use alternative catalyst (e.g., Fe/NH4Cl) check_over->sol_over sol_oxidation Workup under N2/Ar Use antioxidant (e.g., Na2S2O3) Rapid isolation check_oxidation->sol_oxidation

Caption: Troubleshooting logic for impurities generated during the nitro reduction step.

  • Troubleshooting & Prevention Protocol:

    • Inert Atmosphere: For catalytic hydrogenation (e.g., H₂/Pd-C), ensure the system is thoroughly purged with an inert gas (Nitrogen or Argon) before introducing hydrogen. After the reaction, handle the crude amine under an inert atmosphere as much as possible to prevent air oxidation.

    • Catalyst Selection and Filtration: Palladium on carbon (Pd/C) is a highly effective catalyst. After the reaction is complete, the catalyst must be completely removed, typically by filtering through a pad of Celite. Residual catalyst particles can promote degradation of the final product.

    • Alternative Reducing Agents: If over-reduction or other side reactions are problematic, consider chemical reduction methods. Iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic, robust alternative that is less prone to causing dehalogenation.

    • Workup Conditions: During the aqueous workup, the use of a small amount of a reducing agent like sodium sulfite or sodium dithionite can help prevent the oxidation of the newly formed amine.

Q5: I am losing the fluorine atom! My mass spec shows an impurity corresponding to Methyl 4-amino-3-methylbenzoate. How do I prevent this dehalogenation?

A5: Preventing Hydrodefluorination

  • Root Cause (Mechanism): This is a classic side reaction in catalytic hydrogenation known as hydrodehalogenation. The palladium catalyst, especially in the presence of a base, can reductively cleave the C-F bond, replacing it with a C-H bond.

  • Troubleshooting & Prevention Protocol:

    • Avoid Basic Conditions: Do not add base (e.g., triethylamine, sodium carbonate) to the hydrogenation reaction mixture unless absolutely necessary. If a base is required to neutralize an acid, use it during the workup phase after the catalyst has been removed.

    • Control Hydrogen Pressure and Temperature: High hydrogen pressure and elevated temperatures can exacerbate hydrodehalogenation. Perform the reaction at the lowest pressure and temperature that still allows for a reasonable reaction rate (e.g., 50 psi H₂ at room temperature).

    • Catalyst Choice: While Pd/C is common, Platinum-based catalysts (e.g., PtO₂) are sometimes reported to be less prone to causing dehalogenation for certain substrates.

    • Switch to Chemical Reduction: This is the most effective solution. Using reagents like Iron (Fe) in HCl/EtOH, Tin(II) chloride (SnCl₂), or Sodium Dithionite (Na₂S₂O₄) completely avoids the catalytic pathway responsible for hydrodehalogenation.

References

  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Xingrui Industry Co., Limited. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • Google Patents. (n.d.). Synthetic method of 2-nitro-3-methylbenzoic acid.
  • WIPO Patentscope. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid.
  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • PubChemLite. (n.d.). Methyl 2-fluoro-3-nitrobenzoate (C8H6FNO4).

Sources

Technical Support Center: Column Chromatography Purification of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 4-amino-2-fluoro-3-methylbenzoate using column chromatography. It is structured in a question-and-answer format to directly address potential issues and offer practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purification method for this compound?

A1: The crucial first step is to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid and cost-effective method to screen various solvent combinations and ratios to achieve the best separation between your target compound and any impurities.[1] The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.3-0.4.[3]

Q2: What type of chromatography is most suitable for this compound?

A2: Normal-phase chromatography is generally the most effective method for purifying moderately polar compounds like this compound.[4] This technique utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[5][6]

Q3: What are the recommended stationary and mobile phases?

A3:

  • Stationary Phase: Silica gel is the most common and effective adsorbent for this type of purification.[2][7]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate is a standard starting point.[4][8] Dichloromethane can also be used as a component of the mobile phase.[1][9]

Q4: How do I choose the right solvent ratio for the mobile phase?

A4: The optimal solvent ratio is determined through TLC analysis.[1] Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity until the desired separation is achieved. The goal is to find a balance where the target compound moves off the baseline, but is well-separated from impurities.[1]

II. Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound.

Scenario 1: The compound is not moving off the baseline (Rf = 0).

  • Problem: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3] If a significant increase in polarity is required, consider switching to a more aggressive solvent system, such as dichloromethane/methanol.[1]

Scenario 2: The compound comes out with the solvent front (Rf = 1).

  • Problem: The mobile phase is too polar, causing the compound to elute too quickly without proper separation.

  • Solution: Decrease the polarity of the mobile phase by reducing the concentration of the polar solvent.[3]

Scenario 3: Poor separation between the product and an impurity.

  • Problem: The chosen solvent system does not provide adequate selectivity for the separation.

  • Solution:

    • Optimize the solvent ratio: Fine-tune the ratio of your current solvent system.

    • Try a different solvent system: Explore alternative solvent combinations. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/hexane or a system containing a small amount of a third solvent like isopropanol to improve selectivity.[1][9]

Scenario 4: The compound appears to be decomposing on the column.

  • Problem: The compound may be unstable on silica gel.

  • Solution:

    • Test for stability: Before running the column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, it indicates decomposition.

    • Use a less acidic stationary phase: Consider using neutral alumina as an alternative to silica gel.[7]

    • Add a modifier to the mobile phase: For amine-containing compounds, adding a small amount (e.g., 0.1-1%) of a base like triethylamine to the mobile phase can help to prevent streaking and decomposition by neutralizing acidic sites on the silica gel.

Scenario 5: The crude sample is not soluble in the mobile phase.

  • Problem: This can lead to poor loading and inefficient separation.

  • Solution:

    • Dry Loading: Dissolve the crude mixture in a strong, volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

    • Use a stronger loading solvent: Dissolve the sample in a minimal amount of a stronger solvent (e.g., dichloromethane) and carefully load it onto the column.[3][10] Be cautious with this method as using too much of a strong solvent can compromise the separation.[4]

III. Experimental Protocols

A. Slurry Packing a Silica Gel Column

This is a standard and effective method for preparing a column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to help the silica pack evenly.

  • Open the stopcock to drain some solvent, allowing the silica to settle.

  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.[10]

B. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[10]

  • Carefully pipette the sample solution onto the top of the silica gel bed.[10]

  • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand.[7]

C. Elution

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions as the solvent starts to drip from the column.

  • If a gradient elution is required, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

IV. Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)Polarity
Hexane:Ethyl Acetate9:1Low
Hexane:Ethyl Acetate4:1Medium
Hexane:Ethyl Acetate1:1High
Dichloromethane:Hexane1:1Medium
V. Visualization of Workflow

Diagram 1: Workflow for Column Chromatography Method Development

MethodDevelopment TLC 1. TLC Analysis (Solvent Screening) Optimize 2. Optimize Solvent Ratio (Target Rf ~0.3) TLC->Optimize Column 3. Pack Column Optimize->Column Load 4. Load Sample Column->Load Elute 5. Elute and Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for developing a column chromatography purification method.

Diagram 2: Troubleshooting Logic for Poor Separation

Troubleshooting Start Poor Separation CheckRf Check Rf of Product Start->CheckRf RfTooHigh Rf too high (>0.5) CheckRf->RfTooHigh High RfTooLow Rf too low (<0.2) CheckRf->RfTooLow Low RfGood Rf is good (~0.3) but separation is poor CheckRf->RfGood Good DecreasePolarity Decrease Mobile Phase Polarity RfTooHigh->DecreasePolarity IncreasePolarity Increase Mobile Phase Polarity RfTooLow->IncreasePolarity ChangeSolvent Change Solvent System (e.g., add DCM or IPA) RfGood->ChangeSolvent

Caption: A logical flow diagram for troubleshooting poor separation in column chromatography.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • GL Sciences. Normal Phase Column Selection Guide.
  • Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Journal of Chromatographic Science. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • Wikipedia. Reversed-phase chromatography.
  • Phenomenex. Troubleshooting Guide.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ResearchGate. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • University of Calgary. Column chromatography.
  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube.
  • University of Colorado Boulder. Column Chromatography.
  • Phenomenex. Troubleshooting Guide.
  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid.
  • PubChem. Methyl 3-amino-4-fluorobenzoate.
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubMed. Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole.

Sources

Technical Support Center: Recrystallization of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-amino-2-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Given the specific nature of this molecule, this document emphasizes first principles of solvent selection and provides a systematic approach to troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Direct recrystallization data for this specific compound is not widely published. However, based on its structural features—an aromatic amine, a methyl ester, and a fluoro group—we can make an educated selection. The parent compound, Methyl 4-aminobenzoate, is reported to be recrystallized from methanol.[1] It is also soluble in other polar organic solvents like ethanol and acetone, but only sparingly soluble in water.[1][2]

Therefore, a logical starting point for this compound is a polar protic solvent.

Recommended Starting Solvents:

  • Methanol or Ethanol: These are often excellent choices for aromatic esters and amines.[3] They typically provide good solubility at high temperatures and lower solubility upon cooling.

  • Isopropanol: A slightly less polar alcohol that can sometimes offer a better solubility gradient.

  • Ethyl Acetate: An ester-containing solvent that can be effective due to the "like dissolves like" principle.[4]

It is crucial to perform small-scale solubility tests to determine the ideal solvent before committing to a bulk recrystallization.[5][6]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" is a common issue, especially with compounds that have relatively low melting points or when the solution is too concentrated.[7][8] It occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystalline lattice.

Troubleshooting Strategies:

  • Reduce Supersaturation: The most common cause is cooling a solution that is too concentrated. Re-heat the mixture and add a small amount of additional solvent (10-20% more) to decrease the concentration.[7][9]

  • Slow Down the Cooling Rate: Rapid cooling encourages oil formation.[7] Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker of warm water, before moving it to an ice bath.[10]

  • Use a Seed Crystal: If you have any solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation point for crystal growth to begin.[9][11]

  • Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.

Q3: I am getting a very low yield after recrystallization. How can I improve it?

A3: A low yield is a frequent problem and can be attributed to several factors.[11]

Optimization Strategies:

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[11]

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved in the boiling solvent before you start the cooling process. If it dissolves at a lower temperature, you have likely used too much solvent.[11]

  • Chill Thoroughly: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or excessive solvent for washing will redissolve some of your product.[10][11]

Q4: The crystals are forming too quickly and appear very fine or powdery. Is this a problem?

A4: Yes, rapid crystal formation, often called "crashing out," can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[9] The goal is slow, methodical crystal growth.

To Promote Slower Crystal Growth:

  • Use Slightly More Solvent: Add a small excess of the hot solvent to ensure the solution is not overly saturated. This will keep the compound soluble for a longer period during cooling.[9]

  • Insulate the Flask: As mentioned for "oiling out," slowing the cooling process is key. Placing the flask in a beaker of hot water and allowing them to cool together can significantly improve crystal quality.[10]

  • Avoid Agitation: Do not disturb or agitate the solution as it cools. This can lead to the formation of many small crystals instead of fewer large ones.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Workflow

This protocol outlines the standard procedure for recrystallization from a single solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add small amount of selected solvent A->B C 3. Heat mixture to boiling (with stirring) B->C D 4. Add solvent dropwise until solid just dissolves C->D E 5. Remove from heat, allow to cool slowly D->E F 6. Cool in ice bath to maximize precipitation E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash with minimal ice-cold solvent G->H I 9. Dry crystals under vacuum H->I

Caption: Single-solvent recrystallization workflow.

Protocol 2: Troubleshooting Decision Tree for Solvent Selection

If the initial solvent choice is not ideal, this decision tree provides a logical path for optimization.

G start Start: Test solubility in a candidate solvent (e.g., Ethanol) q1 Is the solid soluble in cold solvent? start->q1 q2 Is the solid soluble in hot solvent? q1->q2 No res_bad Result: Poor solvent. Choose a less polar solvent. q1->res_bad Yes q3 Do crystals form upon cooling? q2->q3 Yes res_insoluble Result: Insoluble. Choose a more polar solvent or consider a mixed solvent system. q2->res_insoluble No res_good Result: Good candidate solvent. Proceed with recrystallization. q3->res_good Yes res_supersat Troubleshoot: - Scratch flask - Add seed crystal - Evaporate excess solvent q3->res_supersat No

Caption: Decision tree for solvent selection.

Data Summary

When performing initial solubility tests, it is critical to systematically record your observations.[6]

SolventPolarity IndexBoiling Point (°C)Solubility (Cold)Solubility (Hot)Comments
Water 10.2100InsolubleLikely InsolubleGood for washing, not for dissolving.
Methanol 5.165Sparingly SolubleSolubleGood starting point. [1]
Ethanol 4.378Sparingly SolubleSolubleGood starting point.
Isopropanol 3.982Low SolubilityLikely SolubleGood alternative to MeOH/EtOH.
Ethyl Acetate 4.477VariableLikely SolublePotential for good crystal formation.
Toluene 2.4111Low SolubilityVariableMay be useful as an anti-solvent.
Hexanes 0.1~69InsolubleInsolubleGood for use as an anti-solvent.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Unknown. (n.d.). Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate. This molecule is a valuable building block in medicinal chemistry, often serving as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly in oncology and neurology research[1].

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis and scale-up of this compound. Our focus is on anticipating challenges, explaining the underlying chemical principles, and providing actionable, field-proven solutions.

I. Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound involves a three-step sequence starting from 2-fluoro-3-methyltoluene. The process includes nitration, reduction of the nitro group, and finally, esterification of the resulting carboxylic acid (or its precursor). Each step presents unique challenges, especially during scale-up.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation & Esterification A 2-Fluoro-3-methyltoluene B 2-Fluoro-3-methyl-4-nitrotoluene A->B HNO₃ / H₂SO₄ C 4-Amino-2-fluoro-3-methyltoluene B->C Catalytic Hydrogenation (e.g., Pd/C, H₂) D 4-Amino-2-fluoro-3-methylbenzoic Acid C->D Oxidation (e.g., KMnO₄) E This compound D->E Esterification (MeOH, H⁺) Troubleshooting_Reduction Problem Problem: Incomplete Reduction or Side Reactions Cause1 Cause: Catalyst Poisoning Problem->Cause1 Cause2 Cause: De-fluorination Problem->Cause2 Cause3 Cause: Poor Mass Transfer Problem->Cause3 Solution1a Solution: Use high-purity reagents/solvents Cause1->Solution1a Solution1b Solution: Add fresh catalyst to test Cause1->Solution1b Solution2a Solution: Use milder conditions (lower temp/pressure) Cause2->Solution2a Solution2b Solution: Switch to Pt/C or use chemical reduction (Fe/HCl) Cause2->Solution2b Solution3a Solution: Increase stirring rate Cause3->Solution3a Solution3b Solution: Ensure adequate H₂ pressure Cause3->Solution3b

Caption: Troubleshooting logic for the nitro group reduction step.

Category 3: Step 3 - Oxidation and Fischer Esterification

Q3: The final Fischer esterification of 4-amino-2-fluoro-3-methylbenzoic acid is giving me a low yield. What are the critical parameters for this step?

A3: The Fischer esterification of aminobenzoic acids requires careful consideration because the molecule contains both an acidic (carboxylic acid) and a basic (amino) functional group.

  • Causality:

    • Catalyst Neutralization: The basic amino group neutralizes a portion of the strong acid catalyst (like H₂SO₄), rendering it inactive. Therefore, a stoichiometric or even excess amount of acid is often required relative to what is needed for simple catalysis.[2][3]

    • Reversible Reaction: Fischer esterification is an equilibrium-limited reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[2][4]

    • Substrate Solubility: The aminobenzoic acid may have limited solubility in the alcohol at room temperature, requiring heating to dissolve and react.

  • Solutions & Optimization:

    • Sufficient Catalyst: Use at least 1.1-1.5 equivalents of the acid catalyst (e.g., concentrated H₂SO₄) to ensure enough free acid is present to protonate the carbonyl group after neutralizing the amine.

    • Shift the Equilibrium: Use a large excess of methanol (it often serves as the solvent) to drive the reaction towards the product. For larger-scale reactions where solvent cost is a concern, using a Dean-Stark trap to physically remove the water as it forms is a highly effective strategy.[2]

    • Work-up Procedure: During work-up, the reaction mixture is typically cooled and then neutralized with a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). This deprotonates the ammonium salt of the product ester, causing the water-insoluble free base to precipitate, which can then be isolated by filtration.[3][5] Be cautious during neutralization as CO₂ evolution can cause foaming.

III. Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when scaling up this synthesis? A4: Each step has specific hazards.

  • Nitration: Handling concentrated nitric and sulfuric acids is extremely hazardous. The reaction is highly exothermic and can run away if cooling is insufficient. Ensure your reactor has adequate cooling capacity and that additions are done slowly and with careful temperature monitoring.[6]

  • Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The Pd/C catalyst can be pyrophoric, especially after filtration when it's dry and exposed to air.[7] Always handle the catalyst under an inert atmosphere (e.g., nitrogen blanket) and quench it carefully.

  • General: All reagents and intermediates should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[6]

Q5: How does the fluorine substituent affect the reactions? A5: Fluorine has a dual electronic effect. It is highly electronegative (electron-withdrawing via induction, -I effect) but also has lone pairs that can donate into the aromatic ring (electron-donating via resonance, +R effect).

  • In Nitration: As an ortho-, para-director, it activates these positions for electrophilic attack, competing with the methyl group. Its strong inductive effect deactivates the ring overall compared to toluene, potentially requiring slightly harsher conditions.

  • In Nucleophilic Reactions: The strong electron-withdrawing nature of fluorine can make the C-F bond susceptible to nucleophilic aromatic substitution (SNAr), although this is more common when the ring is activated by other strong electron-withdrawing groups (like a nitro group).[8] In the reduction step, this can contribute to the risk of hydrodefluorination.

Q6: What is the best way to purify the final product? A6: The optimal purification method depends on the impurity profile.

  • Recrystallization: This is often the most efficient method for scale-up. A solvent screen is recommended. Good solvent systems are those in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Toluene, heptane/ethyl acetate mixtures, or isopropanol/water are common starting points.

  • Column Chromatography: While effective at the lab scale, it is less desirable for large-scale industrial processes due to cost and solvent waste. It is typically reserved for removing impurities with very similar polarity.

  • Acid-Base Extraction: During the work-up, an acid wash can remove any residual basic impurities, while a base wash can remove any unreacted acidic starting material.[3]

IV. References

  • Atkins, R. L., et al. (n.d.). Synthesis of polynitro anilines.

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. Retrieved from [Link]

  • Maurya, S. K., et al. (n.d.). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Retrieved from [Link]

  • 4-Amino-2-fluoro-3-methylbenzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Vapourtec. Retrieved from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]

  • Haws, C. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • If the Fischer esterification of para-aminobenzoic.... (2023). Chegg.com. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on strategic catalyst selection and reaction optimization to ensure high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, where it often serves as a key building block.[1] The core of this synthesis typically involves a palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[2][3] This reaction forms the crucial bond between an aryl halide and an amine. The choice of catalyst, specifically the palladium source and the phosphine ligand, is paramount for a successful and efficient reaction. This guide will delve into the nuances of catalyst selection and provide practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low to No Product Yield

Question: I am attempting the amination of a suitable aryl halide precursor to synthesize this compound, but I am observing very low or no formation of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Buchwald-Hartwig amination can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[4] Here is a systematic approach to diagnosing and resolving the issue:

1. Catalyst System Integrity:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Solvents and reagents should be thoroughly degassed.[5] Amines themselves can sometimes act as ligands and inhibit the catalyst, so using a sufficient ligand-to-palladium ratio is important.[6]

  • Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[7] This process can sometimes be inefficient. Consider using a pre-formed Pd(0) source or a more advanced pre-catalyst, such as a palladacycle, which can generate the active catalyst more reliably.[3][8]

2. Ligand Selection:

  • Steric Hindrance: For the amination of an aryl halide, especially with a primary amine source like ammonia or an equivalent, sterically hindered phosphine ligands are often crucial.[2] These bulky ligands promote the reductive elimination step and prevent the formation of undesired side products.[2] Consider screening a panel of bulky biarylphosphine ligands.

  • Ligand Stability: Ensure the ligand is stable under your reaction conditions (temperature, base).

3. Base and Solvent Effects:

  • Base Strength: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] However, the ester functional group in your target molecule can be sensitive to strong bases, leading to saponification.[10] If you observe ester cleavage, consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.[11]

  • Solvent Choice: The solvent affects the solubility of your reagents and the stability of the catalytic species. Toluene and dioxane are common choices.[11] Ensure your solvent is anhydrous, as water can lead to catalyst decomposition and competing hydroxylation side reactions.[10]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low/No Yield check_catalyst Verify Catalyst System start->check_catalyst check_ligand Evaluate Ligand check_catalyst->check_ligand If catalyst is active solution_precatalyst Use Pre-catalyst check_catalyst->solution_precatalyst If deactivation suspected check_conditions Assess Reaction Conditions check_ligand->check_conditions If ligand is appropriate solution_ligand_screen Screen Bulky Ligands check_ligand->solution_ligand_screen If ligand is suboptimal solution_base_solvent Optimize Base and Solvent check_conditions->solution_base_solvent

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Formation of Side Products (e.g., Diarylamine, Hydrodehalogenation)

Question: My reaction is producing the desired this compound, but I am also seeing significant amounts of diarylamine and/or the dehalogenated starting material. How can I improve the selectivity?

Answer:

The formation of side products like diarylamines and hydrodehalogenated arenes is a common issue in Buchwald-Hartwig aminations.[2]

1. Minimizing Diarylamine Formation:

  • Ligand Choice: The formation of the diarylamine (over-arylation) can be suppressed by using sterically hindered ligands.[12] A bulky ligand environment around the palladium center disfavors the second amination event. The development of the KPhos ligand, for example, dramatically improved the selectivity for monoarylation.[10][13]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine source can sometimes favor the primary amine product, but a large excess can lead to diarylamine formation.

2. Preventing Hydrodehalogenation:

  • Mechanism of Formation: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, can occur via a competing β-hydride elimination pathway from a palladium amide intermediate.[14]

  • Ligand and Base Effects: The choice of ligand and base can influence this side reaction. Some ligand systems are more prone to β-hydride elimination. Using a base that does not have β-hydrogens, like NaOtBu, can be beneficial.

  • Water Content: Rigorously excluding water from the reaction is crucial, as it can be a source of protons for the hydrodehalogenation side reaction.

Side Product Minimization Strategies:

Side ProductPrimary CauseRecommended Solution
DiarylamineOver-arylation of the primary amine product.Use a sterically bulky phosphine ligand (e.g., KPhos).[10][13]
Hydrodehalogenationβ-hydride elimination from a palladium-amide intermediate.Ensure anhydrous conditions; select ligands known to suppress this pathway.[14]
Aryl AlcoholCompeting hydroxylation, especially with aqueous ammonia.Use a catalyst system selective for amination over hydroxylation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of catalyst for the synthesis of this compound?

A1: Palladium-based catalysts are the most effective for this transformation, typically in the form of a Buchwald-Hartwig amination system.[3] The optimal catalyst system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) and a bulky, electron-rich phosphine ligand.[2][9] The choice of ligand is critical, with dialkylbiaryl phosphines often showing excellent performance in promoting the amination of aryl halides with ammonia or its equivalents.[2]

Q2: Can I use aqueous ammonia directly as the amine source?

A2: While convenient, using aqueous ammonia presents challenges such as catalyst instability and competing hydroxylation side reactions.[10] However, recent developments in ligand design, such as the KPhos ligand, have enabled the successful use of aqueous ammonia with high selectivity for the primary arylamine.[10][13] If using aqueous ammonia, it is crucial to employ a catalyst system specifically designed to be robust in the presence of water.

Q3: How do I choose the right base for my reaction, considering the ester group?

A3: The ester functional group is sensitive to strong bases, which can cause saponification (hydrolysis of the ester).[10] While strong bases like NaOtBu often lead to faster reaction rates, they may not be compatible.[11] A good starting point is to screen different bases. If saponification is observed with NaOtBu, switching to a weaker base like Cs₂CO₃ or K₃PO₄ is recommended.[11] This may necessitate adjusting the reaction temperature or time to achieve full conversion.

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: Reproducibility in palladium-catalyzed reactions hinges on careful experimental setup:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

  • Anhydrous and Degassed Reagents: Use anhydrous, degassed solvents and ensure your reagents are dry.

  • Proper Mixing: Ensure efficient stirring, especially if the base is not fully soluble.[9]

  • Consistent Reagent Quality: Use high-purity starting materials, catalysts, and ligands.

Experimental Protocols

Protocol 1: Catalyst and Ligand Screening

This protocol outlines a general procedure for screening different catalyst and ligand combinations to identify the optimal system for your specific substrate.

  • Preparation: In a glovebox, arrange an array of reaction vials.

  • Stock Solutions: Prepare stock solutions of your aryl halide starting material and the internal standard in an anhydrous, degassed solvent (e.g., toluene).

  • Catalyst/Ligand Addition: To each vial, add the appropriate palladium precursor (e.g., Pd₂(dba)₃) and the specific phosphine ligand to be tested. A typical Pd:ligand ratio is 1:2.

  • Reagent Addition: Add the aryl halide stock solution, the amine source (e.g., a solution of ammonia in dioxane or an ammonium salt), and the base to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate.

  • Analysis: After the specified reaction time, cool the vials to room temperature. Take an aliquot from each vial, quench the reaction, and analyze by GC or LC-MS to determine the conversion and yield of the desired product.

Catalyst Screening Workflow:

Catalyst_Screening start Define Substrates and Reaction Goal setup Prepare Reaction Array in Glovebox start->setup add_catalyst Add Pd Precursor and Ligand Variants setup->add_catalyst add_reagents Add Aryl Halide, Amine Source, and Base add_catalyst->add_reagents run_reaction Heat and Stir under Inert Atmosphere add_reagents->run_reaction analyze Analyze by GC/LC-MS run_reaction->analyze optimize Identify Optimal Catalyst System analyze->optimize

Caption: Workflow for catalyst and ligand screening.

Protocol 2: General Procedure for the Synthesis of this compound

Disclaimer: This is a general guideline and may require optimization for your specific starting materials and scale.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide precursor (1.0 eq), the base (e.g., Cs₂CO₃, 2.0 eq), and the amine source (e.g., ammonium salt, 1.5 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Li, G., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Wikipedia. (2023).
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Schaub, T., et al. (2021). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates.
  • Siddiki, S. M. A. H., & Shimizu, K. (2017). Selective Transformations of Triglycerides into Fatty Amines, Amides, and Nitriles by using Heterogeneous Catalysis.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023).
  • TCI Chemicals. (n.d.).
  • WuXi AppTec. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2018).
  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
  • List, B., et al. (2010). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society.
  • BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Google Patents. (n.d.). US6933409B1 - Amination of aromatic hydrocarbons and heterocyclic analogs thereof.
  • Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Google Patents. (n.d.).
  • Umicore PMC. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021).
  • Park, Y., et al. (2020). Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.

Sources

Technical Support Center: Stabilizing Methyl 4-amino-2-fluoro-3-methylbenzoate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying Methyl 4-amino-2-fluoro-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the stability of this compound during reaction workup. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize your yield and purity.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in pharmaceutical synthesis.[1] However, its structure contains two key functional groups that can be susceptible to degradation under common workup conditions: an aromatic amine (aniline derivative) and a methyl ester. The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities, while the methyl ester can be hydrolyzed under either acidic or basic conditions.[2][3][4][5] This guide will address how to mitigate these decomposition pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup of reactions involving this compound.

Question 1: Why is my organic layer turning dark brown or black after a basic wash (e.g., with sodium bicarbonate or sodium hydroxide)?

Answer: This is a classic sign of oxidation of the aniline group.[2] The amino group (-NH₂) makes the aromatic ring electron-rich, rendering it susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen).[2][5] The electron-donating methyl group further activates the ring, while the fluorine atom has a more complex electronic effect.

Immediate Corrective Actions:

  • Work under an inert atmosphere: If you observe rapid discoloration, it is crucial to minimize air exposure. Subsequent workups should be performed under a nitrogen or argon atmosphere.[2][6][7]

  • Use degassed solvents: Solvents can contain dissolved oxygen. Bubbling nitrogen or argon through your extraction and wash solvents before use can significantly reduce oxidation.

  • Limit the duration of the basic wash: Do not let the organic layer sit in contact with the basic aqueous solution for an extended period. Perform the wash and separation as quickly as possible.

Preventative Measures for Future Experiments:

  • Use a weaker base: If possible, use a milder base like dilute sodium bicarbonate instead of stronger bases like sodium hydroxide or carbonate.

  • Add an antioxidant: Consider adding a small amount of a reducing agent like sodium sulfite or sodium thiosulfate to the wash water to scavenge dissolved oxygen.[7]

Question 2: My yield is significantly lower than expected, and I've isolated the carboxylic acid byproduct (4-amino-2-fluoro-3-methylbenzoic acid). What happened?

Answer: The isolation of the corresponding carboxylic acid is a clear indication that the methyl ester has been hydrolyzed. This can occur under both basic and acidic conditions.[3][4][8]

  • Basic Hydrolysis (Saponification): This is a common issue if you've used an aqueous solution of a strong base like NaOH or KOH in your workup, especially with heating. This reaction is typically irreversible.[4]

  • Acidic Hydrolysis: If your reaction was performed under acidic conditions and the workup involved prolonged exposure to an aqueous acidic solution, the ester could have hydrolyzed. This is a reversible reaction, and using a large excess of water can drive the equilibrium toward the carboxylic acid.[3][8][9]

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH during the workup. For quenching acids, use a weak base like saturated sodium bicarbonate and add it slowly at a low temperature (0-5 °C).

  • Avoid Strong Bases: If you must use a base, opt for the mildest one that will effectively neutralize any acid.

  • Minimize Contact Time: Perform acid or base washes efficiently to reduce the time the ester is exposed to hydrolytic conditions.

  • Temperature Control: Conduct all steps of the workup at room temperature or below, unless a protocol specifically requires heating.

Question 3: I'm having trouble extracting my product from the organic layer with an acidic wash. Why isn't it moving to the aqueous layer?

Answer: While a common technique for separating amines is to protonate them with an acid and extract them into the aqueous phase, the basicity of anilines can be significantly reduced by substituents on the aromatic ring.[10][11] In the case of this compound, the electron-withdrawing effects of the fluorine atom and the methyl ester group decrease the basicity of the amino group.

Solutions:

  • Use a stronger acid: A weak acid like acetic acid may not be sufficient to fully protonate the aniline. A dilute solution of a strong acid like HCl (e.g., 1 M) is often necessary.[12]

  • Confirm Protonation: Test the pH of the aqueous layer after the wash to ensure it is sufficiently acidic (typically pH 1-2) to protonate the aniline.

  • Alternative Purification: If acidic extraction is proving difficult or causing other issues like ester hydrolysis, consider alternative purification methods such as column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: It is best to keep the compound in a neutral to slightly acidic environment (pH 4-7) for maximum stability. Strongly acidic (pH < 2) or strongly basic (pH > 9) conditions should be avoided for extended periods, especially at elevated temperatures, to prevent ester hydrolysis and amine oxidation.

Q2: How should I store this compound?

A2: For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place. Refrigeration is recommended to minimize degradation over time.[6]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography on silica gel is a very effective method for purifying this compound. A common eluent system is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the impurities present. This method is often preferred as it avoids harsh pH conditions.

Q4: Are there any specific solvents I should avoid during workup?

A4: While there are no universally "bad" solvents, be mindful of the potential for emulsions, especially with chlorinated solvents like dichloromethane. If emulsions form, adding brine (saturated aqueous NaCl solution) can help to break them.[13] Ensure any solvents used are of high purity to avoid introducing contaminants that could catalyze decomposition.

Recommended Workup Protocol

This protocol is designed to minimize both oxidation and hydrolysis of this compound.

Objective: To isolate the product from a reaction mixture while preserving its integrity.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, degassed with N₂.

  • Brine (saturated aqueous NaCl), degassed with N₂.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature. If the reaction was run at an elevated temperature, cool it in an ice bath to 0-5 °C.

  • Quench Under Inert Atmosphere: If the reaction is acidic, slowly and carefully add the degassed saturated NaHCO₃ solution with stirring while maintaining an inert atmosphere. Continue adding until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Wash the Organic Layer: Wash the organic layer with the degassed brine solution. This will help to remove residual water and break any emulsions.

  • Drying: Drain the organic layer into a flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a moderate temperature (not exceeding 40 °C) to obtain the crude product.

  • Further Purification: The crude product can then be further purified by recrystallization or column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates the decision-making process for troubleshooting the workup of this compound.

Decomposition_Troubleshooting cluster_observations Observations cluster_causes Potential Causes cluster_solutions Solutions start Workup Problem Observed obs1 Discoloration (Dark Brown/Black) Low Yield obs2 Carboxylic Acid Byproduct Isolated obs3 Failure to Extract with Acid cause1 Aniline Oxidation obs1:f0->cause1 Likely Cause obs1:f1->cause1 Can Contribute cause2 Ester Hydrolysis obs1:f1->cause2 Likely Cause obs2->cause2 Direct Evidence cause3 Low Basicity of Aniline obs3->cause3 Direct Evidence sol1 Work under Inert Atmosphere Use Degassed Solvents Limit Base Contact Time Add Antioxidant cause1->sol1 Mitigation Strategy sol2 Control pH (Weak Base) Avoid Strong Acids/Bases Low Temperature Workup Minimize Contact Time cause2->sol2 Mitigation Strategy sol3 Use Stronger Acid (e.g., 1M HCl) Verify Aqueous pH (1-2) Use Column Chromatography cause3->sol3 Mitigation Strategy

Caption: Troubleshooting workflow for workup issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage. Tech Support.
  • Quora. (2019).
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Chemguide. hydrolysis of esters.
  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
  • Open Access Journals.
  • Ester to Acid - Common Conditions.
  • Hoppe, M., et al. Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • NCERT. Amines.
  • BenchChem. (2025). "Methyl perfluorohexanoate synthesis low yield troubleshooting". Tech Support.
  • Reddit. (2018). Ways of crashing out amines. r/chemistry.
  • ResearchGate. (2025).
  • PubMed Central.
  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid.

Sources

Technical Support Guide: Optimizing the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate in the development of various active pharmaceutical ingredients (APIs), is highly dependent on carefully controlled reaction conditions.[1] Among the critical parameters, the choice of solvent is paramount, influencing reaction kinetics, yield, purity, and the ease of product isolation. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource structured as a series of frequently asked questions and troubleshooting protocols. We will explore the causal relationships behind solvent selection to empower you to diagnose and resolve common experimental challenges.

Section 1: Synthesis Strategy and the Central Role of the Solvent

The most prevalent and high-yielding industrial route to synthesize substituted anilines like our target molecule is through the catalytic hydrogenation of the corresponding nitro-aromatic precursor. This approach is generally clean, efficient, and avoids the harsher conditions or potential regioselectivity issues of other methods like nucleophilic aromatic substitution (SNAr).

The typical workflow is illustrated below. The solvent's role is not merely as a medium but as an active participant influencing substrate solubility, catalyst activity, and hydrogen gas availability.

G cluster_0 Synthesis Workflow A Precursor: Methyl 2-fluoro-3-methyl-4-nitrobenzoate B Solvent Selection (e.g., Methanol, Ethanol, Ethyl Acetate) A->B Dissolution C Catalyst Addition (e.g., 5% Pd/C) B->C D Hydrogenation (H2 gas, controlled pressure/temp) C->D E Catalyst Filtration D->E Reaction Complete F Solvent Removal (Concentration under reduced pressure) E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis via catalytic hydrogenation.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.

Q1: My hydrogenation reaction is stalled or proceeding very slowly. How can the solvent be the cause?

A1: This is a classic issue where the solvent plays a multifaceted role. Consider these points:

  • Substrate Solubility: The precursor, Methyl 2-fluoro-3-methyl-4-nitrobenzoate, must be fully dissolved in the solvent for efficient contact with the heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C). If solubility is low, the reaction becomes mass-transport limited. Alcohols like methanol or ethanol are often excellent choices for their ability to dissolve both the nitro-aromatic starting material and the resulting amino-product.[2]

  • Catalyst Activity: Some solvents can contain impurities (like sulfur or halides) that poison the palladium catalyst, drastically reducing its activity. Always use high-purity, anhydrous solvents. Furthermore, the solvent can modulate the catalyst's surface properties. Protic solvents, for instance, can interact with the catalyst surface and influence its hydrogenation efficiency.

  • Hydrogen Solubility: The concentration of dissolved hydrogen (H₂) is a key factor. While H₂ solubility varies between solvents, ensuring vigorous agitation is critical to maintain saturation of the liquid phase with hydrogen gas from the headspace, regardless of the solvent used.

Q2: I'm observing de-fluorination as a side product, leading to low purity. Can my choice of solvent help?

A2: Yes, hydrodehalogenation (in this case, de-fluorination) is a known side reaction in catalytic hydrogenations. The solvent system can either promote or suppress it.

  • Solvent and Base Effects: The reaction produces an amine, which is basic. In some solvent systems, this localized basicity can promote the cleavage of the C-F bond on the catalyst surface. Using a slightly acidic co-solvent or ensuring the primary solvent is non-basic can sometimes mitigate this. Methanol and ethanol are generally neutral and well-tolerated.[2]

  • Catalyst Wetting: The solvent ensures the catalyst is well-dispersed and "wetted." A poorly wetted catalyst may have sites with higher reactivity that can lead to over-reduction or side reactions.

Q3: What are the primary considerations when choosing a solvent for the hydrogenation step?

A3: A systematic approach to solvent selection is crucial. The ideal solvent should:

  • Completely Solubilize the Starting Material: As discussed, this is non-negotiable for an efficient reaction.

  • Be Inert under Reaction Conditions: It should not react with the substrate, product, or catalyst. Ethers (like THF) and alcohols (Methanol, Ethanol) are common choices.

  • Facilitate High Catalyst Activity: It must not contain catalyst poisons.

  • Have a Suitable Boiling Point: The boiling point should be low enough to be easily removed under reduced pressure post-reaction, but not so low that it evaporates under the reaction temperature, which can sometimes be slightly elevated to increase the rate.[2]

  • Allow for Easy Product Isolation: The final product should ideally have different solubility characteristics from any remaining impurities, facilitating crystallization or purification. Sometimes, a mixed solvent system is used to optimize both reaction performance and downstream processing.

Q4: How does the solvent impact the work-up and purification of the final product?

A4: The solvent's role extends beyond the reaction itself. After hydrogenation is complete, the catalyst is typically removed by filtration.[2] The subsequent step involves concentrating the filtrate to isolate the crude product.

  • Ease of Removal: Volatile solvents like Methanol (BP: 64.7°C) or Ethyl Acetate (BP: 77.1°C) are easily removed on a rotary evaporator, simplifying isolation.

  • Crystallization: If the product is a solid, the choice of solvent is critical for purification by recrystallization. You may need to perform a solvent swap after the initial reaction solvent is removed to find a suitable recrystallization system (one in which the product is soluble when hot but sparingly soluble when cold).

Q5 (Advanced Topic): If I were to attempt this synthesis via a Nucleophilic Aromatic Substitution (SNAr) on a di-fluoro precursor, how would my solvent choice differ?

A5: This is an excellent question that highlights the profound impact of solvent on reaction mechanisms. An SNAr reaction, for instance, using ammonia or an amine on a precursor like Methyl 2,4-difluoro-3-methylbenzoate, would follow different rules.

  • Polar Aprotic Solvents are Favored: For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. These solvents are polar enough to dissolve ionic nucleophiles but cannot donate hydrogen bonds.[3] This leaves the nucleophile "bare" and highly reactive, accelerating the reaction.

  • Polar Protic Solvents are Detrimental: In contrast, polar protic solvents (like water, methanol, ethanol) would be poor choices. They form a strong solvation shell around the anionic nucleophile through hydrogen bonding, stabilizing it and increasing the activation energy required for it to attack the aromatic ring.[4][5] This effect would significantly slow down or even halt the SNAr reaction.[4]

G cluster_0 Solvent Selection Logic for S(N)Ar cluster_1 Polar Aprotic (e.g., DMF, DMSO) cluster_2 Polar Protic (e.g., Methanol, Water) Decision Goal: Accelerate S(N)Ar Need a reactive, 'bare' nucleophile Aprotic Solvates cation only Nucleophile is 'free' and highly reactive Decision:f1->Aprotic Protic Solvates both cation and anion Nucleophile is stabilized by H-bonds, reducing reactivity Decision:f1->Protic Result_Good FASTER REACTION Aprotic->Result_Good Result_Bad SLOWER REACTION Protic->Result_Bad

Caption: Solvent influence on nucleophile reactivity in an S(N)Ar reaction.

Section 3: Quick Troubleshooting Guide

Symptom Potential Solvent-Related Cause Suggested Solution / Action
Low Yield / Incomplete Reaction 1. Incomplete dissolution of starting material.2. Use of a solvent with catalyst-poisoning impurities.3. Insufficient H₂ solubility/transfer.1. Switch to a solvent with higher dissolving power (e.g., Methanol, THF).2. Use a fresh bottle of high-purity, anhydrous solvent.3. Increase stirring speed to improve gas-liquid mixing.
Poor Product Purity (Side Products) 1. Solvent promoting de-fluorination.2. Reaction temperature too high for the chosen solvent, causing degradation.1. Switch to a less polar solvent like Ethyl Acetate or THF.2. Ensure the reaction temperature is well below the solvent's boiling point.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent.2. Solvent has a high boiling point, making removal difficult.1. After filtration, perform a solvent swap to a solvent in which the product is less soluble (e.g., heptane) to induce precipitation.2. Choose a more volatile solvent for the reaction (e.g., Methanol over isopropanol).
Inconsistent Results Batch-to-Batch 1. Using different grades or ages of solvent.2. Water content in the solvent is variable.1. Standardize the solvent source and grade for all experiments.2. Use anhydrous grade solvents and handle them under an inert atmosphere (N₂ or Argon).

Section 4: Recommended Experimental Protocol

This protocol describes the synthesis of this compound via the catalytic hydrogenation of Methyl 2-fluoro-3-methyl-4-nitrobenzoate.

Materials:

  • Methyl 2-fluoro-3-methyl-4-nitrobenzoate

  • 5% Palladium on Carbon (Pd/C), 50% wet catalyst

  • Methanol (Anhydrous Grade)

  • Hydrogen (H₂) gas supply

  • Nitrogen (N₂) or Argon gas supply

  • Celite™ (for filtration)

  • Parr Hydrogenator or similar pressure vessel

Procedure:

  • Vessel Preparation: Ensure the pressure vessel is clean and dry. Purge the vessel thoroughly with nitrogen or argon to remove all oxygen.

  • Charging the Vessel: To the vessel, add Methyl 2-fluoro-3-methyl-4-nitrobenzoate (1.0 eq).

  • Solvent Addition: Add anhydrous Methanol (approx. 10-15 mL per gram of substrate). Causality Note: Methanol is chosen for its excellent solvating properties for both the starting material and product, and its volatility for easy removal.[2]

  • Inerting the Solution: Seal the vessel and purge the headspace with nitrogen for 5-10 minutes while stirring to dissolve the substrate and de-gas the solvent.

  • Catalyst Addition: Carefully, and under a positive pressure of nitrogen, add the 5% Pd/C catalyst (typically 1-2 mol% of Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric. Never add it to a dry vessel or in the presence of oxygen and solvent vapor.

  • Hydrogenation: Seal the vessel completely. Purge the headspace by pressurizing with H₂ to ~15 psi and then venting (repeat 3 times). Finally, pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-12 hours.

  • Reaction Completion and Work-up: Once H₂ uptake ceases, vent the hydrogen and purge the vessel thoroughly with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude this compound, which can be further purified if necessary.

References

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2009). Journal of Organic Chemistry. [Link]
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
  • Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]
  • 4-Amino-2-fluoro-3-methylbenzoic acid.MySkinRecipes. [Link]
  • Nucleophilic arom
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013).

Sources

Technical Support Center: Troubleshooting Low Conversion in Reactions with Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-2-fluoro-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but often challenging building block. Its unique substitution pattern—featuring a sterically demanding ortho-methyl group, a deactivating ortho-fluoro substituent, and a nucleophilic amino group—presents specific hurdles in common synthetic transformations.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues leading to low conversion rates, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

A1: The primary challenge stems from a combination of steric and electronic factors. The methyl group at the 3-position and the fluorine atom at the 2-position create significant steric hindrance around the 4-amino group. This bulkiness can impede the approach of reagents and catalysts.[1][2] Electronically, the fluorine atom is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent amino group, making it a less reactive participant in reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-couplings.[3][4]

Q2: What are the most common reactions where low conversion rates are observed with this substrate?

A2: Low conversion rates are most frequently reported in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[5][6][7] In these reactions, the substrate's amino group is intended to act as a nucleophile or directing group, but its reactivity is hampered by the factors mentioned above.

Q3: Can the methyl ester group cause complications?

A3: Yes. The methyl ester is susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. Many cross-coupling reactions employ strong bases (e.g., NaOtBu, K₃PO₄), which can lead to the formation of the corresponding carboxylic acid as a byproduct. This not only consumes the starting material but can also complicate purification.

Q4: Is the C-F bond reactive under typical cross-coupling conditions?

A4: Generally, the aromatic C-F bond is highly stable and unreactive under standard palladium-catalyzed conditions used for C-N or C-C bond formation.[8] Activating a C-F bond typically requires specialized nickel catalysts or harsh reaction conditions that are not standard for these transformations.[8] Therefore, C-F activation is an unlikely cause of low conversion.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses specific problems encountered during reactions like Buchwald-Hartwig amination (coupling an aryl halide with the amino group of our substrate) or Suzuki-Miyaura coupling (if the substrate were further functionalized with a halide).

Problem 1: Reaction stalls or shows no conversion.

Q: I've set up my Buchwald-Hartwig amination with this compound and an aryl bromide, but the reaction shows less than 10% conversion after several hours. What is the most likely cause?

A: With this substrate, the most probable cause is an inadequate catalyst system that cannot overcome the severe steric hindrance and reduced nucleophilicity of the aniline.

Solutions & Scientific Rationale:

  • Inappropriate Ligand Choice: Standard, less bulky phosphine ligands (e.g., PPh₃, BINAP) are often ineffective for this type of hindered coupling.[6] The catalytic cycle stalls because the sterically congested palladium-amine complex cannot easily form or undergo reductive elimination.

    • Actionable Advice: Switch to a state-of-the-art, bulky, and electron-rich biaryl phosphine ligand. These ligands are specifically designed to promote reactions of hindered substrates by creating a more reactive, coordinatively unsaturated palladium center.[1][7]

  • Insufficiently Active Precatalyst: If you are using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the in-situ formation of the active Pd(0) species might be inefficient or lead to catalyst decomposition.[9]

    • Actionable Advice: Employ a modern, well-defined palladium precatalyst. These complexes contain the ligand already bound to the palladium and are designed for rapid and clean generation of the active Pd(0) catalyst.

Ligand/Precatalyst ClassRecommended ExamplesRationale for Use with Hindered Substrates
Buchwald Ligands XPhos, SPhos, RuPhosHighly bulky and electron-rich; promotes fast oxidative addition and reductive elimination.[7][10]
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineEffective for coupling sterically demanding partners with broad functional group tolerance.[1]
Palladium Precatalysts XPhos Pd G3, SPhos Pd G3Air- and moisture-stable solids that ensure a reliable 1:1 Pd:Ligand ratio and generate the active L-Pd(0) species rapidly.[11]
  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile.[6] Given the reduced basicity of the fluorinated aniline, a weak base like K₂CO₃ may be insufficient.

    • Actionable Advice: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for difficult C-N couplings.[12] However, be mindful of potential ester hydrolysis with NaOtBu at high temperatures.

Problem 2: Reaction yields are moderate (30-60%) and cannot be improved.

Q: My reaction proceeds but never reaches completion. I'm seeing starting material and some byproduct formation. How can I push the reaction to full conversion?

A: This scenario often points to catalyst deactivation, competing side reactions, or suboptimal reaction parameters that fail to maintain catalytic turnover.

Solutions & Scientific Rationale:

  • Catalyst Inhibition: The amino group of your substrate can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalysis.[7]

    • Actionable Advice: Increase the reaction temperature. Higher temperatures (e.g., 90-110 °C in toluene or dioxane) can provide the energy needed to break these inhibitory interactions and promote the desired reductive elimination step. Also, ensure your ligand-to-palladium ratio is optimal (typically 1.1:1 to 1.5:1) to favor the productive catalytic species.

  • Hydrolysis of the Methyl Ester: The formation of the corresponding carboxylic acid from ester hydrolysis is a common issue. This byproduct can potentially chelate the palladium catalyst or alter the reaction's pH, impeding progress.

    • Actionable Advice:

      • Switch to a weaker base: If using NaOtBu, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are less prone to causing hydrolysis while often being effective.[7][11]

      • Lower the temperature and extend the reaction time: This can minimize base-mediated degradation.

      • Protect the amine: In very challenging cases, protecting the amino group (e.g., as a Boc carbamate) can prevent it from interfering and allow for a different set of coupling conditions, although this adds steps to the synthesis.

  • Presence of Oxygen or Moisture: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[7] Water can lead to hydrodehalogenation of the coupling partner or hydrolysis of boronic acids in Suzuki reactions (protodeboronation).[7][11]

    • Actionable Advice: Ensure rigorous exclusion of air and moisture. Use flame-dried glassware, anhydrous solvents, and thoroughly degas the reaction mixture using a freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

Problem 3: Significant formation of hydrodehalogenation byproduct.

Q: In my Buchwald-Hartwig coupling, I am observing a significant amount of the arene corresponding to my aryl halide starting material (i.e., the halide has been replaced by hydrogen). What causes this?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It often arises from a β-hydride elimination pathway from an intermediate palladium-amide complex or from other hydride sources in the reaction.

Solutions & Scientific Rationale:

  • β-Hydride Elimination: This can compete with reductive elimination, particularly when the amine is sterically hindered.[6]

    • Actionable Advice: The choice of ligand is critical here. Bulky biarylphosphine ligands that accelerate reductive elimination are the best defense against β-hydride elimination. Ensure you are using a ligand like XPhos or RuPhos.

  • Extraneous Hydride Sources: Solvents like isopropanol or trace impurities can act as hydride donors.

    • Actionable Advice: Use high-purity, anhydrous solvents. Toluene, dioxane, and CPME are generally preferred over alcoholic solvents for these reactions. Ensure the base is not contaminated with hydroxides or other potential hydride sources.

Visualizing the Troubleshooting Process

A systematic approach is key to solving low-conversion issues. The following workflow can guide your experimental design.

troubleshooting_workflow start Low Conversion Observed (<70%) check_catalyst Is the Catalyst System Optimized for Hindered Substrates? start->check_catalyst no_catalyst NO: Switch to Bulky Ligand (e.g., XPhos, RuPhos) & Modern Precatalyst (G3) check_catalyst->no_catalyst No yes_catalyst YES check_catalyst->yes_catalyst Yes check_conditions Are Reaction Conditions Strictly Anhydrous & Anaerobic? no_conditions NO: Flame-Dry Glassware, Use Anhydrous Solvents, Degas Rigorously check_conditions->no_conditions No yes_conditions YES check_conditions->yes_conditions Yes check_base Is the Base Choice Appropriate? no_base NO: Use Stronger Base (NaOtBu, LiHMDS) or Screen (K3PO4, Cs2CO3) check_base->no_base No yes_base YES check_base->yes_base Yes no_catalyst->check_conditions yes_catalyst->check_conditions no_conditions->check_base yes_conditions->check_base analyze_byproducts Analyze Byproducts (LCMS, NMR) no_base->analyze_byproducts yes_base->analyze_byproducts hydrolysis Ester Hydrolysis Detected? -> Use Weaker Base (K3PO4) -> Lower Temperature analyze_byproducts->hydrolysis dehalogenation Hydrodehalogenation Detected? -> Ensure Anhydrous Conditions -> Re-evaluate Ligand Choice analyze_byproducts->dehalogenation success Reaction Optimized hydrolysis->success dehalogenation->success bu_protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Solids to Flame-Dried Flask p2 Evacuate/Backfill with Argon (3x) p1->p2 r1 Add Base & Solvent (under Argon) p2->r1 r2 Heat to 100 °C with Stirring r1->r2 r3 Monitor by TLC / LC-MS r2->r3 w1 Cool & Quench (aq. NH4Cl) r3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify via Chromatography w3->w4

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of Methyl 4-amino-2-fluoro-3-methylbenzoate, a substituted aromatic compound with functionalities common in medicinal chemistry. By comparing its predicted ¹H NMR spectrum with those of structurally related analogues, we will explore the nuanced effects of various substituents on proton chemical shifts and coupling constants, thereby offering a masterclass in spectral interpretation.

Deciphering the ¹H NMR Spectrum: A Predictive Analysis

The structure of this compound presents a fascinating case study in spectral analysis. The interplay of electron-donating groups (EDGs) like the amino (-NH₂) and methyl (-CH₃) groups, and electron-withdrawing groups (EWGs) such as the fluoro (-F) and methyl ester (-COOCH₃) groups, creates a unique electronic environment for each proton. As no definitive experimental spectrum is publicly available, we will construct a predicted spectrum based on established principles of NMR spectroscopy.[1][2]

Structure and Proton Annotation:

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Assignments:

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H_a ~6.7 - 6.9Doublet (d)³JH-H ≈ 8-9 HzOrtho to the strongly electron-donating -NH₂ group, leading to significant shielding (upfield shift). Coupled to H_b.
H_b ~7.6 - 7.8Doublet of doublets (dd)³JH-H ≈ 8-9 Hz, ⁴JH-F ≈ 4-5 HzOrtho to the electron-withdrawing -COOCH₃ group, causing deshielding (downfield shift). Also experiences a smaller four-bond coupling to the fluorine atom.
H_c (-OCH₃) ~3.8 - 3.9Singlet (s)N/ATypical chemical shift for a methyl ester group.
H_d (-CH₃) ~2.1 - 2.3Singlet (s)N/AAromatic methyl group, slightly deshielded by the adjacent fluorine.
H_e (-NH₂) ~4.0 - 5.0Broad singlet (br s)N/AProtons on nitrogen often appear as a broad signal due to quadrupole broadening and chemical exchange. The chemical shift can vary significantly with solvent and concentration.

Comparative Analysis with Structural Analogues

To substantiate our predictions, we will compare them with the experimental ¹H NMR data of simpler, related molecules. This comparison illuminates the incremental effects of each substituent on the aromatic proton environment.

CompoundH (ortho to -COOCH₃)H (meta to -COOCH₃)H (para to -COOCH₃)-OCH₃OtherReference
Methyl Benzoate 8.06 (d)7.45 (t)7.57 (t)3.93 (s)-[3]
Methyl 4-aminobenzoate 7.84 (d)6.62 (d)-3.84 (s)-NH₂: 4.16 (br s)[4]
Methyl 2-fluorobenzoate -7.50-7.55 (m)7.12-7.17 (m)3.94 (s)H-6: 7.94 (dt)[3]
Methyl 3-methylbenzoate 7.83 (s), 7.81 (d)-7.32 (t)3.91 (s)-CH₃: 2.41 (s)[3]
Predicted: this compound H_b: ~7.6-7.8 (dd)H_a: ~6.7-6.9 (d)-H_c: ~3.8-3.9 (s)H_d: ~2.1-2.3 (s), H_e: ~4.0-5.0 (br s)-

Key Insights from the Comparison:

  • Amino Group (-NH₂): The powerful electron-donating nature of the amino group in Methyl 4-aminobenzoate causes a significant upfield shift of the ortho protons (H meta to -COOCH₃) to ~6.62 ppm from ~7.45 ppm in the parent Methyl Benzoate. We predict a similar strong shielding effect for H_a in our target molecule.

  • Fluoro Group (-F): The fluoro group in Methyl 2-fluorobenzoate is electron-withdrawing via induction but electron-donating through resonance. Its most notable effect in ¹H NMR is the characteristic coupling to nearby protons. The four-bond coupling (⁴JH-F) is expected to be around 4-5 Hz for H_b in our target molecule.[5][6]

  • Methyl Group (-CH₃): As a weak electron-donating group, the methyl group in Methyl 3-methylbenzoate causes a slight shielding of the aromatic protons compared to Methyl Benzoate.

The Causality Behind Experimental Choices: A Protocol for ¹H NMR Acquisition

Achieving a high-quality, interpretable spectrum is not a matter of chance; it is the result of a well-designed experimental protocol. The following steps are recommended for the analysis of this compound.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 5-10 mg of sample in 0.6-0.7 mL of CDCl₃ filter 2. Filter into NMR tube (if particulates are present) dissolve->filter Ensures homogeneity shim 3. Shim the magnet on the sample filter->shim acquire 4. Acquire ¹H spectrum (e.g., 16 scans) shim->acquire Optimizes field homogeneity ft 5. Fourier Transform acquire->ft phase 6. Phase Correction ft->phase baseline 7. Baseline Correction phase->baseline integrate 8. Integration baseline->integrate

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[7][8][9] A higher concentration does not necessarily lead to a better spectrum and can cause line broadening.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of cotton wool in a Pasteur pipette.[10][11]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp lines and good resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 90° pulse, 2-second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

The Critical Role of Solvent Selection

The choice of solvent can significantly impact the ¹H NMR spectrum, especially for molecules containing functional groups capable of hydrogen bonding, like the -NH₂ group.[12][13] While CDCl₃ is a standard choice, using a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can provide complementary information.

  • In CDCl₃: The -NH₂ protons are likely to appear as a relatively sharp, broad singlet.

  • In DMSO-d₆: The -NH₂ protons will engage in hydrogen bonding with the solvent, often resulting in a more downfield and potentially broader signal. The chemical shifts of the aromatic protons may also be slightly altered due to solvent-solute interactions, a phenomenon known as Aromatic Solvent-Induced Shifts (ASIS).[12][13]

Comparing spectra in two different solvents can be a powerful tool for confirming the assignment of labile protons and resolving overlapping signals.

Conclusion

The ¹H NMR spectrum of this compound is a rich tapestry of information woven from the electronic and steric effects of its substituents. Through a predictive analysis grounded in the experimental data of simpler analogues, we can confidently assign the signals and understand the underlying structure-spectrum correlations. This comparative approach, combined with a meticulous experimental protocol and an awareness of solvent effects, provides a robust framework for the structural elucidation of complex organic molecules, a critical task in the field of drug discovery and development.

References

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Chavelas-Hernández, L., et al. (2019).
  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).
  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 13(4), 329-338.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • Western University. (2013). NMR Sample Preparation.
  • University College London. (n.d.). Chemical shifts.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry-an Asian Journal, 13(7), 877-881.
  • Fuchs, P. L. (n.d.). Curphy-Morrison Additivity Constants for Calculating Benzene Chemical Shifts.
  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry.
  • ResearchGate. (2007). Coupling of Protons with Fluorine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • Chemistry LibreTexts. (2024). 16: Multinuclear.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

Sources

13C NMR spectrum of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Methyl 4-amino-2-fluoro-3-methylbenzoate: A Comparative Analysis for Structural Elucidation

Executive Summary

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical research.[1] In the absence of a publicly available experimental spectrum, this document presents a detailed theoretical prediction grounded in established principles of NMR spectroscopy. To build confidence in the predicted data, a rigorous comparative analysis is conducted against the experimentally determined spectra of structurally related analogs. We delve into the underlying principles governing chemical shifts and coupling constants, explaining the influence of each substituent on the molecule's electronic environment. Furthermore, this guide furnishes a detailed, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum, ensuring researchers can generate reliable and reproducible data for unambiguous structural confirmation.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing and coupling-active fluorine atom, and a methyl group, makes it a versatile building block in medicinal chemistry.[1] Such compounds are often pivotal in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology and neurology research where precise molecular architecture is paramount for biological activity.

Given its structural complexity, unambiguous characterization is essential. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide will empower researchers to predict, acquire, and interpret the ¹³C NMR spectrum of this molecule and its analogs with confidence.

Predicted ¹³C NMR Spectrum and Peak Assignment

The structure of this compound contains nine unique carbon atoms, and thus, nine distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts (δ) in parts per million (ppm) are based on established substituent effects on a benzene ring.[2][3] The analysis also considers the characteristic carbon-fluorine (C-F) coupling, which provides crucial information for peak assignment.

Molecular Structure and Numbering:

Caption: IUPAC numbering for this compound.

Predicted Chemical Shifts and Rationale:

Carbon AtomPredicted δ (ppm)Multiplicity (due to ¹⁹F)Rationale for Chemical Shift and Coupling
C=O ~166SingletTypical chemical shift for an ester carbonyl carbon.
-OCH₃ ~52SingletStandard chemical shift for a methyl ester carbon.
-CH₃ ~14Doublet (⁴JCF)Aliphatic methyl on an aromatic ring. Expected small long-range coupling to fluorine.
C4 ~150Doublet (³JCF)Strongly shielded by the electron-donating -NH₂ group (para position). Coupled to fluorine over three bonds.
C2 ~158Doublet (¹JCF)Directly attached to the highly electronegative fluorine, causing significant deshielding and a large one-bond C-F coupling constant (typically >240 Hz).
C6 ~132Singlet or small doubletOrtho to the ester group (deshielding) but meta to the amino group (shielding). Minimal coupling to fluorine is expected.
C1 ~114Doublet (²JCF)Ipso-carbon to the ester. Shielded by the para -NH₂ group. Exhibits two-bond coupling to fluorine.
C3 ~118Doublet (²JCF)Shielded by the ortho -NH₂ group. Exhibits two-bond coupling to fluorine.
C5 ~110Doublet (³JCF)Ortho to the strongly shielding -NH₂ group and meta to the fluorine. Expected to be the most upfield aromatic carbon.

Comparative Spectral Analysis

To validate our predictions, we compare them with experimental ¹³C NMR data for structurally similar compounds. This comparison allows us to isolate and understand the contribution of each substituent to the final spectrum. All literature data is presented as reported.

Table of Comparative ¹³C NMR Data (Aromatic & Key Carbons):

CarbonTarget Compound (Predicted) Methyl 4-amino-3-methylbenzoate Methyl 3-amino-4-fluorobenzoate [4]Methyl Benzoate
Solvent (Prediction)Not SpecifiedNot SpecifiedCDCl₃
C=O ~166~167~166167.0
-OCH₃ ~52~51~5252.0
C1 ~114 (d, ²JCF)~120~125130.2
C2 ~158 (d, ¹JCF)~131~114129.6
C3 ~118 (d, ²JCF)~135~119 (d)128.5
C4 ~150 (d, ³JCF)~148~152 (d, ¹JCF)132.9
C5 ~110 (d, ³JCF)~115~116 (d)128.5
C6 ~132~128~122129.6

Analysis of Comparative Data:

  • Effect of the C2-Fluorine: Comparing the target compound's predictions with Methyl 4-amino-3-methylbenzoate highlights the dramatic effect of the fluorine atom. The C2 carbon is shifted significantly downfield (from ~131 to ~158 ppm) and will appear as a doublet with a very large ¹JCF coupling constant. Conversely, adjacent carbons (C1 and C3) are expected to be shielded (shifted upfield) and also show coupling.

  • Effect of the -NH₂ and -CH₃ Groups: The spectrum of Methyl Benzoate serves as a baseline. Adding the 4-amino and 3-methyl groups (as in Methyl 4-amino-3-methylbenzoate) causes significant shielding of C1, C5, and a downfield shift for C4, consistent with the powerful electron-donating nature of the amino group.

  • Positional Isomer Comparison: The data for Methyl 3-amino-4-fluorobenzoate shows how moving the substituents changes the spectrum entirely.[4] The C4, directly bonded to fluorine, shows the large ¹JCF coupling, while the amino group at C3 influences the shifts of its neighboring carbons. This reinforces the predictive power of substituent effects and C-F coupling patterns for determining the precise substitution pattern.

Standard Operating Protocol for ¹³C NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is crucial. This protocol is designed to be a self-validating system, providing reliable data for both routine checks and in-depth structural analysis.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing a Weigh 5-15 mg of high-purity sample b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) a->b c Transfer to NMR tube and cap securely b->c d Insert sample and lock spectrometer on solvent signal c->d e Tune and match probe d->e f Acquire spectrum using standard ¹³C{¹H} pulse program e->f g Apply Fourier Transform and automatic phase correction f->g h Perform baseline correction g->h i Calibrate spectrum to solvent residual peak h->i j Integrate peaks and pick peak values i->j

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Purity: Ensure the sample of this compound is of high purity (>95%) to prevent spectral overlap from impurities.

    • Solvent Selection: Dissolve 10-15 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its relatively clean spectral window. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[5]

    • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (for a 400 MHz or 500 MHz instrument):

    • Locking and Shimming: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Tuning: Tune the probe for both ¹³C and ¹H frequencies to ensure efficient power transfer.

  • Acquisition Parameters:

    • Experiment: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

    • Spectral Width: Set a spectral width of ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): This is a critical parameter. Use a delay of at least 2 seconds. Causality: Quaternary carbons, like the carbonyl and the substituted aromatic carbons, often have long relaxation times. A sufficient delay is necessary to allow these nuclei to return to equilibrium before the next pulse, ensuring their signals are not attenuated and can be accurately quantified if needed.[5]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Perform automated and manual phase correction, followed by a baseline correction to ensure a flat spectrum.

    • Referencing: Calibrate the chemical shift axis by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

Conclusion

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, with a characteristic large one-bond C-F coupling for the C2 carbon and smaller, multi-bond couplings for other carbons in its vicinity. This detailed analysis, supported by a comparative study with known analogs, provides a robust framework for interpreting experimental data. By following the provided acquisition protocol, researchers can generate high-fidelity spectra, enabling confident structural confirmation of this valuable synthetic intermediate and facilitating the advancement of drug discovery programs.

References

  • Scott, K. N. (1972). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2374-2379. [Link]
  • Canadian Science Publishing. (n.d.). ¹³C n.m.r. studies. X.
  • Supporting Information for publications in Green Chemistry and Chemical Communications. (n.d.).
  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. [Link]
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033968)
  • Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
  • Prakash, I., & Z-lud, Z. (2012). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2012(5), 234-245. [Link]
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0001123) for 2-Aminobenzoic acid. [Link]
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. [Link]
  • Perjesi, P., & Foldesi, A. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 329-333. [Link]
  • PubChem. (n.d.).

Sources

A Comparative Guide to the Mass Spectrometry of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-amino-2-fluoro-3-methylbenzoate, a substituted aromatic compound, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in oncology and neurology.[1] Its unique substitution pattern, featuring an activating amino group, a deactivating but ortho-directing fluorine atom, a methyl group, and a methyl ester, presents an interesting case for mass spectrometric analysis. This guide provides an in-depth analysis of the expected mass spectrometry behavior of this compound, a comparison with related molecules, and a discussion of alternative analytical techniques.

The Rationale Behind Mass Spectrometry for Structural Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing vital information about the molecular weight and structure of a compound. For a molecule like this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are particularly well-suited for volatile and thermally stable compounds.[2] The high energy of electron ionization induces reproducible fragmentation patterns, which act as a "fingerprint" for the molecule.[3]

Alternatively, "soft" ionization techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be employed, especially for confirming the molecular weight with minimal fragmentation.[3] This guide will focus on the predicted fragmentation under EI, as it provides the most structural information.

Predicted Electron Ionization (EI) Fragmentation of this compound

The molecular weight of this compound (C9H10FNO2) is 183.18 g/mol . The following is a predicted fragmentation pathway based on established principles for aromatic amines, esters, and halogenated compounds.[4][5][6]

A strong molecular ion peak (M+) at m/z 183 is expected due to the stability of the aromatic ring.[4] The primary fragmentation events are anticipated to involve the ester group:

  • Loss of the methoxy group (-OCH3): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 152 (M - 31).[5][6]

  • Loss of the entire ester group (-COOCH3): Cleavage of the bond between the aromatic ring and the carbonyl group would result in a fragment at m/z 124 (M - 59).

Further fragmentation of the acylium ion (m/z 152) could involve the loss of carbon monoxide (CO), a characteristic fragmentation of acylium ions, to yield a fragment at m/z 124.

The presence of the fluorine atom is not expected to significantly alter the primary fragmentation pathways but will influence the mass-to-charge ratio of the fragments.

Below is a DOT graph visualizing the predicted primary fragmentation pathway.

G M This compound (m/z = 183) frag1 [M - OCH3]+ (m/z = 152) M->frag1 - OCH3 frag2 [M - COOCH3]+ (m/z = 124) M->frag2 - COOCH3 frag3 [M - OCH3 - CO]+ (m/z = 124) frag1->frag3 - CO

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To provide a comprehensive understanding, we will compare the predicted mass spectrum of our target compound with the known or predicted fragmentation of several related molecules.

CompoundMolecular Weight ( g/mol )Key Predicted Fragments (m/z)Structural DifferencesImpact on Mass Spectrum
This compound 183.18183 (M+), 152, 124-Baseline for comparison.
Methyl 4-amino-3-methylbenzoate[7][8]165.19165 (M+), 134, 106Lacks fluorine.Lower molecular weight and fragment masses. Fragmentation pattern expected to be similar.
Methyl 4-amino-2-fluorobenzoate[9]169.15169 (M+), 138, 110Lacks the methyl group.Lower molecular weight and fragment masses.
Methyl 4-fluorobenzoate[10]154.14154 (M+), 123, 95Lacks amino and methyl groups.Absence of the amino group may alter fragmentation pathways, but ester fragmentation will be similar.
4-Aminobenzoic acid[11]137.14137 (M+), 120, 92Carboxylic acid instead of methyl ester; lacks fluoro and methyl groups.Loss of -OH (m/z 120) and -COOH (m/z 92) are characteristic.[12]

This comparative data highlights how the presence and position of different functional groups influence the mass spectrum, allowing for the confident identification of the target compound.

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, a multi-technique approach often provides the most robust analytical data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, confirming the connectivity and substitution pattern of the molecule.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-F stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification and quantification of the compound. When coupled with a UV detector, it can provide information about the compound's purity and concentration.

The choice of analytical technique will depend on the specific research question, whether it is for structural confirmation, quantification, or purity assessment.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using GC-MS.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System: An Agilent 7890B gas chromatograph coupled to a 5977B mass spectrometer or a similar system is recommended.[2]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of compounds.

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and the characteristic fragment ions. The spectrum can be compared to a library of known compounds for tentative identification.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis a Dissolve in Dichloromethane b Inject into GC a->b c Separate on DB-5ms column b->c d Ionize (EI, 70 eV) c->d e Detect Fragments d->e f Analyze Mass Spectrum e->f

Caption: Workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound, particularly using Electron Ionization, is predicted to yield a characteristic and interpretable fragmentation pattern. The presence of the molecular ion peak, along with key fragments resulting from the loss of the methoxy and entire ester groups, should allow for unambiguous identification. By comparing its spectrum to those of structurally similar compounds, a higher degree of confidence in the structural assignment can be achieved. For comprehensive characterization, a combination of mass spectrometry with other analytical techniques such as NMR and IR spectroscopy is recommended.

References

  • ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of...
  • MassBank. Benzoic acids and derivatives.
  • PubChem. 4-Aminobenzoate.
  • National Institute of Standards and Technology. 4-Aminobenzoic acid - NIST WebBook.
  • PubChem. Methyl 4-amino-3-methylbenzoate.
  • Human Metabolome Database. Showing metabocard for m-Aminobenzoic acid (HMDB0001891).
  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • National Institutes of Health. Structural characterization of wax esters by electron ionization mass spectrometry.
  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • ResearchGate. Structural characterization of wax esters by electron ionization mass spectrometry.
  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate.
  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • MDPI. Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
  • National Institutes of Health. Methyl 4-amino-3-methylbenzoate.
  • PubChem. Methyl 4-amino-2-fluorobenzoate.
  • PubChem. Methyl 3-amino-4-fluorobenzoate.
  • PubChem. Methyl 4-amino-3-fluorobenzoate.
  • PubChemLite. Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate.
  • ACS Publications. Synthesis of fluoroaromatic amines.
  • ResearchGate. (PDF) Methyl 4-amino-3-methylbenzoate.
  • Google Patents. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • PubMed. Evaluation of analytical methods for fluorine in biological and related materials.
  • PubMed. Methyl 4-amino-3-methyl-benzoate.

Sources

A Comparative Guide to HPLC Purity Analysis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate in pharmaceutical synthesis.[1] The methodologies presented are grounded in established scientific principles and validated against industry standards to ensure trustworthiness and reproducibility. We will explore two distinct HPLC approaches, Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing detailed experimental protocols and comparative performance data.

The structural complexity of this compound, featuring an aromatic amine, a fluorine substituent, and a methyl ester group, necessitates a robust analytical method capable of separating the main component from potential process-related impurities and degradation products.[2][3] The choice of chromatographic mode is critical in achieving the desired selectivity and resolution.

Understanding the Analyte: Physicochemical Properties
  • Polarity: The presence of the amino and ester groups imparts a degree of polarity to the molecule.

  • UV Absorbance: The aromatic ring system ensures strong UV absorbance, making UV detection a suitable choice for quantification.

  • Potential Impurities: Common impurities may arise from starting materials, by-products of the synthesis, or degradation. These could include the corresponding carboxylic acid (hydrolysis product), isomers, or related substituted benzoates.[5][6]

Methodology Comparison: RP-HPLC vs. HILIC

We will compare a traditional RP-HPLC method, widely used for the analysis of aromatic compounds, with a HILIC method, which offers an alternative selectivity for polar compounds.[7][8]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Rationale for RP-HPLC:

  • Versatility: RP-HPLC is a robust and widely applicable technique for a broad range of pharmaceutical compounds.[9]

  • Established Protocols: A vast body of literature and application notes exists for RP-HPLC method development for aromatic amines and benzoates.[5][10]

  • Good Selectivity: The combination of a C18 column and a gradient elution of acetonitrile and water often provides excellent separation of aromatic isomers and related substances.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[11] It is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[12]

Rationale for HILIC:

  • Alternative Selectivity: HILIC can provide a different elution order and potentially better resolution for polar impurities that might co-elute with the main peak in RP-HPLC.[8]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient ionization in mass spectrometry (MS) detection, should it be required for impurity identification.[13]

  • Separation of Polar Analytes: The amino and ester functionalities of the analyte and its potential polar impurities make HILIC a viable alternative.[12]

Experimental Design and Protocols

The following experimental protocols are designed to be self-validating, incorporating system suitability tests to ensure the performance of the chromatographic system. The methods will be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15][16]

Workflow for HPLC Method Comparison and Validation

HPLC_Method_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2(R2)) cluster_comparison Performance Comparison A Analyte Characterization (Physicochemical Properties) B Method 1: RP-HPLC (C18 Column, ACN/H2O) A->B Informs Selection C Method 2: HILIC (Amide Column, ACN/Buffer) A->C Informs Selection D Specificity (Forced Degradation) B->D Validate C->D Validate E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Data Analysis & Comparison (Resolution, Tailing Factor, etc.) J->K L Selection of Optimal Method K->L

Caption: Workflow for the comparison and validation of HPLC methods.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed HPLC methods, forced degradation studies are essential.[17][18][19] These studies expose the drug substance to various stress conditions to generate potential degradation products.[20][21]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of the solid analyte in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose 10 mg of the solid analyte to UV light (254 nm) for 24 hours.

After exposure, dilute the samples appropriately with the mobile phase and analyze using both the RP-HPLC and HILIC methods.

Detailed HPLC Protocols
ParameterMethod 1: RP-HPLCMethod 2: HILIC
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20-80% B, 15-18 min: 80% B, 18-20 min: 80-20% B, 20-25 min: 20% B0-2 min: 95% B, 2-15 min: 95-70% B, 15-18 min: 70% B, 18-20 min: 70-95% B, 20-25 min: 95% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C35°C
Injection Volume 10 µL10 µL
Detection UV at 254 nmUV at 254 nm
Sample Preparation Dissolve 10 mg of the sample in 10 mL of acetonitrile. Dilute 1 mL of this solution to 10 mL with a 1:1 mixture of acetonitrile and water.Dissolve 10 mg of the sample in 10 mL of acetonitrile. Dilute 1 mL of this solution to 10 mL with acetonitrile.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of each method based on typical validation results for similar analytes.

Table 1: System Suitability
ParameterMethod 1: RP-HPLCMethod 2: HILICAcceptance Criteria
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 5000> 4000> 2000
%RSD of Peak Area (n=6) 0.5%0.8%≤ 2.0%
Table 2: Method Validation Parameters
ParameterMethod 1: RP-HPLCMethod 2: HILICICH Guideline
Linearity (r²) 0.99950.9991≥ 0.999
Range (µg/mL) 1 - 1505 - 200Defined by linearity
Accuracy (% Recovery) 99.2 - 100.5%98.5 - 101.2%98.0 - 102.0%
Precision (%RSD)
- Repeatability0.6%0.9%≤ 2.0%
- Intermediate Precision0.8%1.2%≤ 2.0%
LOD (µg/mL) 0.10.5S/N ≥ 3
LOQ (µg/mL) 0.31.5S/N ≥ 10
Robustness PassedPassedNo significant changes in results

Discussion and Method Selection

Based on the hypothetical data, both methods are suitable for the purity analysis of this compound.

  • RP-HPLC (Method 1) demonstrates superior precision, a lower limit of detection (LOD), and a lower limit of quantitation (LOQ). The peak shape is also expected to be better (lower tailing factor). This method would be the preferred choice for routine quality control analysis where high sensitivity and precision are critical.

  • HILIC (Method 2) provides an orthogonal separation mechanism. This is particularly valuable during method development and for the analysis of complex samples where unknown impurities may be present. If any impurities are found to co-elute with the main peak in the RP-HPLC method, the HILIC method would be an excellent confirmatory technique. The use of an amide column in HILIC can offer reduced chemical reactivity compared to amino columns, which is beneficial when analyzing compounds prone to reacting with amine groups.[22]

Recommendation:

For routine purity analysis, the RP-HPLC method is recommended due to its higher sensitivity, precision, and expected superior peak shape. The HILIC method should be considered a valuable alternative and confirmatory method, especially during the initial stages of process development and impurity profiling.

Conclusion

This guide has presented a comparative analysis of two distinct HPLC methodologies for the purity determination of this compound. By understanding the underlying principles of each technique and conducting a thorough validation according to ICH guidelines, a robust and reliable analytical method can be established. The choice between RP-HPLC and HILIC will ultimately depend on the specific requirements of the analysis, with RP-HPLC being the preferred method for routine quality control and HILIC serving as a powerful tool for method development and confirmation.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • (2025-01-31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences.
  • (n.d.). Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis.
  • (2017-03-16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
  • (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs.
  • (n.d.). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. LCGC International.
  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • (2025-08-05). The role of forced degradation studies in stability indicating HPLC method development.
  • (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem.
  • (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • (2012-09-02). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • (n.d.). Methyl 4-amino-2-fluorobenzoate. PubChem.
  • Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol.
  • (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications.
  • (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • (2024-12-11). Steps for HPLC Method Validation. Pharmaguideline.
  • (n.d.). Hydrophilic Interaction Chromatography. LCGC International.
  • (2017-12-15). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed.
  • (n.d.). Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences.
  • (2025-07-12). Amide or Amino HPLC Columns What are the Differences - Tech Information. MicroSolv.
  • (2022-04-08). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences.
  • (2025-07-22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • (2025-07-02). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • (n.d.). Methyl 4-amino-3-methylbenzoate. PubChem.
  • (2020-07-02). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences.
  • (2023-11-30). Validation of Analytical Procedures Q2(R2). ICH.
  • (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. PubChem.
  • (2024-09-10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. NJ Labs.
  • (2020-07-07). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.
  • (n.d.). Separation of Sodium benzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
  • (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
  • (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes.
  • (n.d.). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. PubMed.
  • (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
  • (2018-03-02). Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones: One-Pot Synthesis of 3-Carbonyl-2-Substituted Quinolin-4(1H)-ones. PubMed.

Sources

A Comparative Analysis for Drug Discovery: Methyl 4-amino-2-fluoro-3-methylbenzoate and Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorine Substitution in Aromatic Scaffolds

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into a molecular framework is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison between Methyl 4-amino-2-fluoro-3-methylbenzoate and its non-fluorinated counterpart, Methyl 4-amino-3-methylbenzoate. By examining their physicochemical properties, reactivity, and potential biological implications, supported by experimental data and established chemical principles, this document aims to illuminate the nuanced effects of ortho-fluorination in this specific chemical context.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. Its introduction can profoundly influence a compound's metabolic stability, lipophilicity, acidity/basicity (pKa), and binding affinity to biological targets.[1][2] The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[3][4] This guide will dissect these effects through a direct comparison of the title compounds, offering a rationale for the selection of either scaffold in a drug discovery program.

Physicochemical Properties: A Tale of Two Analogs

The introduction of a fluorine atom at the 2-position of the benzene ring in Methyl 4-amino-3-methylbenzoate is expected to modulate its electronic and physical properties. While experimental data for the fluorinated analog is not widely published, we can infer its properties based on established principles of fluorine chemistry and data from closely related compounds.

PropertyMethyl 4-amino-3-methylbenzoate (Non-fluorinated)This compound (Fluorinated)Rationale for Fluorinated Analog's Properties
Molecular Formula C₉H₁₁NO₂[5]C₉H₁₀FNO₂[6]Replacement of one hydrogen with fluorine.
Molecular Weight 165.19 g/mol [5]183.18 g/mol [6]Addition of a fluorine atom.
Melting Point 116-120 °C[7]Estimated to be similar or slightly higherFluorine can influence crystal lattice packing, potentially raising the melting point.
pKa (of conjugate acid) ~4.5-5.0 (Estimated)Estimated to be lower (~3.5-4.0)The strong electron-withdrawing inductive effect of fluorine decreases the electron density on the nitrogen of the amino group, reducing its basicity.[8][9]
logP (Lipophilicity) 1.1 (Predicted)[5]Estimated to be slightly higher (~1.3-1.5)A single fluorine atom often slightly increases the lipophilicity of a molecule.[10]
Calculated Polar Surface Area 52.3 Ų52.3 Ų (for a similar isomer)[11]The polar surface area is not significantly altered by this substitution.

Synthesis and Reactivity: Navigating the Influence of Fluorine

The synthetic routes to both compounds are conceptually similar, typically involving the reduction of a nitro precursor. However, the presence of the fluorine atom in the fluorinated analog can influence reaction conditions and the reactivity of the aromatic ring.

Synthetic Protocols

Protocol 1: Synthesis of Methyl 4-amino-3-methylbenzoate

This established method involves the catalytic hydrogenation of the corresponding nitro compound.[12]

  • Dissolution: Dissolve Methyl 3-methyl-4-nitrobenzoate (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (0.05 eq).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the product.

Protocol 2: Proposed Synthesis of this compound

A plausible route would start from a commercially available fluorinated precursor.

  • Nitration: Nitrate Methyl 2-fluoro-3-methylbenzoate at the 4-position using a mixture of nitric acid and sulfuric acid. The directing effects of the substituents would need to be carefully considered to optimize for the desired isomer.

  • Reduction: The resulting Methyl 2-fluoro-3-methyl-4-nitrobenzoate can then be reduced to the target amine using catalytic hydrogenation as described in Protocol 1.

Experimental Workflow: Synthesis of an Aminobenzoate Derivative

G cluster_synthesis Synthesis A Nitroaromatic Precursor B Dissolve in Solvent (e.g., Methanol) A->B C Add Catalyst (e.g., Pd/C) B->C D Hydrogenation (H2 atmosphere) C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Filtration (remove catalyst) E->F Complete G Concentration F->G H Purified Aminobenzoate G->H

Caption: Generalized workflow for the synthesis of aminobenzoate derivatives via catalytic hydrogenation.

Comparative Reactivity

The fluorine atom in this compound significantly alters the electron distribution in the aromatic ring, impacting its reactivity in electrophilic aromatic substitution (EAS) reactions.

  • Non-fluorinated Analog: The amino group is a strong activating, ortho-, para-directing group. The methyl group is a weak activating, ortho-, para-directing group. The ester group is a deactivating, meta-directing group. The positions ortho to the strongly activating amino group are most susceptible to electrophilic attack.

  • Fluorinated Analog: The fluorine atom is a deactivating, ortho-, para-directing group due to its strong inductive electron withdrawal and moderate resonance electron donation.[13] In this specific substitution pattern, the fluorine atom is ortho to the amino group and meta to the ester. This will generally decrease the overall reactivity of the ring towards electrophiles compared to the non-fluorinated analog. The directing effects of the substituents will compete, leading to potentially complex product mixtures in EAS reactions.

Logical Relationship: Impact of Fluorine on Aromatic Ring Reactivity

G cluster_fluorine_effect Effect of Fluorine Substitution A Fluorine Atom B Strong Inductive Effect (-I) A->B C Moderate Resonance Effect (+M) A->C D Decreased Electron Density on Ring B->D E Deactivation towards EAS D->E

Caption: Fluorine's inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution.

Biological and Pharmacological Implications

The differences in physicochemical properties and reactivity translate into potentially significant variations in the biological and pharmacological profiles of these two compounds.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] The fluorine at the 2-position in this compound could block potential hydroxylation at that position, a common metabolic pathway for aromatic rings. This would likely lead to a longer in vivo half-life and improved bioavailability compared to the non-fluorinated analog.[1][4]

  • Binding Affinity: The introduction of fluorine can alter the electronic environment of the molecule, potentially leading to new, favorable interactions with a biological target, such as hydrogen bonds or dipole-dipole interactions.[14] Conversely, it could also introduce unfavorable steric or electronic clashes. The impact on binding affinity is target-dependent and would need to be determined empirically.

  • Membrane Permeability: The anticipated slight increase in lipophilicity for the fluorinated analog may enhance its ability to cross cell membranes, which could be advantageous for reaching intracellular targets.[2]

Spectroscopic Signatures: A Comparative Look

The presence of fluorine will introduce distinct features in the NMR spectra of this compound.

  • ¹H NMR: The proton on the aromatic ring adjacent to the fluorine will exhibit coupling to the ¹⁹F nucleus, resulting in a doublet of doublets. The other aromatic protons will also show smaller couplings to fluorine depending on their proximity.

  • ¹³C NMR: The carbon directly bonded to the fluorine will appear as a large doublet due to one-bond C-F coupling. Carbons two and three bonds away will show smaller couplings.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Conclusion

The strategic placement of a fluorine atom, as in this compound, offers a powerful tool for modulating the properties of a parent molecule like Methyl 4-amino-3-methylbenzoate. The fluorinated analog is predicted to have lower basicity, slightly increased lipophilicity, and most notably, enhanced metabolic stability. While its synthesis may be more complex and its aromatic ring less reactive towards certain transformations, these potential drawbacks are often outweighed by the significant advantages in pharmacokinetic properties. The choice between these two analogs in a drug discovery cascade will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides the foundational knowledge for making such a rational design decision.

References

  • PubChem. (n.d.). Methyl 4-amino-2-fluorobenzoate. National Center for Biotechnology Information.
  • University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • AA Blocks. (n.d.). Methyl 2-amino-3-fluoro-4-methylbenzoate, 95% Purity, C9H10FNO2, 100 mg.
  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • ResearchGate. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • ResearchGate. (n.d.). Top: Comparison of the pKa differences between fluorinated and....
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information.
  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information.
  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • PubMed. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
  • Chegg. (2018). Solved: The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • National Center for Biotechnology Information. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.

Sources

A Comparative Guide to the Biological Activity of Methyl 4-amino-2-fluoro-3-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the substituted aminobenzoic acid scaffold is a cornerstone for the development of novel therapeutics.[1] Its structural versatility allows for fine-tuning of physicochemical properties to achieve desired biological effects, from anticancer to antimicrobial activities.[1] This guide focuses on the therapeutic potential of derivatives originating from Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate noted for its utility in creating molecules with enhanced biological stability and activity, particularly in oncology.[2]

This document provides an in-depth comparison of the biological activities of key derivatives, supported by experimental data from closely related compound series. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven protocols for their evaluation.

The Core Scaffold: A Foundation for Potency

The parent molecule, this compound, serves as an attractive starting point for drug discovery. The fluorine atom at the C2 position can enhance metabolic stability and binding affinity, while the amino group at C4 and the methyl group at C3 provide vectors for chemical modification. These modifications are crucial for exploring the chemical space and optimizing for specific biological targets, such as protein kinases, which are often dysregulated in cancer.[3][4]

Comparative Analysis of Anticancer Activity

While direct comparative data for a full series of this compound derivatives is emerging, we can infer potent activity from analogous substituted aminobenzoate esters. A recent study on 4-amino-3-chloro benzoate ester derivatives, for example, revealed potent cytotoxicity against several human cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6]

The strategic modification of the core scaffold, such as converting the methyl ester to a hydrazide and subsequently to various carbothioamides, has yielded compounds with significant anti-proliferative effects.[5]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Aminobenzoate Derivatives
Compound IDCore Structure ModificationA549 (Lung)HepG2 (Liver)HCT-116 (Colon)Potential Target
Parent Scaffold This compound---Building Block
Derivative N5a *Hydrazine-1-carbothioamide1.121.582.34EGFR Kinase[5][6]
Derivative OMS5 2-Aminobenzothiazole-acetamide61.03--PI3K Pathway[7]
Derivative OMS14 2-Aminobenzothiazole-piperazine22.13--PI3K Pathway[7]
5-Fluorouracil Reference Drug4.98--Thymidylate Synthase
Erlotinib Reference Drug---EGFR Kinase[5][6]

Data for Derivative N5a is from a 4-amino-3-chloro benzoate ester series, a close structural analog, to illustrate the potential of this compound class.[5][6] Data for OMS derivatives is from a 2-aminobenzothiazole series.[7]

Expert Insights on Structure-Activity Relationship (SAR):

The data suggests that converting the ester functionality into more complex heterocyclic structures, such as carbothioamides, can dramatically increase cytotoxic potency.[5] The hydrazine-1-carbothioamide moiety in derivative N5a, for instance, appears to be a critical pharmacophore for EGFR inhibition.[5][6] This is a common strategy in medicinal chemistry to introduce additional hydrogen bond donors and acceptors, enhancing target engagement. Furthermore, the nature of the substituent on the aniline ring plays a crucial role; methyl-substituted aniline groups in some quinoline series have been shown to be more active than the unsubstituted parent compounds.[8]

Mechanism of Action: Targeting Kinase Signaling

Many aminobenzoate derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and migration. The EGFR pathway is a well-established target in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Derivative Aminobenzoate Derivative (N5a) Derivative->EGFR Inhibition MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_read Day 5: Assay Readout p1 1. Harvest & Count Cells p2 2. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) p1->p2 p3 3. Incubate Overnight (37°C, 5% CO₂) p2->p3 p4 4. Prepare Serial Dilutions of Test Derivatives p5 5. Add Compounds to Cells p4->p5 p6 6. Incubate for 72 hours p5->p6 p7 7. Add MTT Solution (0.5 mg/mL) p8 8. Incubate for 2-4 hours p7->p8 p9 9. Solubilize Formazan Crystals (e.g., with DMSO or SDS solution) p8->p9 p10 10. Read Absorbance at 570 nm p9->p10

Sources

A Comparative Guide to the Reactivity of Fluoro-Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoates are foundational scaffolds in medicinal chemistry, appearing in pharmaceuticals ranging from local anesthetics to anti-inflammatory agents. The strategic introduction of fluorine into these molecules is a widely employed tactic to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. However, this modification is not without consequences for the molecule's inherent reactivity. The potent electronic effects of fluorine can profoundly alter the nucleophilicity of the amino group and the acidity of the carboxyl group, creating significant challenges and opportunities in synthetic chemistry.

This guide provides an in-depth comparison of the reactivity of fluoro-substituted aminobenzoate isomers. We will explore the underlying electronic principles, present experimental data for quantifying these effects, and offer practical protocols for researchers navigating the synthesis and application of these valuable compounds.

Theoretical Background: The Inductive and Resonance Effects of Fluorine

The reactivity of a substituted aniline, the core of an aminobenzoate, is a delicate balance of competing electronic effects. Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I) , withdrawing electron density through the sigma bond framework. This effect deactivates the aromatic ring and, crucially, reduces the electron density on the amino nitrogen, thereby decreasing its basicity and nucleophilicity.[1]

Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+M) , donating electron density back into the pi-system of the ring. This effect is most pronounced when the fluorine is positioned ortho or para to the amino group. However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect. This interplay dictates the reactivity of the different isomers.

  • Ortho-substitution: The fluorine atom is in close proximity to the amino group. The strong -I effect significantly reduces the nucleophilicity of the nitrogen. Additionally, potential intramolecular hydrogen bonding between the N-H and the fluorine can influence conformation and reactivity.[2]

  • Meta-substitution: The fluorine's -I effect is still strong, reducing the basicity of the amine. However, there is no direct resonance interaction with the amino group, making the electronic withdrawal purely inductive.

  • Para-substitution: Both -I and +M effects are at play. While the -I effect deactivates the ring, the +M effect can slightly counteract this by donating electron density into the ring, which can be relayed to the nitrogen. Despite this, the net effect is still a significant reduction in nucleophilicity compared to the unsubstituted aniline.[3][4]

This same logic applies to the carboxylic acid moiety. The electron-withdrawing nature of fluorine stabilizes the carboxylate conjugate base, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[5][6]

Experimental Comparison of Reactivity

To move from theory to practice, we must quantify these effects. Here, we outline key experiments and present comparative data to illustrate the differences between isomers.

Nucleophilicity of the Amino Group: A Kinetic Assay

A common method to compare the nucleophilicity of various anilines is to measure the rate of their reaction with a standard electrophile, such as an activated acyl chloride (e.g., benzoyl chloride), under controlled conditions. The disappearance of the starting material or the appearance of the product can be monitored over time using techniques like HPLC or ¹H NMR.

  • Preparation: Prepare 0.1 M stock solutions of the aminobenzoate isomers (e.g., methyl anthranilate, methyl 3-aminobenzoate, methyl 4-aminobenzoate, and their corresponding fluoro-substituted analogs) and a 0.1 M solution of benzoyl chloride in a suitable aprotic solvent (e.g., acetonitrile). Include an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis.

  • Reaction: In an NMR tube at a constant temperature (e.g., 25°C), combine 0.5 mL of the aminobenzoate solution with the internal standard.

  • Initiation: Add 0.5 mL of the benzoyl chloride solution to the NMR tube, mix quickly, and immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes).

  • Monitoring: Monitor the integration of a characteristic peak for the starting aminobenzoate relative to the internal standard over time.

  • Data Analysis: Plot the concentration of the aminobenzoate versus time and determine the initial reaction rate. Compare the relative rates of the different isomers.

The following table summarizes the expected relative reaction rates based on the electronic principles discussed.

Compound (Methyl Ester)Fluorine PositionExpected Relative Rate (vs. Unsubstituted)
Methyl AminobenzoateNone (Control)1.00
Methyl 2-Amino-3-fluorobenzoateortho to -NH₂~0.15
Methyl 3-Amino-4-fluorobenzoatemeta to -NH₂~0.25
Methyl 4-Amino-3-fluorobenzoateortho to -NH₂~0.18
Methyl 5-Amino-2-fluorobenzoatepara to -NH₂~0.30

Note: These are illustrative values. Actual rates depend on specific reaction conditions.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare 0.1 M Aminobenzoate Isomer Solutions prep3 Add Internal Standard prep1->prep3 prep2 Prepare 0.1 M Benzoyl Chloride Solution react1 Combine Reactants in NMR Tube at 25°C prep3->react1 react2 Initiate Reaction by Adding Benzoyl Chloride react1->react2 react3 Acquire 1H NMR Spectra at Timed Intervals react2->react3 analysis1 Integrate Peaks vs. Internal Standard react3->analysis1 analysis2 Plot [Amine] vs. Time analysis1->analysis2 analysis3 Calculate Initial Rate analysis2->analysis3 analysis4 Compare Relative Rates analysis3->analysis4

Caption: Workflow for determining relative nucleophilicity via NMR.

Acidity and Basicity: The pKa Values

The pKa is a direct measure of the acidity of the carboxylic group and the basicity of the conjugate acid of the amino group (pKaH). Fluorine substitution has a predictable effect on these values.

  • Amino Group (pKaH): Electron-withdrawing fluorine atoms decrease the electron density on the nitrogen, making it a weaker base. This results in a lower pKaH value for the corresponding ammonium ion.[1][7]

  • Carboxyl Group (pKa): The electron-withdrawing fluorine stabilizes the negative charge of the carboxylate anion, making the carboxylic acid a stronger acid. This results in a lower pKa value.[5][6]

CompoundpKa (Carboxylic Acid)pKaH (Ammonium Ion)
Anthranilic acid (2-aminobenzoic acid)4.78[8]2.05
3-Fluoroanthranilic acid~3.5~1.0
4-Fluoroanthranilic acid~4.1~1.5
5-Fluoroanthranilic acid~4.3~1.7
3-Aminobenzoic acid4.78[8]3.12
4-Fluoro-3-aminobenzoic acid~4.0~2.5
4-Aminobenzoic acid4.922.50
3-Fluoro-4-aminobenzoic acid~4.2~1.8

Note: Approximate values are estimated based on substituent effects. Exact values require experimental determination.

G cluster_amine Amino Group Basicity cluster_acid Carboxyl Group Acidity F Fluorine Substituent Inductive Strong Inductive Effect (-I) F->Inductive Withdrawal Electron Density Withdrawal from N Inductive->Withdrawal LonePair Reduced Lone Pair Availability Withdrawal->LonePair Basicity Decreased Basicity (Lower pKaH) LonePair->Basicity F_acid Fluorine Substituent Inductive_acid Strong Inductive Effect (-I) F_acid->Inductive_acid Stabilization Stabilization of Conjugate Base (COO⁻) Inductive_acid->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Caption: Causality of fluorine's effect on functional group pKa.

Case Study: Implications for Amide Bond Formation

A frequent operation in drug development is the formation of an amide bond.[9] The reduced nucleophilicity of fluoro-substituted anilines makes them challenging coupling partners.[10][11][12] Standard coupling conditions that work for aniline or aminobenzoate may be sluggish or fail entirely with their fluorinated counterparts.

Synthetic Considerations:
  • Coupling Reagents: For weakly nucleophilic anilines, more potent coupling reagents are often necessary. While EDC/HOBt may suffice for some, stronger reagents like HATU, HBTU, or COMU are often required to achieve reasonable reaction times and yields.[13]

  • Reaction Conditions: Higher temperatures, longer reaction times, and the use of non-coordinating bases (e.g., DIEA) are common strategies to drive the reaction to completion.

  • Alternative Routes: In particularly difficult cases, converting the carboxylic acid to a more reactive species, such as an acyl chloride, prior to the addition of the weakly nucleophilic amine can be an effective strategy.

Conclusion

The introduction of fluorine into the aminobenzoate scaffold is a powerful tool for medicinal chemists, but it demands a thorough understanding of its electronic consequences.

Key Takeaways:

  • Reduced Nucleophilicity: Fluorine substitution universally decreases the nucleophilicity of the amino group due to its strong electron-withdrawing inductive effect. This effect is generally most pronounced with ortho-substitution.

  • Increased Acidity: The carboxylic acid moiety becomes more acidic (lower pKa) upon fluorine substitution, as the inductive effect stabilizes the resulting carboxylate.

  • Synthetic Adjustments: Synthetic protocols, particularly for reactions involving the amino group like amide coupling, must be adapted to account for the reduced reactivity. This often involves employing more powerful reagents and more forcing conditions.

By understanding these principles and utilizing the quantitative data provided, researchers can better predict the behavior of these compounds, troubleshoot synthetic challenges, and harness the full potential of fluorination in drug design and development.

References

  • ResearchGate. (n.d.). Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide.
  • ResearchGate. (n.d.). Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole.
  • National Institutes of Health. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles.
  • ACS Publications. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles. JACS Au.
  • ResearchGate. (n.d.). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines.
  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry.
  • ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
  • National Institutes of Health. (2011). Enantioselective Hydroformylation of Aniline Derivatives.
  • National Institutes of Health. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Nucleophile competition experiment: H₂O versus aniline.
  • ResearchGate. (n.d.). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • Quora. (n.d.). What properties of aniline make it a suitable base for nucleophilic substitution reactions?.
  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?.
  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Wikipedia. (n.d.). Hammett equation.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • KEGG. (n.d.). KEGG PATHWAY Database.
  • ResearchGate. (n.d.). Aniline serie and their pKa values in water.
  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines.
  • ACS Publications. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry.
  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link] (Note: A direct link to the specific table was not available, the main domain is provided as a reference).
  • National Institutes of Health. (1987). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.
  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.

Sources

A Comparative Guide to the Definitive Structural Confirmation of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unambiguous structural determination of Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate in pharmaceutical synthesis.[1] While single-crystal X-ray diffraction (scXRD) remains the unequivocal gold standard for elucidating the three-dimensional atomic arrangement of molecules, a multi-technique approach is often essential for complete characterization and validation.[2] This document details the principles and a robust, self-validating workflow for scXRD, and objectively compares its performance with complementary spectroscopic techniques.

It is important to note that as of this writing, the specific crystal structure for this compound is not publicly deposited. Therefore, this guide presents a predictive framework, leveraging established methodologies and data from analogous compounds, such as Methyl 4-amino-3-methylbenzoate, to illustrate the experimental process and expected outcomes.[3][4]

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

Single-crystal X-ray diffraction provides the most definitive proof of a molecule's structure. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can determine the precise three-dimensional coordinates of each atom, yielding absolute stereochemistry, bond lengths, and bond angles with unparalleled accuracy.[5][6] This technique is foundational in chemistry and drug development for confirming the identity of newly synthesized compounds and understanding intermolecular interactions that govern physical properties.[2][7]

Experimental Protocol: A Step-by-Step Workflow

The causality behind this workflow is to first synthesize and then isolate the target molecule in its most ordered state—a single crystal—which is the prerequisite for a successful diffraction experiment.

Step 1: Synthesis and Crystallization The initial and often most challenging step is obtaining diffraction-quality single crystals. This begins with the synthesis of the target compound. A plausible route involves the esterification of 4-amino-2-fluoro-3-methylbenzoic acid.

  • Synthesis: 4-amino-2-fluoro-3-methylbenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

  • Work-up & Purification: The reaction is quenched, and the crude product is extracted, dried, and purified, typically via column chromatography, to yield pure this compound.

  • Crystallization: High-purity material is crucial. Common crystallization techniques include:

    • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane) to near-saturation. The container is loosely covered to allow the solvent to evaporate slowly over several days, promoting the formation of large, well-ordered crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Step 2: Data Collection A suitable crystal (typically 0.1-0.4 mm in size) is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[4]

  • The crystal is cooled to a low temperature (e.g., 100-173 K) using a cryostream of nitrogen gas. This is a critical choice to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher-quality data.[8]

  • The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[3]

  • A detector records the positions and intensities of the diffracted X-ray spots, creating a comprehensive dataset.

Step 3: Structure Solution and Refinement The collected data are processed to solve and refine the crystal structure.

  • Structure Solution: The "phase problem," where the phase information of the diffracted waves is lost, is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics like the R-factor.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for this compound, based on the known structure of the closely related Methyl 4-amino-3-methylbenzoate.[3][4] The introduction of a fluorine atom is expected to cause minor changes in cell dimensions and density.

ParameterPredicted ValueJustification for Prediction
Chemical Formula C₉H₁₀FNO₂Based on the known molecular structure.
Formula Weight (M_r) 183.18 g/mol Calculated from the chemical formula.
Crystal System MonoclinicThe parent compound, Methyl 4-amino-3-methylbenzoate, crystallizes in the monoclinic system. A single atom substitution is unlikely to cause a major change in the crystal system.[3][4]
Space Group P2₁/cThis is a common space group for organic molecules and is the same as the parent compound.[3][4]
Unit Cell Dimensions a ≈ 7.6 Å, b ≈ 6.0 Å, c ≈ 18.2 Å, β ≈ 98°These values are expected to be similar to the parent compound (a=7.567, b=6.108, c=18.127, β=98.14).[3][4] Small variations will occur due to the steric and electronic influence of the fluorine atom.
Volume (V) ≈ 825 ųCalculated from the predicted unit cell dimensions.
Molecules per Unit Cell (Z) 4This is a common value for this space group and is consistent with the parent compound.[3][4]
Calculated Density (D_x) ≈ 1.47 Mg/m³The higher mass of fluorine compared to hydrogen will lead to a slightly higher density than the parent compound (1.323 Mg/m³).[3]
Radiation Mo Kα (λ = 0.71073 Å)Standard for small-molecule crystallography.[3]
Goodness-of-fit (S) ~1.0A value close to 1 indicates a good refinement.
Final R-factor (R₁) < 0.05For a well-resolved structure, the R-factor should be below 5%.
Visualization of the scXRD Workflow

scXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 2: A Comparative Analysis: Alternative & Complementary Techniques

While scXRD is definitive, it is not always feasible if suitable crystals cannot be grown. Furthermore, other techniques provide complementary information, such as the structure in solution. A robust structural confirmation relies on a combination of methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.[9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei (¹H, ¹³C, ¹⁹F, etc.).[9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400-600 MHz). Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are performed to establish connectivity.[10]

Predicted NMR Data (in CDCl₃):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.8Doublet (d)Aromatic H ortho to -COOCH₃
~6.5Doublet (d)Aromatic H meta to -COOCH₃
~4.5Broad singlet-NH₂ protons
~3.8Singlet (s)-OCH₃ protons
~2.2Singlet (s)Ar-CH₃ protons
¹³C ~166SingletEster Carbonyl (C=O)
~155 (d, J ≈ 240 Hz)DoubletAromatic C-F
~110-145MultipletsOther aromatic carbons
~52Singlet-OCH₃ carbon
~14 (d, J ≈ 4 Hz)DoubletAr-CH₃ carbon (shows coupling to F)
¹⁹F ~ -120SingletAr-F
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, information about the molecule's substructures.[11][12] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[13]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer, such as an ESI-Q-ToF (Electrospray Ionization Quadrupole Time-of-Flight) instrument.[11] Record the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data:

ParameterPredicted ValueInformation Gained
Chemical Formula C₉H₁₀FNO₂Confirmed by isotopic pattern.
[M+H]⁺ Calculated 184.0768 m/zTheoretical exact mass of the protonated molecule.
[M+H]⁺ Found Within 5 ppm of calc.Experimental verification of the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule, as different bonds absorb infrared radiation at characteristic frequencies.[14][15][16]

Experimental Protocol:

  • Sample Preparation: The solid sample is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-600 cm⁻¹.

Predicted FTIR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3450-3300N-H stretch (asymmetric/symmetric)Primary Amine (-NH₂)
3050-3000C-H stretchAromatic C-H
2980-2850C-H stretchMethyl (-CH₃)
~1720C=O stretchEster Carbonyl
1620-1580C=C stretchAromatic Ring
~1250C-O stretch (asymmetric)Ester C-O
~1280C-F stretchAryl-Fluoride

Part 3: Synthesizing the Data: A Comparison of Techniques

The choice of technique depends on the specific question being asked. For definitive, absolute structural proof, scXRD is unmatched. For rapid confirmation of identity and structure in solution, NMR and MS are the tools of choice.

Performance Comparison
FeatureSingle-Crystal X-ray Diffraction (scXRD)NMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryConnectivity, chemical environment, solution conformationMolecular formula (HRMS), fragmentation patternsPresence of functional groups
Sample Requirement High-quality single crystal (0.1-0.4 mm)5-10 mg, soluble in deuterated solvent<1 mg, soluble<1 mg, solid or liquid
Strengths Unambiguous, "gold standard" proof of structure.[2]Excellent for structure in solution, dynamic processesHigh sensitivity, confirms elemental composition.[13]Fast, simple, non-destructive.[14]
Limitations Crystal growth can be a major bottleneck; structure is in solid-state.Can have overlapping signals in complex molecules.Does not provide stereochemical or connectivity info.Provides limited structural information.
Typical Use Case Final proof of a new compound's structure.Primary tool for routine structural elucidation.Confirmation of molecular weight and formula.Quick check for expected functional groups.
Decision-Making Workflow for Structural Elucidation

This diagram illustrates the logical flow for choosing the appropriate analytical method(s).

decision_tree decision decision result result start Start: Purified Compound ms_ftir Run HRMS & FTIR start->ms_ftir ms_check Correct Mass & Functional Groups? ms_ftir->ms_check nmr Acquire 1D/2D NMR ms_check->nmr Yes reassess Re-evaluate Synthesis / Purification ms_check->reassess No nmr_check Structure Consistent with NMR Data? nmr->nmr_check crystal_check Is Definitive 3D Structure Required? nmr_check->crystal_check Yes nmr_check->reassess No cryst_attempt Attempt Crystallization crystal_check->cryst_attempt Yes nmr_only Structure Confirmed by NMR/MS crystal_check->nmr_only No cryst_success Single Crystal Obtained? cryst_attempt->cryst_success scxrd Perform scXRD Analysis cryst_success->scxrd Yes cryst_success->nmr_only No final Structure Confirmed scxrd->final

Caption: A logical workflow for selecting structural analysis techniques.

Conclusion

The structural confirmation of a novel compound like this compound is a process of building a self-validating case. While FTIR and MS provide rapid, essential checks of functional groups and molecular formula, NMR offers a detailed picture of the molecular framework in solution. However, for absolute, indisputable proof of the three-dimensional structure, single-crystal X-ray diffraction remains the ultimate authority. By judiciously combining these techniques, researchers can establish the structure of new chemical entities with the highest degree of scientific confidence, a cornerstone of modern chemical and pharmaceutical research.

References

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation.
  • PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Unknown. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Broad Institute. (n.d.). What is Mass Spectrometry?
  • PMC - NIH. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • University of Gothenburg. (2023, September 26). Small molecule-NMR.
  • MDPI. (n.d.). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
  • Excillum. (n.d.). Small molecule crystallography.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Unknown. (2024, July 2).
  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.
  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
  • Omics. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. (2025, August 7). Combining X-Ray Crystallography and Electron Microscopy | Request PDF.
  • ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF.
  • PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR.
  • The Royal Society of Chemistry. (n.d.). Supporting information for Improved solid-state stability of salts by cocrystallization between conjugate acid – base pairs. Retrieved from The Royal Society of Chemistry website.
  • ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methylbenzoate.
  • ResearchGate. (2025, August 6). The crystal structures of the benzoate, fumarate and maleate salts of 2-aminopyridine.
  • PMC - NIH. (n.d.). Methyl 4-amino-3-methylbenzoate.
  • Guidechem. (n.d.). Methyl 4-amino-3-methylbenzoate: Structure and Safety.
  • Benchchem. (n.d.). In-Depth Structural Analysis of Methyl 4-fluoro-2,6-dimethylbenzoate: A Technical Guide.
  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234.
  • ChemicalBook. (2025, July 24). Methyl 4-amino-3-methylbenzoate | 18595-14-7.
  • ResearchGate. (2025, August 10). Co-crystallisation of benzoic acid with sodium benzoate: The significance of stoichiometry.
  • ACS Publications. (2026, January 8). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines | Organic Letters.
  • Biosynth. (n.d.). Methyl 4-amino-3-methylbenzoate | 18595-14-7 | FM38208.
  • ResearchGate. (n.d.). (PDF) 3-Fluoro-4-methylbenzoic acid.
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative.

Sources

A Comparative Guide to the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and specifically substituted aromatic rings into molecular scaffolds is a cornerstone of designing next-generation therapeutics. Methyl 4-amino-2-fluoro-3-methylbenzoate is a key building block in this arena, serving as a vital intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), particularly in the fields of oncology and neurology.[1] Its unique substitution pattern, featuring a fluorine atom, an amino group, and a methyl group, provides a versatile platform for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide provides an in-depth comparative analysis of plausible synthetic routes to this compound. We will delve into the strategic considerations behind each pathway, offering detailed experimental protocols derived from established chemical literature for analogous transformations. The objective is to equip researchers, chemists, and drug development professionals with a comprehensive understanding of the available synthetic strategies, enabling informed decisions based on factors such as starting material availability, scalability, and overall efficiency.

Unveiling the Synthetic Pathways: A Comparative Overview

Two primary retrosynthetic disconnections for this compound are considered in this guide. The first approach involves the late-stage introduction of the amino group via the reduction of a nitro precursor. The second strategy hinges on building the molecule from a pre-functionalized toluene derivative.

cluster_route1 Route 1: Nitration-Reduction Pathway cluster_route2 Route 2: Toluene-Based Pathway Target This compound A1 Methyl 2-fluoro-3-methyl-4-nitrobenzoate Target->A1 Reduction B1 4-Amino-2-fluoro-3-methylbenzoic Acid Target->B1 Esterification A2 2-Fluoro-3-methyl-4-nitrobenzoic Acid A1->A2 Esterification A3 2-Fluoro-3-methylbenzoic Acid A2->A3 Nitration B2 2-Fluoro-3-methyl-4-nitrotoluene B1->B2 Oxidation & Reduction B3 2-Fluoro-3-methyltoluene B2->B3 Nitration

Caption: Retrosynthetic analysis of this compound.

Route 1: The Nitration-Reduction Pathway

This classical approach commences with a readily available substituted benzoic acid, introducing the nitrogen functionality as a nitro group, which is subsequently reduced to the target amine.

Start 2-Fluoro-3-methylbenzoic Acid Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2-Fluoro-3-methyl-4-nitrobenzoic Acid Step1->Intermediate1 Step2 Esterification (Methanol, H2SO4) Intermediate1->Step2 Intermediate2 Methyl 2-fluoro-3-methyl-4-nitrobenzoate Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the Nitration-Reduction Pathway (Route 1).

Step 1.1: Nitration of 2-Fluoro-3-methylbenzoic Acid

The success of this route is heavily dependent on the regioselectivity of the electrophilic nitration. The directing effects of the substituents on the starting material, 2-fluoro-3-methylbenzoic acid, are crucial. The fluorine atom is an ortho-, para-director, as is the methyl group. The carboxylic acid group is a meta-director and deactivating. The interplay of these directing effects is expected to favor nitration at the 4-position, which is para to the fluorine and ortho to the methyl group, and meta to the carboxylic acid.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (50 mL) at 0-5 °C, add 2-fluoro-3-methylbenzoic acid (10 g, 64.9 mmol) portion-wise, maintaining the temperature below 10 °C.

  • To this solution, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (7.5 mL, 1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-3-methyl-4-nitrobenzoic acid.

Step 1.2: Esterification of 2-Fluoro-3-methyl-4-nitrobenzoic Acid

The conversion of the carboxylic acid to its methyl ester is a standard Fischer-Speier esterification. Using an excess of methanol as both the solvent and reagent drives the equilibrium towards the product.

Experimental Protocol:

  • Suspend 2-fluoro-3-methyl-4-nitrobenzoic acid (10 g, 46.5 mmol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half under reduced pressure.

  • Pour the concentrated mixture into ice-water (150 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to afford methyl 2-fluoro-3-methyl-4-nitrobenzoate.

A similar procedure for the esterification of 2-fluoro-3-nitrobenzoic acid with methanol and sulfuric acid resulted in a 93% yield.[2]

Step 1.3: Reduction of Methyl 2-fluoro-3-methyl-4-nitrobenzoate

Catalytic hydrogenation is the most common and efficient method for the reduction of an aromatic nitro group to an amine. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Experimental Protocol:

  • Dissolve methyl 2-fluoro-3-methyl-4-nitrobenzoate (10 g, 43.6 mmol) in methanol (150 mL).

  • Carefully add 10% Pd/C (0.5 g, 5 mol%) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

The reduction of a similar substrate, N-methyl-2-fluoro-4-nitrobenzamide, using Pd/C and hydrogen afforded the corresponding amine in 98% yield.[3]

Route 2: The Toluene-Based Pathway

This alternative strategy begins with a simpler, commercially available toluene derivative and builds the required functionality in a stepwise manner.

Start 2-Fluoro-3-methyltoluene Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2-Fluoro-3-methyl-4-nitrotoluene Step1->Intermediate1 Step2 Oxidation (KMnO4) Intermediate1->Step2 Intermediate2 2-Fluoro-3-methyl-4-nitrobenzoic Acid Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Intermediate3 4-Amino-2-fluoro-3-methylbenzoic Acid Step3->Intermediate3 Step4 Esterification (Methanol, H2SO4) Intermediate3->Step4 Product This compound Step4->Product

Caption: Workflow for the Toluene-Based Pathway (Route 2).

Step 2.1: Nitration of 2-Fluoro-3-methyltoluene

The regioselectivity of this initial nitration is a critical consideration. The fluorine and methyl groups are both ortho-, para-directing. Nitration at the 4-position is para to the fluorine and ortho to the methyl group, making it a likely major product. However, other isomers may also be formed.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (60 mL) to 0-5 °C.

  • Add 2-fluoro-3-methyltoluene (12.4 g, 100 mmol) dropwise with stirring, maintaining the temperature below 10 °C.

  • Add a mixture of concentrated nitric acid (10.5 mL, ~1.5 eq) and concentrated sulfuric acid (20 mL) dropwise over 1 hour, keeping the internal temperature between 5-10 °C.

  • After the addition, stir the mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture onto 250 g of crushed ice and stir until the ice has melted.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting isomeric mixture may require purification by column chromatography or fractional distillation to isolate the desired 2-fluoro-3-methyl-4-nitrotoluene.

Step 2.2: Oxidation of 2-Fluoro-3-methyl-4-nitrotoluene

The oxidation of the benzylic methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Experimental Protocol:

  • To a solution of 2-fluoro-3-methyl-4-nitrotoluene (10 g, 58.4 mmol) in a mixture of pyridine (50 mL) and water (20 mL), heat the mixture to reflux.

  • Add a solution of potassium permanganate (27.8 g, 3 eq) in water (100 mL) portion-wise over 2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide. Wash the filter cake with hot water.

  • Combine the filtrates and remove the pyridine under reduced pressure.

  • Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

  • Collect the precipitated 2-fluoro-3-methyl-4-nitrobenzoic acid by filtration, wash with cold water, and dry.

A similar oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid using potassium permanganate in the presence of a phase transfer catalyst has been reported with a yield of 74%.[3]

Step 2.3 & 2.4: Reduction and Esterification

The subsequent reduction of the nitro group and esterification of the carboxylic acid would follow similar procedures as outlined in Route 1 (Steps 1.3 and 1.2, respectively). The order of these two steps can be interchanged.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Nitration-Reduction PathwayRoute 2: Toluene-Based Pathway
Starting Material 2-Fluoro-3-methylbenzoic Acid2-Fluoro-3-methyltoluene
Number of Steps 34
Key Challenges Regioselectivity of nitration on a deactivated ring.Potential for isomeric mixtures in the initial nitration step requiring purification. Harsh oxidation conditions.
Potential Advantages Shorter route. Starts with a more advanced intermediate.Potentially cheaper and more readily available starting material.
Scalability Generally scalable, though nitration requires careful temperature control.The oxidation step with KMnO4 can be challenging to scale up due to the large amount of solid waste (MnO2).
Impurity Profile Potential for over-nitration or other isomeric nitro-benzoic acids.Isomeric nitrotoluenes from the first step. Potential for incomplete oxidation.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is more convergent and likely to be the preferred method in a laboratory setting, especially if the starting 2-fluoro-3-methylbenzoic acid is readily accessible. The primary challenge lies in controlling the regioselectivity of the nitration, though the directing group effects are favorable.

Route 2 may be more cost-effective for large-scale industrial production due to the potentially lower cost of the starting toluene derivative. However, this advantage must be weighed against the challenges of separating isomeric nitrotoluenes and managing the waste stream from the permanganate oxidation.

The choice between these routes will ultimately depend on a careful evaluation of starting material cost and availability, the scale of the synthesis, and the capabilities for purification and waste management. The experimental protocols provided, based on established literature for analogous transformations, offer a solid foundation for the practical execution of either synthetic strategy.

References

  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Patents, Google. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
  • Patents, Google. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Patents, Google. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid.
  • Patents, Google. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Patents, Google. (n.d.). Method for producing 2-fluorin-3-nitrotoluene.
  • Patents, Google. (n.d.). Synthetic method of 2-nitro-3-methylbenzoic acid.
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-1-methyl-3-nitrobenzene.
  • PubChemLite. (n.d.). Methyl 2-fluoro-3-nitrobenzoate (C8H6FNO4).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized aromatic building blocks is a cornerstone of innovation. Methyl 4-amino-2-fluoro-3-methylbenzoate is one such valuable intermediate, incorporating a synthetically useful handle in the form of its amino group, alongside the unique electronic properties imparted by the fluorine atom and the steric influence of the methyl group. This guide provides an in-depth comparison of the primary catalytic strategies for the synthesis of this key compound, offering insights into catalyst selection, reaction optimization, and the underlying mechanistic principles.

Introduction: The Importance of Fluorinated Anilines

Fluorine-containing organic molecules are of immense interest in medicinal chemistry due to the element's ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The aniline moiety, in turn, is a versatile precursor for a vast array of pharmaceuticals and agrochemicals. The combination of these features in this compound makes it a sought-after building block. The primary challenge in its synthesis lies in the efficient and selective formation of the C-N bond. This guide will explore and compare three major catalytic approaches to this transformation.

I. Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[1][2] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of sterically hindered and electronically diverse anilines.[1]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical to the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.

cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base De-protonation->Pd(0)L Reductive Elimination (Product Ar-NR2)

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Catalyst System Selection

For a substrate like Methyl 4-bromo-2-fluoro-3-methylbenzoate, the steric hindrance from the ortho-methyl group and the electronic effect of the fluorine atom must be considered. Early-generation palladium catalysts with simple phosphine ligands may struggle with such substrates. The development of bulky, electron-rich biarylphosphine ligands has been a game-changer.

  • Ligands: For sterically demanding couplings, ligands such as XPhos, SPhos, and BrettPhos are often the catalysts of choice. These ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate the reductive elimination step.[3]

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes, which can offer improved activity and reproducibility.[4]

  • Bases: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[2][4]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for similar substrates.[5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Reagent Addition: Add Methyl 4-bromo-2-fluoro-3-methylbenzoate (1.0 equivalent) and the amine source (e.g., ammonia as a solution in dioxane or an ammonia surrogate like benzophenone imine, 1.2-1.5 equivalents).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

II. Copper-Catalyzed Ullmann Condensation: A Classic Approach

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing copper catalysts. While often requiring harsher reaction conditions than palladium-catalyzed methods, it can be a more cost-effective alternative.[6][7]

Mechanistic Insights

The mechanism of the copper-catalyzed amination is less universally agreed upon than its palladium counterpart but is generally believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. The use of a ligand, often a diamine or an amino acid, is crucial to stabilize the copper catalyst and facilitate the reaction.[8]

Catalyst System Selection
  • Copper Source: Copper(I) iodide (CuI) is the most common and effective copper source for these reactions. Copper powder and copper(I) oxide (Cu₂O) have also been used.[6][7]

  • Ligands: N,N'-dimethylethylenediamine (DMEDA) and other diamine ligands are frequently used to accelerate the reaction and improve yields.[8]

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed.

Representative Experimental Protocol: Copper-Catalyzed Amination

This protocol is a representative procedure based on established methods for the amination of bromobenzoic acids.[6]

  • Reaction Setup: In a sealable reaction vessel, combine Methyl 4-bromo-2-fluoro-3-methylbenzoate (1.0 equivalent), the amine source (1.5-2.0 equivalents), copper(I) iodide (5-10 mol%), the ligand (e.g., DMEDA, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 2-ethoxyethanol.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to a high temperature (typically 120-150 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic phase is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

III. Catalytic Reduction of a Nitro Precursor: An Alternative Pathway

An entirely different, yet highly effective, strategy for the synthesis of arylamines is the reduction of the corresponding nitro compound. This method does not form a new C-N bond but rather transforms an existing one. The catalytic hydrogenation of a nitro group is a widely used and scalable industrial process.[9][10][11]

The Catalytic System

The most common catalyst for this transformation is palladium on carbon (Pd/C), which offers high efficiency and ease of handling.[9][10] The reaction requires a hydrogen source, which can be hydrogen gas, or a transfer hydrogenation reagent like ammonium formate or hydrazine.

cluster_0 Hydrogenation Workflow Nitroarene (Ar-NO2) Nitroarene (Ar-NO2) Adsorption on Catalyst Adsorption on Catalyst Nitroarene (Ar-NO2)->Adsorption on Catalyst Pd/C Reduction Reduction Adsorption on Catalyst->Reduction [H] (e.g., H2) Aniline (Ar-NH2) Aniline (Ar-NH2) Reduction->Aniline (Ar-NH2) Product

Sources

A Comparative Guide to the Influence of Methyl Substitution on the Physicochemical Properties of Fluorinated Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical tools, the incorporation of fluorine and methyl groups stands out for its profound impact on a molecule's biological activity and developability.[1][2] This guide provides an in-depth comparative analysis of methylated versus non-methylated fluorinated aminobenzoates, a class of compounds built upon the versatile para-aminobenzoic acid (PABA) scaffold, which is a common moiety in numerous therapeutic agents.[3][4] By examining the interplay between these two seemingly simple functional groups, we aim to elucidate the nuanced effects on key physicochemical properties that govern a drug candidate's journey from the bench to the clinic.

The Rationale: Why Methyl and Fluorine Matter

Fluorine, with its high electronegativity and small atomic radius, is a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6][7] Its introduction can block sites of oxidative metabolism and alter the pKa of nearby functional groups, thereby influencing solubility and membrane permeability.[1][6] The methyl group, while less dramatic in its electronic influence, is a workhorse in medicinal chemistry for its ability to probe steric interactions within a binding pocket, enhance metabolic stability, and improve oral absorption.[2][8][9] The so-called "magic methyl" effect, where a single methyl group addition leads to a significant and sometimes unexpected boost in potency, highlights its importance in drug design.[2][8]

This guide will dissect the combined influence of these two functional groups on the aminobenzoate framework, providing a comparative analysis of a model methylated fluorinated aminobenzoate, Methyl 4-amino-3-fluoro-5-methylbenzoate, and its non-methylated counterpart, Methyl 4-amino-3-fluorobenzoate.

Physicochemical Properties: A Head-to-Head Comparison

The addition of a methyl group, even to a scaffold already bearing a fluorine atom, can induce measurable shifts in physicochemical properties. The following table summarizes the key differences between our two model compounds.

PropertyMethyl 4-amino-3-fluorobenzoate (Non-Methylated)Methyl 4-amino-3-fluoro-5-methylbenzoate (Methylated)Impact of Methylation
Molecular Formula C₈H₈FNO₂C₉H₁₀FNO₂Addition of a CH₂ unit
Molecular Weight 169.15 g/mol 183.18 g/mol Increased molecular weight
Predicted LogP 1.652.15Increased lipophilicity
Predicted Solubility LowerHigherPotentially improved solubility in non-polar environments
Predicted Boiling Point ~280 °C~295 °CIncreased boiling point
Predicted Melting Point ~95 °C~110 °CIncreased melting point

Note: The values presented are predicted based on standard computational models. Experimental validation is crucial for definitive characterization.

The most significant impact of methylation is the predicted increase in lipophilicity, as indicated by the higher LogP value. This can have a dual effect: enhanced membrane permeability and potentially stronger binding to hydrophobic pockets in target proteins, but it could also lead to decreased aqueous solubility.[2][10]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted properties and gain a deeper understanding of the methyl group's influence, a series of standardized experimental protocols are essential.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_stability Stability Assessment Synthesis Synthesis of Methylated & Non-Methylated Analogs Purification Purification via Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility (Shake-flask method) Characterization->Solubility Lipophilicity Lipophilicity (LogP/LogD) (Shake-flask or RP-HPLC) Characterization->Lipophilicity MeltingPoint Melting Point Determination Characterization->MeltingPoint MetabolicStability Metabolic Stability (Microsomal Assay) Characterization->MetabolicStability ChemicalStability Chemical Stability (pH gradient) Characterization->ChemicalStability

Caption: Experimental workflow for the comparative analysis of methylated and non-methylated fluorinated aminobenzoates.

The synthesis of these analogs can be achieved through standard aromatic substitution and esterification reactions. For instance, starting from the corresponding nitrobenzoic acids, reduction of the nitro group followed by esterification provides the target aminobenzoates. The presence of the fluorine and methyl groups on the aromatic ring can influence the reactivity and may require optimization of reaction conditions.

  • Step 1: Synthesis: Utilize appropriate starting materials (e.g., 3-fluoro-5-methyl-4-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid) and follow established synthetic routes for reduction and esterification.[11]

  • Step 2: Purification: Purify the crude products using column chromatography on silica gel.

  • Step 3: Characterization: Confirm the structures of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.

Protocol: Shake-Flask Method [12]

  • Objective: To determine the LogP value for both the methylated and non-methylated compounds.

  • Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), test compounds, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Prepare a stock solution of each compound in n-octanol.

    • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound).

    • Calculate the LogP value using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

Alternative Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [13][14]

For higher throughput and suitability for a wider range of lipophilicities, RP-HPLC is a valuable alternative to the shake-flask method.[13] This method correlates the retention time of a compound on a non-polar stationary phase with its LogP value.

Aqueous solubility is a key factor for oral bioavailability.[15]

Protocol: Shake-Flask Method [15]

  • Objective: To determine the aqueous solubility of both compounds.

  • Materials: Test compounds, distilled water, analytical balance, shaker, filtration apparatus.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of water in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Discussion: Interpreting the Impact of the Methyl Group

The introduction of a methyl group ortho to the amino group and meta to the fluorine atom in the fluorinated aminobenzoate scaffold is expected to have several consequences:

  • Steric Effects: The methyl group introduces steric bulk, which can influence the conformation of the molecule. This can be advantageous if it pre-organizes the molecule into a bioactive conformation for a specific target, but it can also lead to steric clashes that reduce binding affinity.[16]

  • Electronic Effects: While the methyl group is a weak electron-donating group, its presence can subtly alter the electron density of the aromatic ring and the basicity of the amino group.[2][9] This can impact hydrogen bonding interactions with a target protein.

  • Lipophilicity and Solubility: As indicated by the predicted LogP values, the methyl group increases the overall lipophilicity of the molecule.[2] This is a critical consideration in drug design, as an optimal lipophilicity window is often required for good oral absorption and cell permeability.[10] While increased lipophilicity can improve membrane transport, it may also lead to lower aqueous solubility, which can be a limiting factor for bioavailability.[15]

  • Metabolic Stability: The methyl group can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the compound.[8][17]

Conclusion

The strategic placement of a methyl group on a fluorinated aminobenzoate scaffold is a powerful tool for fine-tuning its physicochemical properties. The comparative analysis of methylated and non-methylated analogs, supported by robust experimental data, is essential for understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) that guide lead optimization. While computational predictions provide valuable initial insights, empirical determination of key parameters such as lipophilicity and solubility is indispensable for making informed decisions in the drug discovery process. The protocols outlined in this guide provide a framework for researchers to systematically assess the impact of methylation and harness its potential to develop drug candidates with improved efficacy and developability.

References

  • The role of fluorine in medicinal chemistry. Medicinal Chemistry Research. URL
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. URL
  • Fluorine in drug discovery: Role, design and case studies. Elsevier. URL
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. URL
  • Methyl Group Impact in Drug Design. Scribd. URL
  • A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Altern
  • Magic Methyl Effects in Drug Design. Juniper Publishers. URL
  • Magic Methyl Effects in Drug Design. Juniper Publishers. URL
  • [Application of methyl in drug design]. PubMed. URL
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. URL
  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. URL
  • A Comparative Analysis of p-Aminobenzoic Acid and (4-Aminobenzoyl)-L-glutamic Acid: A Guide for Researchers. Benchchem. URL
  • The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applic
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. URL
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
  • Experimental Lipophilicity for Beyond Rule of 5 Compounds. Future Science. URL
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK. URL
  • Drug evolution: p-aminobenzoic acid as a building block. PubMed. URL
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. URL

Sources

A Comparative Guide to the Characterization of Byproducts in the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential byproducts generated during the synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate in pharmaceutical research.[1] It offers a comparative evaluation of analytical techniques essential for their identification and quantification, supported by experimental protocols and data-driven insights. The objective is to equip researchers with the necessary tools to ensure the purity and quality of this critical building block.

The Synthetic Landscape: A Plausible Pathway and the Genesis of Impurities

The synthesis of this compound typically involves a multi-step process, starting from a substituted nitrotoluene or benzoic acid. Each step, while designed to yield the desired product, presents opportunities for side reactions that generate a unique profile of byproducts. Understanding the origin of these impurities is the first step toward controlling them. A common synthetic route proceeds via nitration, esterification, and reduction.

Step 1: Electrophilic Nitration

A likely precursor, 2-fluoro-3-methylbenzoic acid, undergoes nitration to introduce the nitro group that will later become the amine. This is an electrophilic aromatic substitution reaction, typically using a mixture of concentrated nitric and sulfuric acids.[2][3] The directing effects of the existing substituents (-COOH is meta-directing, while -F and -CH₃ are ortho, para-directing) guide the incoming nitro group primarily to the C4 position.

Potential Byproducts from Nitration:

  • Isomeric Impurities: Despite the directing effects, small quantities of other regioisomers can form, such as 2-fluoro-3-methyl-6-nitrobenzoic acid. The electron-withdrawing nature of the carboxyl group deactivates the ortho and para positions, favoring meta substitution relative to itself.[2][4]

  • Over-Nitration Products: Under harsh conditions (high temperatures or prolonged reaction times), a second nitro group can be added to the ring, leading to dinitro-derivatives like 2-fluoro-3-methyl-4,6-dinitrobenzoic acid.[2][5]

  • Unreacted Starting Material: Incomplete nitration will result in the carryover of 2-fluoro-3-methylbenzoic acid.

Step 2: Fischer Esterification

The carboxylic acid is converted to a methyl ester, often through Fischer esterification, which involves reacting it with methanol in the presence of a strong acid catalyst like sulfuric acid.[6][7] This is a reversible reaction, and an excess of methanol is typically used to drive the equilibrium toward the product.[6][8]

Potential Byproducts from Esterification:

  • Unreacted Carboxylic Acid: Due to the equilibrium nature of the reaction, some amount of the starting carboxylic acid (e.g., 2-fluoro-3-methyl-4-nitrobenzoic acid) will likely remain.[6]

  • Polymeric Byproducts: High temperatures or extended reaction times can lead to decomposition or polymerization, especially with the presence of a strong acid catalyst.[6]

  • Sulfonated Byproducts: If concentrated sulfuric acid is used as the catalyst at elevated temperatures, sulfonation of the aromatic ring can occur as a side reaction.[9]

Step 3: Reduction of the Nitro Group

This is the final key transformation, converting the nitro group to the target amino group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or metal-acid systems (e.g., Fe/HCl, Sn/HCl) are common methods.[10][11]

Potential Byproducts from Reduction:

  • Incomplete Reduction Intermediates: The reduction of a nitro group is a stepwise process.[12][13] Incomplete reactions can leave intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) derivatives in the final product.[12][14]

  • Condensation Products: Especially under conditions other than catalytic hydrogenation, intermediates can condense to form dimeric impurities like azoxy, azo, or hydrazo compounds.[11]

  • Dehalogenation: Certain catalytic hydrogenation conditions, particularly with aggressive catalysts or prolonged reaction times, can lead to the cleavage of the C-F bond, resulting in a des-fluoro impurity (Methyl 4-amino-3-methylbenzoate).

The following diagram illustrates the synthetic pathway and the points at which key byproducts may arise.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction Start 2-Fluoro-3-methylbenzoic Acid Nitro_Intermediate 2-Fluoro-3-methyl-4-nitrobenzoic Acid Start->Nitro_Intermediate HNO₃, H₂SO₄ Isomer_Byproduct Isomeric Nitro Byproduct (e.g., 6-nitro) Start->Isomer_Byproduct Dinitro_Byproduct Dinitro Byproduct Nitro_Intermediate->Dinitro_Byproduct Harsh Conditions Ester_Product Methyl 2-fluoro-3-methyl-4-nitrobenzoate Nitro_Intermediate->Ester_Product CH₃OH, H⁺ Unreacted_Acid Unreacted Carboxylic Acid Nitro_Intermediate->Unreacted_Acid Equilibrium Final_Product This compound Ester_Product->Final_Product Reduction (e.g., H₂, Pd/C) Hydroxylamine Hydroxylamine Intermediate Ester_Product->Hydroxylamine Azo_Byproduct Azo/Azoxy Byproduct Hydroxylamine->Azo_Byproduct Condensation

Caption: Synthetic pathway and potential byproduct formation points.

A Comparative Guide to Analytical Characterization Techniques

A multi-technique approach is essential for the robust characterization of a synthesized compound and its impurities.[15][16] No single method provides all the necessary information. Below is a comparison of the most effective techniques for this specific application.

TechniquePrincipleStrengthsLimitationsBest For
HPLC Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[17]Excellent for purity assessment and quantification. High resolution for separating closely related isomers.[16][17]Provides limited structural information on its own. Requires reference standards for absolute identification.Quantifying known impurities, assessing overall purity, separating regioisomers.
LC-MS Couples HPLC separation with mass spectrometry detection.[18]Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[19][20] High sensitivity.Ionization efficiency can vary between compounds. Does not provide detailed structural connectivity.Rapidly identifying byproducts by molecular weight (e.g., dinitro, azo compounds).
GC-MS Separates volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.[17]Excellent for analyzing volatile impurities, such as residual solvents or potential byproducts from side reactions of the alcohol.[17]Not suitable for non-volatile or thermally labile compounds like most of the primary byproducts in this synthesis.Analysis of residual methanol or other volatile organic impurities.
NMR Measures the magnetic properties of atomic nuclei.Provides definitive structural elucidation of molecules, including stereochemistry and the precise location of substituents on the aromatic ring.[15][16]Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, making interpretation difficult.Unambiguous structure confirmation of isolated impurities and verifying the structure of the final product.
IR Spectroscopy Measures the vibration of atoms in a molecule.Quickly identifies the presence or absence of key functional groups (e.g., -NO₂, -NH₂, -COOH, -COOR).[15]Provides limited information on the overall molecular structure. Not suitable for quantifying components in a mixture.Confirming the completion of a reaction (e.g., disappearance of -NO₂ stretch, appearance of -NH₂ stretch).

Experimental Protocols: A Practical Approach

The following protocols provide a starting point for the analysis of a crude sample of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling

This method is designed to separate the main product from unreacted starting materials and key byproducts.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.[15]

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks and calculate the area percentage to estimate the purity. Retention times should be compared to available standards if possible.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This workflow uses the HPLC separation established above and adds mass detection to identify unknown peaks.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, potentially at a lower concentration (e.g., 0.1 mg/mL).

  • Instrumentation and Conditions:

    • LC System: Use the same column and gradient conditions as the HPLC method.

    • Mass Spectrometer: Electrospray Ionization (ESI) is typically used.

    • Ionization Mode: Run in both positive and negative ion modes to capture a wider range of compounds. For anilines, positive mode ([M+H]⁺) is common.[15]

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high-resolution mass data, enabling molecular formula determination.

  • Data Analysis: Correlate the peaks from the UV chromatogram with the extracted ion chromatograms. Determine the exact mass of the parent ion for each impurity peak and predict possible elemental compositions. This can confirm the presence of dinitro (+45 Da), hydroxylamine (+16 Da), or azo/azoxy byproducts.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the gold standard for structural confirmation. This protocol is for analyzing the purified final product or an impurity isolated via preparative HPLC.[19]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.[15]

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiments:

      • ¹H NMR: Provides information on the number and chemical environment of protons. Key for observing aromatic splitting patterns.

      • ¹³C NMR: Shows all unique carbon atoms in the molecule.

      • 2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, which is crucial for definitively assigning the structure of unknown isomers or byproducts.

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the structure of the desired product and elucidate the exact structure of any isolated impurities. For example, a different aromatic splitting pattern in the ¹H NMR spectrum would clearly distinguish a 6-nitro isomer from the desired 4-amino product.

Integrated Workflow for Byproduct Characterization

A logical and efficient workflow is critical for moving from a complex crude mixture to a fully characterized product. The process should be systematic, starting with broad screening and moving towards definitive identification.

G cluster_workflow Characterization Workflow Crude_Sample Crude Synthetic Mixture HPLC_Screen Purity Screening (HPLC) Crude_Sample->HPLC_Screen LCMS_ID Tentative ID by Mass (LC-MS) HPLC_Screen->LCMS_ID Decision Impurity > 0.1%? LCMS_ID->Decision Prep_HPLC Isolation (Prep-HPLC) Decision->Prep_HPLC Yes Final_Report Final Characterization Report Decision->Final_Report No NMR_Elucidation Structural Elucidation (NMR, HRMS) Prep_HPLC->NMR_Elucidation NMR_Elucidation->Final_Report

Caption: A logical workflow for byproduct identification and characterization.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • BenchChem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Chait, B. T., & Field, F. H. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395.
  • Quora. (2017, December 7). What are the major products of nitration of benzoic acid?
  • Journal of Population Therapeutics and Clinical Pharmacology. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
  • Aragen Life Sciences. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • YouTube. (2023, March 1). Nitration Reaction of Benzoic acid.

Sources

Structural Validation of Novel Benzoate Scaffolds: A Comparative Guide Using Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the precise structural elucidation of novel small molecules is a foundational prerequisite for advancing research. Intermediates such as substituted aminobenzoates are critical building blocks for a wide array of pharmacologically active compounds.[1] This guide addresses the structural validation of Methyl 4-amino-2-fluoro-3-methylbenzoate, a compound of interest for its potential applications in creating complex molecular architectures.

A direct, comprehensive body of peer-reviewed literature dedicated solely to the structural validation of this compound is not extensively available. Therefore, this guide adopts a proven scientific methodology: we will establish a robust validation workflow by first examining a closely related, well-characterized analogue—Methyl 4-amino-3-methylbenzoate . By understanding the spectroscopic and crystallographic signature of this non-fluorinated analogue, we can predict and subsequently validate the structure of our target compound with a high degree of confidence. This comparative approach not only provides a clear validation pathway but also highlights the predictable and rational influence of fluorine substitution on key analytical data.

Part 1: The Influence of Bioisosteric Substitution on Spectroscopic Data

The substitution of a hydrogen atom with fluorine at the C-2 position of the benzene ring is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity. This substitution has predictable effects on the primary analytical techniques used for structural validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the highly electronegative fluorine atom will induce significant changes in the NMR spectra. In ¹H and ¹³C NMR, deshielding effects will be observed for nuclei in close proximity to the fluorine atom, causing their signals to shift downfield. Furthermore, the spin-active ¹⁹F nucleus will couple with nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns (J-coupling) that are invaluable for confirming the precise location of the fluorine substituent. A dedicated ¹⁹F NMR experiment would show a distinct signal, further corroborating the structure.

  • Mass Spectrometry (MS): The molecular weight of the target compound will increase by approximately 18 Da compared to its non-fluorinated analogue, corresponding to the substitution of one hydrogen (approx. 1 Da) with one fluorine (approx. 19 Da). This mass shift provides a primary, unambiguous confirmation of successful fluorination.

Part 2: A Validated Workflow for Structural Elucidation

A multi-technique approach is the gold standard for the unequivocal structural determination of a novel chemical entity. Each technique provides orthogonal data that, when combined, creates a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_conclusion Final Confirmation syn Synthesize Target Compound pur Purify (e.g., Column Chromatography, Recrystallization) syn->pur Crude Product ms Mass Spectrometry (MS) Confirm Molecular Weight pur->ms Purity Check > 95% nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Map Connectivity ms->nmr Correct Mass Ion xray Single Crystal X-ray Diffraction (if crystalline) Determine 3D Structure nmr->xray Ambiguous Stereochemistry? final Structure Confirmed & Validated nmr->final xray->final

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-2-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the lab extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management and disposal of specialized chemical reagents like Methyl 4-amino-2-fluoro-3-methylbenzoate are not merely procedural afterthoughts; they are integral to the integrity of our work and the safety of our community.

This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for the safe handling and disposal of this compound. Our approach is built on the pillars of scientific integrity: understanding the why behind each step to create a self-validating system of safety and compliance.

Part 1: Hazard Identification and Risk Assessment

This compound is a substituted aromatic amine and a fluorinated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, we can construct a robust hazard profile by examining structurally analogous compounds. This process of "hazard inference" is a critical skill in a research environment where novel or uncommon substances are frequently handled.

The core structural motifs—an aminobenzoic acid ester, a fluorine substituent, and an aromatic amine—each contribute to the compound's potential reactivity and toxicity. Aromatic amines, as a class, can be toxic, pose environmental hazards, and may have carcinogenic properties.[1] Fluorinated organic compounds can be persistent in the environment and may require specific disposal methods like high-temperature incineration to ensure complete destruction.[1]

Based on data for similar compounds like Methyl 4-amino-3-methylbenzoate and other fluorinated aminobenzoates, we can anticipate the following hazards[2][3]:

Hazard CategoryGHS Hazard Statement (Anticipated)Causality and Experimental Insight
Acute Oral Toxicity H302: Harmful if swallowedThe aminobenzoate structure is common in biologically active molecules. Ingestion could lead to systemic toxicity.
Skin Corrosion/Irritation H315: Causes skin irritationAromatic amines are known to be skin irritants. The molecule's lipid solubility may facilitate absorption through the skin.
Serious Eye Damage/Irritation H319: Causes serious eye irritationAs with many powdered or crystalline organic compounds, direct contact with eyes is likely to cause significant irritation.
Specific Target Organ Toxicity H335: May cause respiratory irritationFine powders can be easily inhaled, and the amine functional group can irritate the mucosal surfaces of the respiratory tract.
Environmental Hazard H402: Harmful to aquatic life (Implied)Aromatic amines can be toxic to aquatic ecosystems. Uncontrolled release must be avoided.[4]
Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the primary container or any waste, establishing a controlled environment is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Given that many aromatic amines can be absorbed through the skin, consider double-gloving if handling larger quantities or for prolonged periods.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[6]

Part 3: Step-by-Step Waste Management & Disposal Workflow

The guiding principle for chemical waste is "cradle-to-grave" management, a concept enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This means the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[1]

  • Designate a Waste Container: Select a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[1]

  • Incompatibility Alert: This compound is an aromatic amine. DO NOT mix this waste stream with:

    • Strong Acids

    • Strong Bases

    • Oxidizing Agents

    • Reducing Agents[6][8] Mixing with incompatible materials can lead to violent reactions, gas evolution, or heat generation.

  • Collect All Contaminated Materials: This waste stream includes not only the neat compound and solutions but also any contaminated items such as:

    • Weighing boats and paper

    • Pipette tips

    • Gloves, paper towels, or absorbent pads used for cleanup

    • Empty stock bottles (triple-rinse the bottle with a suitable solvent like methanol or acetone; the rinsate must be collected as hazardous waste).

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9]

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.

  • Label Contents: The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • List any solvents present and their approximate concentrations.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[9] Store it in a designated SAA, away from drains and within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Disposal of this chemical is governed by federal and local regulations. It must never be disposed of down the drain or in regular trash.[10][11]

  • Regulatory Framework: As a substituted aminobenzoic acid ester, this compound falls under regulations outlined by the EPA. Specifically, 40 CFR § 721.85, which applies to certain chemical substances, dictates that the only acceptable methods of disposal are:

    • Incineration

    • Landfill

    • Deep well injection [12][13][14][15]

  • Engage Professional Services: Your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company must handle the final disposal.[1] They are equipped to transport and manage the waste according to the stringent requirements of the EPA and the Department of Transportation (DOT).

  • Schedule Pickup: Contact your EHS office to arrange for the collection of the full, sealed, and properly labeled waste container from your laboratory's SAA.[1]

Logical Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal A Start: Need to Dispose of This compound B Conduct Risk Assessment (Review SDS/Analog Data) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work Inside a Chemical Fume Hood C->D E Select Compatible Waste Container (Glass/HDPE) D->E F Label Container: 'HAZARDOUS WASTE' + Full Chemical Name E->F G Collect Waste: - Unused solid/solutions - Contaminated items - Rinsate F->G H Check for Incompatibilities (Acids, Bases, Oxidizers) G->H I Segregate Waste Stream H->I Yes J Securely Seal Container I->J K Store in Designated SAA with Secondary Containment J->K L Contact EHS for Pickup K->L M Final Disposal via Licensed Vendor (e.g., Incineration) [Ref: 40 CFR § 721.85] L->M N End: Document Waste Transfer M->N

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.

  • Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1]

  • Collection: Carefully sweep or scoop the absorbed material and contaminated debris into your designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., methanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]

  • Report: Report all spills to your laboratory supervisor and your institution's EHS office, regardless of size.

By adhering to this comprehensive guide, you not only ensure compliance with regulatory standards but also foster a culture of safety and responsibility that is the bedrock of scientific excellence.

References

  • 40 CFR 721.85 -- Disposal. (n.d.). In eCFR.
  • 40 CFR Ch. I (7–1–11 Edition) § 721.85. (2011). In GovInfo.
  • 40 CFR Ch. I (7–1–24 Edition) § 721.85. (2024). In GovInfo.
  • 40 CFR Ch. I (7–1–19 Edition) § 721.85. (2019). In GovInfo.
  • Methyl 3-amino-4-fluorobenzoate. (n.d.). In PubChem.
  • Methyl 4-amino-3-methylbenzoate. (n.d.). In PubChem.
  • Proper Disposal of 2-(Aminomethyl)
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS.
  • Safety Data Sheet. (2024, August 14). Sigma-Aldrich.
  • Safety Reference. (n.d.). VSBIT.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.).
  • Methyl 4-amino-3-methylbenzoate - Safety Data Sheet. (2025, December 22). [Supplier Name Redacted].
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, BME Shared Labs.
  • Safety Data Sheet: Methyl 2-amino-3-methylbenzoate. (2025, December 24). Fisher Scientific.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Hazardous Waste Listings. (n.d.). US EPA.
  • RCRA Hazardous Waste Drugs. (n.d.). PharmWaste Technologies, Inc..
  • Methyl 4-fluoro-2-methylbenzoate - Safety Data Sheet. (n.d.). [Supplier Name Redacted].
  • EPA Hazardous Waste Codes. (n.d.). [Source Redacted].
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland, Environmental Safety, Sustainability and Risk.
  • OSHA Laboratory Standard. (n.d.). Occupational Safety and Health Administration.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.